molecular formula C19H20N6O B15563879 Imidocarb CAS No. 27885-92-3; 5318-76-3

Imidocarb

Número de catálogo: B15563879
Número CAS: 27885-92-3; 5318-76-3
Peso molecular: 348.4 g/mol
Clave InChI: SCEVFJUWLLRELN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Imidocarb is a member of ureas. It has a role as an antiprotozoal drug.
This compound is a urea derivative used in veterinary medicine as an antiprotozoal agent for the treatment of infection with Babesia and other parasites.
One of ANTIPROTOZOAL AGENTS used especially against BABESIA in livestock. Toxicity has been reported.
See also: this compound Dipropionate (active moiety of);  this compound Hydrochloride (active moiety of).

Propiedades

IUPAC Name

1,3-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O/c26-19(24-15-5-1-3-13(11-15)17-20-7-8-21-17)25-16-6-2-4-14(12-16)18-22-9-10-23-18/h1-6,11-12H,7-10H2,(H,20,21)(H,22,23)(H2,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCEVFJUWLLRELN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2=CC(=CC=C2)NC(=O)NC3=CC=CC(=C3)C4=NCCN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5318-76-3 (di-hydrochloride)
Record name Imidocarb [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027885923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0048345
Record name Imidocarb
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27885-92-3
Record name Imidocarb
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27885-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidocarb [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027885923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidocarb
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11521
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Imidocarb
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Imidocarb
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.268
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IMIDOCARB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8USS3K0VDH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Mechanism of Action of Imidocarb on Protozoa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidocarb, a carbanilide (B493258) derivative, is a widely used antiprotozoal agent with significant activity against Babesia, Theileria, and Trypanosoma species. Despite its extensive use in veterinary medicine, the precise molecular mechanisms underlying its efficacy are multifaceted and not entirely elucidated. This technical guide synthesizes the current understanding of this compound's mode of action, detailing its primary and secondary effects on protozoan parasites. The document presents quantitative data on its efficacy, outlines key experimental protocols for its study, and provides visual representations of the proposed molecular pathways.

Core Molecular Mechanisms of Action

The antiparasitic activity of this compound is attributed to several distinct, and potentially synergistic, molecular mechanisms. These primarily include direct interaction with parasite DNA, disruption of key metabolic pathways, and modulation of the host immune response.

Interaction with Protozoan DNA

A primary mechanism of this compound's action is its ability to bind to parasite DNA, leading to the inhibition of DNA replication and transcription, ultimately causing parasite death.

  • DNA Binding: this compound, as a dicationic molecule, is thought to bind to the minor groove of DNA, particularly at AT-rich regions.[1][2] This non-covalent interaction is stabilized by electrostatic forces and hydrogen bonds between the amidine groups of the drug and the phosphate (B84403) backbone and base pairs of the DNA. This binding can interfere with the function of DNA-dependent enzymes.

  • Inhibition of Cellular Processes: The binding of this compound to DNA disrupts critical cellular processes. Studies on Trypanosoma evansi have shown a significant downregulation in the mRNA expression of genes responsible for nucleic acid synthesis and cell division following treatment with this compound dipropionate.[3] This suggests that the drug's interaction with DNA directly impacts gene expression and the parasite's ability to proliferate.

  • Induction of DNA Damage: Evidence suggests that this compound can cause direct DNA damage. Studies utilizing the comet assay on Babesia spp. have demonstrated increased DNA damage in parasites exposed to the drug.[4] This damage may be a consequence of the drug's binding to DNA, which could induce conformational changes or block the action of DNA repair enzymes.

Disruption of Metabolic Pathways

This compound is also proposed to interfere with essential metabolic pathways within the protozoan parasite.

  • Inhibition of Inositol (B14025) Uptake: An early hypothesis for this compound's action against Babesia was the blockage of inositol entry into infected erythrocytes. Inositol is a crucial precursor for the synthesis of phosphatidylinositol and its derivatives, which are vital components of cellular membranes and signaling pathways.[5][6] By preventing inositol uptake, this compound could effectively starve the parasite of this essential nutrient.

  • Interference with Polyamine Metabolism: Another proposed mechanism is the disruption of polyamine synthesis or function. Polyamines are essential for cell growth, differentiation, and the stabilization of nucleic acids. While the specific enzymatic target within the polyamine pathway has not been definitively identified for this compound, this remains a plausible mechanism given the importance of polyamines in rapidly dividing protozoa.

Anticholinergic Activity

This compound exhibits anticholinergic properties by inhibiting the enzyme acetylcholinesterase (AChE).[7][8][9]

  • Acetylcholinesterase Inhibition: Acetylcholinesterase is responsible for breaking down the neurotransmitter acetylcholine. Inhibition of this enzyme leads to an accumulation of acetylcholine, resulting in cholinergic symptoms.[8][9] While this mechanism is well-documented in the host, its direct impact on the protozoan parasite is less clear. It is possible that interference with cholinergic signaling could disrupt parasite development or function, particularly in protozoa that possess cholinergic systems.

Immunomodulatory Effects

Recent evidence indicates that this compound can modulate the host's immune response, which may contribute to its therapeutic effect.

  • Cytokine Modulation: this compound has been shown to up-regulate the production of interleukin-10 (IL-10), an anti-inflammatory cytokine, while inhibiting the production of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine, by murine macrophages.[3] This anti-inflammatory effect could help to mitigate the pathological consequences of protozoal infections.

  • Enhanced Immune Response to Vaccines: Studies have also suggested that this compound can have an immunopotentiating effect. When administered with a Foot and Mouth Disease vaccine in calves, this compound increased the antibody titre against the virus.[10] This suggests that the drug may have broader effects on the host's adaptive immune response.

Quantitative Efficacy Data

The in vitro efficacy of this compound against various protozoan parasites has been quantified through the determination of half-maximal inhibitory concentrations (IC50).

Protozoan SpeciesIC50 ValueNotesReference(s)
Babesia bovis87 µg/mL-[7]
Trypanosoma evansi2.73 µMSignificantly lower than its cytotoxic concentration against equine PBMCs (32.66 µM) and Vero cells (80.70 µM).[3]
Theileria equi~6 nM - 414 nMIC50 varied between different strains and with drug exposure.[11]
Babesia bigemina61.5 nMIn vitro growth inhibition assay.[12]

Experimental Protocols

In Vitro this compound Susceptibility Assay for Babesia Species

This protocol is adapted from methodologies used to assess the in vitro growth inhibition of Babesia parasites.

Objective: To determine the IC50 of this compound against in vitro cultures of Babesia spp.

Materials:

  • Babesia-infected erythrocytes

  • Complete culture medium (e.g., M199 or RPMI-1640 supplemented with serum)

  • This compound dipropionate stock solution

  • 96-well microtiter plates

  • Incubator with a controlled atmosphere (e.g., 5% CO2, 5% O2, 90% N2) at 37°C

  • Microscope with oil immersion objective

  • Giemsa stain

  • SYBR Green I nucleic acid stain (for fluorescence-based quantification)

  • Fluorometer

Procedure:

  • Parasite Culture: Maintain a continuous in vitro culture of the desired Babesia species in erythrocytes.

  • Drug Dilution: Prepare a series of two-fold dilutions of this compound dipropionate in complete culture medium to achieve a range of final concentrations (e.g., from 1 nM to 1000 nM). Include a drug-free control.

  • Assay Setup:

    • Adjust the parasitemia of the infected erythrocyte culture to a starting percentage (e.g., 1-2%).

    • Dispense the parasite culture into the wells of a 96-well plate.

    • Add the different concentrations of this compound to the respective wells.

  • Incubation: Incubate the plate for 72-96 hours under controlled atmospheric conditions at 37°C.

  • Parasitemia Determination:

    • Microscopy: Prepare thin blood smears from each well, stain with Giemsa, and determine the percentage of parasitized erythrocytes by counting at least 1000 cells under oil immersion.

    • Fluorometry: Alternatively, lyse the cells and stain the DNA with SYBR Green I. Measure the fluorescence, which is proportional to the parasite density.

  • Data Analysis:

    • Calculate the percent inhibition of parasite growth for each drug concentration relative to the drug-free control.

    • Plot the percent inhibition against the log of the this compound concentration and determine the IC50 value using a non-linear regression analysis.

Comet Assay (Single-Cell Gel Electrophoresis) for DNA Damage Assessment

This protocol provides a general framework for assessing DNA damage in protozoan cells treated with this compound.

Objective: To qualitatively and quantitatively assess DNA strand breaks in individual protozoan cells.

Materials:

  • Protozoan cell culture

  • This compound dipropionate

  • Microscope slides pre-coated with agarose (B213101)

  • Low melting point agarose

  • Lysis solution (high salt and detergent)

  • Alkaline electrophoresis buffer

  • Neutralization buffer

  • DNA staining solution (e.g., ethidium (B1194527) bromide or SYBR Green I)

  • Fluorescence microscope with appropriate filters

  • Image analysis software

Procedure:

  • Cell Treatment: Incubate the protozoan cells with various concentrations of this compound for a defined period. Include a negative control (untreated cells) and a positive control (cells treated with a known DNA damaging agent, e.g., H2O2).

  • Cell Embedding:

    • Harvest the cells and resuspend them in low melting point agarose at 37°C.

    • Pipette the cell-agarose suspension onto a pre-coated microscope slide and cover with a coverslip.

    • Solidify the agarose on a cold plate.

  • Lysis: Immerse the slides in cold lysis solution for at least 1 hour to lyse the cells and unfold the DNA.

  • DNA Unwinding: Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer for a period to allow the DNA to unwind.

  • Electrophoresis: Apply a voltage to the electrophoresis tank to separate the damaged DNA fragments from the nucleus. The fragmented DNA will migrate towards the anode, forming a "comet tail".

  • Neutralization and Staining:

    • Neutralize the slides with a neutralization buffer.

    • Stain the DNA with a fluorescent dye.

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Capture images and analyze them using specialized software to quantify the extent of DNA damage (e.g., by measuring tail length, tail moment, or percentage of DNA in the tail).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed molecular mechanisms and a typical experimental workflow.

imidocarb_mechanism cluster_direct_effects Direct Effects on Protozoa cluster_dna DNA Interaction cluster_metabolism Metabolic Disruption cluster_host_effects Effects on Host cluster_immune Immunomodulation cluster_cholinergic Anticholinergic Activity This compound This compound DNABinding Binds to DNA (Minor Groove) This compound->DNABinding Inositol Inhibition of Inositol Uptake This compound->Inositol Polyamine Interference with Polyamine Metabolism This compound->Polyamine IL10 ↑ IL-10 Production This compound->IL10 TNFa ↓ TNF-α Production This compound->TNFa AChE Inhibition of Acetylcholinesterase This compound->AChE DNAReplication Inhibition of DNA Replication & Transcription DNABinding->DNAReplication DNADamage Induction of DNA Damage DNABinding->DNADamage CellDivision Inhibition of Cell Division DNAReplication->CellDivision ParasiteDeath Protozoal Death DNADamage->ParasiteDeath CellDivision->ParasiteDeath Starvation Nutrient Starvation Inositol->Starvation Polyamine->CellDivision Starvation->ParasiteDeath AntiInflammatory Anti-inflammatory Effect IL10->AntiInflammatory TNFa->AntiInflammatory ACh ↑ Acetylcholine AChE->ACh

Figure 1: Proposed molecular mechanisms of action of this compound on protozoa and the host.

experimental_workflow cluster_assays Assessment of Effects cluster_analysis Data Analysis start Start: In Vitro Protozoa Culture treatment Treatment with This compound (Dose-Response) start->treatment incubation Incubation (e.g., 72-96h) treatment->incubation growth_assay Growth Inhibition Assay (Microscopy/Fluorometry) incubation->growth_assay dna_damage_assay DNA Damage Assay (Comet Assay) incubation->dna_damage_assay gene_expression Gene Expression Analysis (qRT-PCR) incubation->gene_expression ic50 IC50 Determination growth_assay->ic50 comet_quant Quantification of DNA Damage dna_damage_assay->comet_quant expression_levels Analysis of mRNA Expression Levels gene_expression->expression_levels end Conclusion on Mechanism of Action ic50->end comet_quant->end expression_levels->end

Figure 2: A generalized experimental workflow for investigating the mechanism of action of this compound.

Conclusion and Future Directions

This compound exerts its antiprotozoal effects through a combination of mechanisms, with the interaction with parasite DNA being the most substantiated. Its ability to disrupt metabolic processes and modulate the host immune response likely contributes significantly to its therapeutic success. However, the precise molecular targets within the inositol and polyamine pathways require further investigation. Future research should focus on identifying the specific enzymes or transporters that this compound interacts with to provide a more complete picture of its mode of action. A deeper understanding of these mechanisms will be invaluable for the development of new antiprotozoal drugs and for strategies to overcome potential drug resistance.

References

Imidocarb's Dual Assault on Parasite Proliferation: A Technical Guide to its Effects on DNA Replication and Polyamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidocarb (B33436), a carbanilide (B493258) derivative, is a widely used antiprotozoal agent in veterinary medicine, primarily for the treatment of babesiosis and anaplasmosis. Its efficacy stems from its ability to interfere with fundamental cellular processes in parasites, leading to their elimination. This technical guide provides an in-depth exploration of the core mechanisms of this compound's action, focusing on its disruptive effects on parasite DNA replication and polyamine synthesis. While the precise molecular targets are still under investigation, compelling evidence points to a dual-pronged attack on these critical pathways, ultimately leading to parasite death. This document summarizes the current understanding, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the implicated biological pathways and experimental workflows.

Core Mechanism of Action: A Two-Pronged Attack

This compound's primary modes of action against protozoan parasites are believed to be:

  • Interference with Polyamine Synthesis and Utilization: Polyamines are essential polycationic molecules crucial for cell growth, differentiation, and the stabilization of nucleic acids. This compound is thought to disrupt the production or function of these vital molecules within the parasite.

  • Inhibition of Nucleic Acid Synthesis: this compound has been shown to interfere with the replication of parasite DNA, a process vital for cell division and proliferation. Recent studies suggest this may be achieved through direct interaction with the DNA molecule itself.

These two mechanisms are likely interconnected, as polyamines play a critical role in stabilizing DNA structure and are essential for the proper functioning of enzymes involved in DNA replication.

Effect on Parasite DNA Replication

While direct enzymatic inhibition data for this compound on specific DNA replication enzymes in parasites is limited, a significant body of evidence points towards its interference with this fundamental process. One of the leading hypotheses is that this compound, as an aromatic diamidine, acts as a DNA minor groove binder.

DNA Minor Groove Binding

Aromatic diamidines are known to bind to the minor groove of DNA, particularly at AT-rich regions. This binding can physically obstruct the passage of DNA-processing enzymes, such as DNA polymerases and topoisomerases, thereby halting replication and transcription.

Quantitative Data on this compound's Efficacy

The following table summarizes the available quantitative data on the inhibitory effects of this compound on various parasites. It is important to note that these values represent the overall effect on parasite proliferation in vitro, which is a consequence of its multiple mechanisms of action.

Parasite SpeciesAssay TypeMetricValueReference
Trypanosoma evansiIn vitro cultureIC502.73 µM[1]
Theileria equiIn vitro cultureIC50~28.7 nM (FL strain)
IC50~6 nM (TX isolate)
Babesia bovisIn vitro cultureIC50117.3 nM
Babesia divergensIn vitro cultureIC501.5 ng/mL (for a related diamidine)

Effect on Polyamine Synthesis

Polyamines, such as putrescine, spermidine (B129725), and spermine, are essential for parasite survival and proliferation. The biosynthetic pathway of polyamines is a well-established drug target. This compound is believed to interfere with this pathway, although the exact enzymatic targets have not been definitively identified.

The Polyamine Biosynthesis Pathway in Parasites

The primary enzymes in this pathway are Ornithine Decarboxylase (ODC) and S-adenosylmethionine Decarboxylase (AdoMetDC). ODC converts ornithine to putrescine, the first committed step in polyamine synthesis. AdoMetDC provides the aminopropyl group necessary for the conversion of putrescine to spermidine and then to spermine.

Polyamine_Synthesis_Pathway Ornithine Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Putrescine Putrescine Spermidine_Synthase Spermidine Synthase Putrescine->Spermidine_Synthase Spermidine Spermidine Spermine_Synthase Spermine Synthase Spermidine->Spermine_Synthase Spermine Spermine ODC->Putrescine AdoMetDC S-adenosylmethionine Decarboxylase (AdoMetDC) AdoMetDC->Spermidine_Synthase aminopropyl group AdoMetDC->Spermine_Synthase aminopropyl group Spermidine_Synthase->Spermidine Spermine_Synthase->Spermine This compound This compound This compound->ODC Inhibition? This compound->AdoMetDC Inhibition?

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

In Vitro Cultivation of Babesia species

Objective: To propagate Babesia parasites in vitro to assess the efficacy of antiprotozoal compounds.

Materials:

  • Bovine or equine red blood cells (RBCs)

  • M199 or RPMI-1640 culture medium

  • Bovine or equine serum (heat-inactivated)

  • Hypoxanthine solution

  • Gentamicin solution

  • Gas mixture (5% CO₂, 5% O₂, 90% N₂)

  • 24-well culture plates

  • Incubator at 37°C

Protocol:

  • Prepare the complete culture medium by supplementing the base medium with 20-40% serum, 50 µg/mL gentamicin, and 100 µM hypoxanthine.

  • Wash the RBCs three times with sterile phosphate-buffered saline (PBS) and resuspend to a 50% hematocrit.

  • Initiate the culture by adding infected RBCs to a fresh culture plate to achieve a starting parasitemia of 0.1-1%.

  • Add fresh, uninfected RBCs to achieve a final hematocrit of 5-10%.

  • Add the complete culture medium to the desired final volume.

  • Incubate the culture plates at 37°C in a humidified incubator with the specified gas mixture.

  • Monitor parasite growth daily by preparing thin blood smears from the culture, staining with Giemsa, and examining under a microscope.

  • Subculture the parasites every 2-4 days by transferring a small volume of the infected culture to a new plate with fresh RBCs and medium.

Babesia_Culture_Workflow start Start prepare_media Prepare Complete Culture Medium start->prepare_media wash_rbc Wash Red Blood Cells prepare_media->wash_rbc initiate_culture Initiate Culture with Infected RBCs wash_rbc->initiate_culture add_fresh_rbc Add Fresh RBCs and Medium initiate_culture->add_fresh_rbc incubate Incubate at 37°C with Gas Mixture add_fresh_rbc->incubate monitor Monitor Growth (Giemsa Stain) incubate->monitor subculture Subculture (every 2-4 days) monitor->subculture subculture->add_fresh_rbc Continue Culture end End subculture->end Terminate

Comet Assay for DNA Damage Assessment

Objective: To evaluate the extent of DNA damage in parasite-infected cells before and after treatment with this compound.

Materials:

  • Low melting point agarose (B213101) (LMA)

  • Normal melting point agarose (NMA)

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)

  • Electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Green or propidium (B1200493) iodide)

  • Microscope slides

  • Electrophoresis tank

  • Fluorescence microscope with appropriate filters

Protocol:

  • Isolate host cells infected with the parasite.

  • Mix a suspension of the cells with LMA at 37°C.

  • Pipette the cell/LMA mixture onto a microscope slide pre-coated with NMA.

  • Allow the agarose to solidify at 4°C.

  • Immerse the slides in cold lysis solution for at least 1 hour at 4°C to lyse the cells and unfold the DNA.

  • Place the slides in a horizontal electrophoresis tank filled with electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.

  • Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.

  • Gently remove the slides and neutralize them by washing with neutralization buffer.

  • Stain the DNA with a fluorescent dye.

  • Visualize the "comets" using a fluorescence microscope. DNA damage is quantified by measuring the length of the comet tail and the amount of DNA in the tail relative to the head.

Ornithine Decarboxylase (ODC) Activity Assay

Objective: To measure the activity of ODC and assess its inhibition by this compound.

Materials:

  • Parasite lysate

  • L-[1-¹⁴C]ornithine (radioactive substrate)

  • Pyridoxal-5'-phosphate (PLP) (cofactor)

  • Dithiothreitol (DTT)

  • Tris-HCl buffer

  • Hyamine hydroxide (B78521) solution

  • Scintillation cocktail and counter

Protocol:

  • Prepare a parasite lysate by sonication or freeze-thawing.

  • Set up the reaction mixture containing Tris-HCl buffer, PLP, DTT, and the parasite lysate.

  • To test for inhibition, pre-incubate the lysate with various concentrations of this compound.

  • Initiate the reaction by adding L-[1-¹⁴C]ornithine.

  • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes). The reaction is typically carried out in a sealed vial with a piece of filter paper soaked in hyamine hydroxide suspended above the reaction mixture to trap the released ¹⁴CO₂.

  • Stop the reaction by injecting a strong acid (e.g., trichloroacetic acid).

  • Allow the ¹⁴CO₂ to be fully trapped by the hyamine hydroxide.

  • Transfer the filter paper to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the ODC activity based on the amount of ¹⁴CO₂ produced.

Conclusion and Future Directions

This compound remains a critical tool in the management of protozoal diseases in animals. Its efficacy is rooted in its ability to disrupt at least two fundamental parasitic processes: DNA replication and polyamine synthesis. While the overarching effects are well-documented, the precise molecular interactions that underpin these disruptions require further elucidation. The prevailing evidence suggests that this compound's action on DNA replication is likely mediated through its binding to the DNA minor groove, a mechanism shared by other diamidine compounds. Its interference with polyamine metabolism is also a key component of its antiprotozoal activity, though direct inhibition of specific enzymes like ODC and AdoMetDC by this compound has yet to be conclusively demonstrated with quantitative kinetic data.

Future research should focus on:

  • Identifying the direct molecular targets of this compound within the polyamine synthesis and DNA replication pathways using techniques such as affinity chromatography and proteomics.

  • Quantifying the inhibitory kinetics (IC₅₀, Kᵢ) of this compound against purified parasite enzymes (ODC, AdoMetDC, topoisomerases, DNA polymerases).

  • Elucidating the structural basis of this compound's interaction with parasite DNA through crystallographic or NMR studies.

A deeper understanding of this compound's mechanism of action will not only refine its clinical application but also pave the way for the rational design of new, more potent, and specific antiprotozoal drugs.

References

The Enduring Efficacy of Imidocarb: A Deep Dive into its Structure-Activity Relationship and Therapeutic Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the structure-activity relationship (SAR) studies of the antiprotozoal drug, imidocarb (B33436), and its analogs. While extensive research has solidified the therapeutic window and efficacy of this compound, a notable gap exists in the public domain regarding systematic SAR studies on a diverse range of its chemical analogs. This guide, therefore, focuses on the known pharmacological properties of this compound, presenting available quantitative data, detailed experimental protocols for its evaluation, and visual representations of its proposed mechanisms of action. This document aims to serve as a foundational resource for researchers engaged in the development of novel anti-parasitic agents.

Quantitative Assessment of this compound's Bioactivity

This compound has demonstrated potent activity against various species of the protozoan parasite Babesia, the causative agent of babesiosis in animals. The following table summarizes the available quantitative data on the in vitro efficacy of this compound.

CompoundTarget OrganismAssay TypeParameterValueReference
This compoundBabesia bovisIn vitro cultureIC50117.3 nM[1]
This compoundBabesia bigeminaIn vitro cultureIC5061.5 nM[2]

Note: The limited availability of public data on this compound analogs prevents the construction of a comprehensive SAR table at this time. The data presented above pertains to the parent compound, this compound.

Unraveling the Mechanism of Action: A Multi-pronged Attack

The therapeutic efficacy of this compound is attributed to a multi-targeted mechanism of action, primarily centered on disrupting essential physiological processes within the parasite. The two primary proposed mechanisms are:

  • Interference with Polyamine Metabolism: Polyamines are crucial for cellular proliferation and differentiation in Babesia. This compound is believed to interfere with the synthesis and/or utilization of these essential polycations, thereby halting parasite replication.

  • Inhibition of Inositol (B14025) Uptake: The parasite relies on the host erythrocyte for its supply of inositol, a vital component of cell signaling molecules and membrane phospholipids. This compound is thought to block the transport of inositol into the infected red blood cell, leading to parasite starvation and death.

A secondary mechanism involves the inhibition of acetylcholinesterase, which can contribute to some of the observed clinical effects.

Visualizing the Mechanisms

The following diagrams illustrate the proposed mechanisms of action of this compound.

cluster_parasite Babesia Parasite cluster_notes Legend Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine SpdS Spermine Spermine Spermidine->Spermine SpmS This compound This compound This compound->Putrescine Inhibits This compound->Spermidine Inhibits ODC ODC: Ornithine Decarboxylase SpdS SpdS: Spermidine Synthase SpmS SpmS: Spermine Synthase

Fig. 1: Proposed Inhibition of Polyamine Biosynthesis by this compound.

cluster_host Host Erythrocyte cluster_parasite Babesia Parasite Inositol_out Extracellular Inositol Transport Inositol Transporter Inositol_out->Transport Inositol_in Intracellular Inositol Parasite_Uptake Inositol Uptake Transport->Parasite_Uptake This compound This compound This compound->Transport Blocks

Fig. 2: Proposed Blockade of Inositol Transport by this compound.

Experimental Protocols: A Guide to In Vitro Evaluation

The following are detailed methodologies for key experiments cited in the evaluation of this compound and its potential analogs.

In Vitro Anti-Babesial Activity Assay

This protocol outlines the methodology for assessing the efficacy of compounds against Babesia species in an in vitro culture system.

A Prepare Babesia-infected erythrocyte culture B Add serial dilutions of This compound or analog A->B C Incubate under controlled conditions (e.g., 37°C, 5% CO2) B->C D Prepare thin blood smears at various time points C->D E Stain smears (e.g., Giemsa) D->E F Determine parasitemia by microscopic examination E->F G Calculate IC50 values F->G

Fig. 3: Workflow for In Vitro Anti-Babesial Activity Assay.

Methodology:

  • Culture Preparation: Babesia-infected erythrocytes are cultured in a suitable medium (e.g., RPMI-1640 supplemented with bovine serum) in a 96-well microtiter plate.

  • Compound Addition: Test compounds (this compound or its analogs) are serially diluted and added to the culture wells.

  • Incubation: The plates are incubated under a controlled atmosphere (e.g., 5% CO2, 5% O2, 90% N2) at 37°C for a specified period (e.g., 48-96 hours).

  • Parasitemia Determination: At designated time points, thin blood smears are prepared from each well, stained with Giemsa, and examined under a microscope. The percentage of infected erythrocytes (parasitemia) is determined by counting a sufficient number of cells.

  • IC50 Calculation: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of parasite growth inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is used to determine the potential of this compound and its analogs to inhibit acetylcholinesterase.

A Prepare solutions of AChE, DTNB, and test compound B Add solutions to a 96-well plate A->B C Pre-incubate to allow compound-enzyme interaction B->C D Initiate reaction by adding acetylthiocholine (B1193921) (substrate) C->D E Monitor absorbance at 412 nm over time D->E F Calculate the rate of reaction E->F G Determine percent inhibition and calculate IC50 F->G

Fig. 4: Workflow for Acetylcholinesterase Inhibition Assay.

Methodology:

  • Reagent Preparation: Solutions of acetylcholinesterase (AChE), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the test compound in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0) are prepared.

  • Assay Setup: The enzyme, DTNB, and varying concentrations of the test compound are added to the wells of a 96-well plate.

  • Pre-incubation: The plate is pre-incubated for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate, acetylthiocholine.

  • Measurement: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The rate of color formation is monitored by measuring the absorbance at 412 nm using a microplate reader.

  • Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The percentage of inhibition is determined relative to a control without the inhibitor, and the IC50 value is calculated.

Future Directions and Conclusion

This compound remains a cornerstone in the treatment of bovine babesiosis. Its multifaceted mechanism of action presents multiple avenues for the design of novel anti-protozoal agents. However, the lack of comprehensive public data on the structure-activity relationships of this compound analogs highlights a critical area for future research. Systematic modification of the this compound scaffold, including alterations to the urea (B33335) linkage, the phenyl rings, and the imidazoline (B1206853) moieties, coupled with rigorous in vitro and in vivo evaluation, is essential to explore the chemical space around this potent pharmacophore. Such studies will be invaluable in the development of next-generation anti-parasitic drugs with improved efficacy, reduced toxicity, and a lower propensity for resistance development. This whitepaper provides the foundational knowledge and methodologies to embark on this critical research endeavor.

References

An In-depth Technical Guide on the Pharmacodynamics and Pharmacokinetics of Imidocarb in Target Animal Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidocarb (B33436), a carbanilide (B493258) derivative, is a widely used antiprotozoal agent in veterinary medicine.[1][2][3] It is primarily indicated for the treatment and prevention of babesiosis and anaplasmosis in a range of target animal species including cattle, sheep, horses, and dogs.[1][4] This technical guide provides a comprehensive overview of the pharmacodynamics and pharmacokinetics of this compound, presenting key data in a structured format, detailing experimental protocols, and visualizing complex information for enhanced clarity.

Pharmacodynamics: Mechanism of Action and Therapeutic Effects

The primary pharmacodynamic effect of this compound is its activity against apicomplexan protozoa such as Babesia and Anaplasma. The precise mechanism of action is believed to be twofold. Firstly, this compound interferes with the synthesis or utilization of polyamines within the parasite, which are essential for cell growth and multiplication. Secondly, it is thought to prevent the entry of inositol (B14025) into erythrocytes, thereby depriving the intra-erythrocytic parasites of a critical nutrient.

This compound also exhibits anticholinesterase activity, which is responsible for some of its adverse effects. This inhibition of acetylcholinesterase can lead to cholinergic signs such as salivation, nasal drip, and muscle tremors.

The therapeutic efficacy of this compound has been demonstrated in numerous studies. In cattle, it is effective for treating infections caused by Babesia bovis and Babesia bigemina, as well as Anaplasma marginale. A dose of 1.2 mg/kg is typically used for treatment, while a higher dose of 3 mg/kg can provide prophylactic protection for several weeks. In dogs, this compound is used to treat babesiosis, often at a dosage of 5 mg/kg. It has also been used off-label for the treatment of other infections like ehrlichiosis and hepatozoonosis in dogs.

Visualizing the Mechanism of Action

cluster_parasite Parasite within Erythrocyte cluster_host Host (Adverse Effects) This compound This compound Polyamines Polyamine Synthesis/Utilization This compound->Polyamines Interferes with Inositol Inositol Uptake This compound->Inositol Prevents entry of AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits Growth Parasite Growth and Replication Polyamines->Growth Essential for Inositol->Growth Essential for Apoptosis Parasite Death Growth->Apoptosis Inhibition leads to ACh Acetylcholine (ACh) AChE->ACh Breaks down Cholinergic Cholinergic Effects (e.g., salivation, tremors) ACh->Cholinergic Increased levels lead to

Caption: Proposed mechanism of action of this compound.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

The pharmacokinetic profile of this compound varies significantly across different animal species. Generally, it is characterized by rapid absorption after parenteral administration, wide distribution in tissues, and a long elimination half-life.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of this compound in various target species.

Table 1: Pharmacokinetic Parameters of this compound in Cattle

ParameterValueRouteDose (mg/kg)Reference
Cmax2257.5 ± 273.62 ng/mLSC3.0
Tmax2.14 ± 0.67 hSC3.0
T1/231.77 ± 25.75 hSC3.0
AUC₀-t14553.95 ± 1946.85 ng·h/mLSC3.0
Vz/F6.53 ± 5.34 L/kgSC3.0
T1/2 (α-phase, liver)31.7 daysSC3.0
T1/2 (β-phase, liver)48.5 daysSC3.0
T1/2 (α-phase, muscle)34.9 daysSC3.0
T1/2 (β-phase, muscle)120.7 daysSC3.0

Table 2: Pharmacokinetic Parameters of this compound in Sheep

ParameterValueRouteDose (mg/kg)Reference
Cmax7.9 µg/mLIM4.5
Tmax4 hIM4.5
Elimination Rate0.0075 ± 0.002 L/hIM3.0
Volume of Distribution4.18 ± 0.44 L/kgIM3.0
Mean Residence Time9.07 ± 0.77 hIM3.0
AUC (plasma 0-48h)12.21 ± 0.76 µg/mL·hIM3.0

Table 3: Pharmacokinetic Parameters of this compound in Goats

ParameterValueRouteDose (mg/kg)Reference
T1/2251 ± 94 minIV4.0
ClB1.62 ± 0.50 mL/min·kgIV4.0
Elimination Rate0.025 ± 0.004 L/hIM3.0
Volume of Distribution7.68 ± 0.57 L/kgIM3.0
Mean Residence Time14.75 ± 2.20 hIM3.0
AUC (plasma 0-48h)9.49 ± 0.54 µg/mL·hIM3.0

Table 4: Pharmacokinetic Parameters of this compound in Horses

ParameterValueRouteDose (mg/kg)Reference
T1/2 (α-phase)25.90 ± 10.21 minIMNot Specified
T1/2 (β-phase)464.06 ± 104.08 minIMNot Specified
Vz/F9.20 ± 2.70 L/kgIMNot Specified
Cl/F15.97 ± 1.28 mL/min·kgIMNot Specified

Table 5: Pharmacokinetic Parameters of this compound in Dogs

ParameterValueRouteDose (mg/kg)Reference
T1/2207 ± 45 minIV4.0
ClB1.47 ± 0.38 mL/min·kgIV4.0

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used in the study of this compound's pharmacokinetics.

In-Vivo Pharmacokinetic Study Protocol

A representative workflow for a pharmacokinetic study in cattle is outlined below.

start Animal Selection & Acclimatization admin This compound Administration (e.g., SC, 3 mg/kg) start->admin sampling Blood Sample Collection (at predefined time points) admin->sampling processing Plasma Separation (Centrifugation) sampling->processing extraction Sample Extraction (e.g., SPE, LLE) processing->extraction analysis UPLC-MS/MS or HPLC Analysis extraction->analysis data Pharmacokinetic Data Analysis (e.g., two-compartment model) analysis->data end Determination of PK Parameters data->end

Caption: Typical experimental workflow for a pharmacokinetic study.

1. Animal Selection and Housing: Healthy, mature animals of the target species (e.g., cattle, sheep) are selected. They are housed in appropriate facilities and allowed to acclimatize for a period before the study commences.

2. Drug Administration: A commercial formulation of this compound dipropionate is administered, typically via subcutaneous (SC) or intramuscular (IM) injection, at a specified dose (e.g., 3.0 mg/kg body weight for cattle).

3. Sample Collection: Blood samples are collected into heparinized tubes at predetermined time points post-administration. For example, in cattle, samples might be collected at 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours.

4. Sample Processing and Storage: Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

5. Analytical Methodology: The concentration of this compound in plasma is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or, for higher sensitivity and specificity, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

  • Sample Preparation for UPLC-MS/MS Analysis of this compound in Plasma:

    • To 1.0 mL of plasma, add 3 mL of a methanol (B129727)/acetonitrile (90/10, v/v) solution.

    • Vortex for 1 minute, followed by ultrasonication for 15 minutes.

    • Centrifuge at 7000 g for 10 minutes.

    • Repeat the extraction on the residue and combine the supernatants.

    • The combined extract is then passed through a conditioned Solid-Phase Extraction (SPE) column (e.g., Waters Oasis WCX).

    • The column is washed with a methanol/water solution (50/50, v/v).

    • This compound is eluted with a methanol/formic acid solution (96/4, v/v).

  • Chromatographic Conditions for UPLC-MS/MS:

    • Column: C18 reverse-phase column (e.g., Waters Acquity UPLC® BEH Phenyl 50 mm×2.1 mm, 1.7 μm).

    • Mobile Phase: A gradient of methanol (Phase A) and 0.1% formic acid in water (Phase B).

    • Flow Rate: 0.35 mL/min.

    • Injection Volume: 2 µL.

    • Detection: Mass spectrometry in positive ion mode.

6. Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using appropriate pharmacokinetic software to determine key parameters such as Cmax, Tmax, T1/2, AUC, and volume of distribution, often using a two-compartment open model.

Residue Depletion Study Protocol

1. Animal Treatment and Slaughter: A group of animals is treated with this compound at a specified dose. Subgroups of animals are then slaughtered at different time points post-treatment (e.g., 14, 30, 60, 90, 120, and 224 days).

2. Tissue Collection: Samples of edible tissues, including liver, kidney, muscle, and fat, are collected from each animal at slaughter.

3. Sample Preparation and Analysis: The concentration of this compound residues in the tissues is determined using a validated analytical method, typically HPLC or UPLC-MS/MS, following appropriate extraction and clean-up procedures.

4. Withdrawal Period Determination: The data on residue depletion over time are used to calculate the withdrawal period, which is the time required for the drug residues in the edible tissues to fall below the established Maximum Residue Limits (MRLs).

Conclusion

This technical guide provides a consolidated resource on the pharmacodynamics and pharmacokinetics of this compound in key target animal species. The data presented in a comparative tabular format, along with detailed experimental protocols and visual representations of the mechanism of action and experimental workflows, are intended to support researchers, scientists, and drug development professionals in their work with this important veterinary drug. The long persistence of this compound residues in tissues underscores the importance of adherence to recommended withdrawal periods to ensure food safety. Further research may be beneficial to continue to refine our understanding of the species-specific nuances of this compound's disposition and to develop strategies to mitigate its potential adverse effects.

References

Understanding the Anticholinergic Properties of Imidocarb: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidocarb, a carbanilide (B493258) derivative primarily used as an antiprotozoal agent in veterinary medicine, exhibits notable effects on the cholinergic nervous system. These effects are not mediated by direct antagonism of cholinergic receptors but rather through the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the degradation of acetylcholine (B1216132). This indirect mechanism leads to an accumulation of acetylcholine at the synaptic cleft, resulting in cholinergic-like side effects. This technical guide provides a comprehensive overview of the anticholinergic properties of this compound, detailing its mechanism of action, quantitative data on its enzymatic inhibition, and relevant experimental protocols.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary anticholinergic characteristic of this compound stems from its inhibitory action on acetylcholinesterase. By blocking AChE, this compound effectively increases the concentration and prolongs the action of acetylcholine at both muscarinic and nicotinic synapses. This leads to a state of cholinergic hyperstimulation, which manifests as a variety of clinical signs. The cholinergic nature of these adverse effects is substantiated by their reversal with the administration of atropine, a competitive antagonist of muscarinic acetylcholine receptors[1][2].

While the clinical observations strongly support acetylcholinesterase inhibition as the primary mechanism, to date, there is a lack of publicly available, peer-reviewed studies that have definitively quantified the binding affinity of this compound to muscarinic or nicotinic receptors. The prevailing evidence suggests that any interaction with these receptors is likely insignificant compared to its potent inhibition of AChE.

The signaling pathway affected by this compound's action is the fundamental cholinergic transmission process. A simplified representation of this is provided below.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) Vesicle ACh ACh ACh_Vesicle->ACh Exocytosis Action_Potential Action Potential Action_Potential->ACh_Vesicle Triggers release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Cholinergic_Receptor Muscarinic or Nicotinic Receptor ACh->Cholinergic_Receptor Binds to This compound This compound This compound->AChE Inhibits Signal_Transduction Signal Transduction Cholinergic_Receptor->Signal_Transduction Activates

Figure 1: Cholinergic Synaptic Transmission and the Site of this compound Action.

Quantitative Data

The inhibitory potency of this compound on acetylcholinesterase has been quantified, and in vivo studies have demonstrated its significant impact on cholinesterase activity in animals.

Table 1: In Vitro Inhibition of Human Acetylcholinesterase by this compound
ParameterValueOrganismSource
IC50590 nMHuman--INVALID-LINK--[3]

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of a biological or biochemical function.

Table 2: In Vivo Inhibition of Cholinesterase in Dogs Following a Single Dose of this compound Dipropionate (6.5 mg/kg)
AdministrationEnzymeTime Post-Administration% Inhibition (Mean)
Intravenous Plasma Cholinesterase (ChE)1 hour64%
24 hours~20% (recovered to ~80% of normal)
Erythrocyte Acetylcholinesterase (AChE)4-6 hours38.5%
24 hours~16% (recovered to ~84% of normal)
Intramuscular Plasma Cholinesterase (ChE)4 hours34%
24 hours~5% (recovered to ~95% of normal)
Erythrocyte Acetylcholinesterase (AChE)4 hours16%
24 hours~5% (recovered to ~95% of normal)

Data adapted from a study on the effects of this compound on cholinesterase activity in dogs.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of this compound's anticholinergic properties.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring acetylcholinesterase activity and its inhibition.

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is measured spectrophotometrically at 412 nm. The rate of color change is proportional to the AChE activity.

Materials:

  • Acetylcholinesterase (from a suitable source, e.g., human recombinant or animal tissue)

  • This compound dipropionate

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

  • Microplate reader

  • 96-well microplates

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of AChE in phosphate buffer.

    • Prepare a solution of ATCI in deionized water.

    • Prepare a solution of DTNB in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Blank: Buffer only.

    • Control (No Inhibitor): AChE solution, DTNB, and buffer.

    • Test Sample: AChE solution, DTNB, and various concentrations of this compound.

  • Pre-incubation: Add the enzyme, DTNB, and this compound (or buffer for control) to the wells. Incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

  • Reaction Initiation: Add the ATCI solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a set duration (e.g., 10-15 minutes) to determine the reaction rate.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by plotting the inhibition percentage against the logarithm of the inhibitor concentration.

Ellman_Method_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents: AChE, this compound, ATCI, DTNB, Buffer Plate_Setup Set up 96-well plate: Blank, Control, Test Samples Reagents->Plate_Setup Pre_incubation Pre-incubate AChE with this compound Plate_Setup->Pre_incubation Reaction Initiate reaction with ATCI Pre_incubation->Reaction Measurement Measure Absorbance at 412 nm (kinetic) Reaction->Measurement Calculation Calculate % Inhibition and IC50 Value Measurement->Calculation

Figure 2: Experimental Workflow for the Ellman's Method.
Muscarinic Receptor Binding Assay (Radioligand Displacement)

This assay is used to determine if a compound binds to muscarinic receptors and to quantify its binding affinity (Ki).

Principle: A radiolabeled ligand with known high affinity for muscarinic receptors (e.g., [³H]-N-methylscopolamine, [³H]NMS) is incubated with a tissue or cell membrane preparation containing the receptors. The ability of a test compound (this compound) to displace the radioligand from the receptors is measured.

Materials:

  • Radiolabeled muscarinic antagonist (e.g., [³H]NMS)

  • Unlabeled muscarinic antagonist for determining non-specific binding (e.g., atropine)

  • This compound dipropionate

  • Tissue or cell membrane preparation expressing muscarinic receptors

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to isolate the membrane fraction.

  • Assay Setup (in triplicate):

    • Total Binding: Membranes, radioligand, and buffer.

    • Non-specific Binding: Membranes, radioligand, and a high concentration of unlabeled antagonist (e.g., atropine).

    • Displacement: Membranes, radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the samples to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 of this compound and calculate the Ki value using the Cheng-Prusoff equation.

Nicotinic Receptor Functional Assay (e.g., Calcium Influx Assay)

This assay assesses the functional effect of a compound on nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels.

Principle: Activation of nAChRs leads to an influx of cations, including calcium (Ca²⁺). This change in intracellular Ca²⁺ concentration can be measured using a fluorescent Ca²⁺ indicator. A compound's ability to modulate this response (either as an agonist, antagonist, or allosteric modulator) can be quantified.

Materials:

  • Cell line expressing the nAChR subtype of interest

  • Nicotinic agonist (e.g., nicotine (B1678760) or acetylcholine)

  • This compound dipropionate

  • Fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM)

  • Assay buffer

  • Fluorescence plate reader

Procedure:

  • Cell Culture: Plate the cells in a multi-well plate and allow them to adhere.

  • Dye Loading: Incubate the cells with the fluorescent Ca²⁺ indicator.

  • Assay:

    • To test for antagonist activity , pre-incubate the cells with varying concentrations of this compound before adding a known concentration of a nicotinic agonist.

    • To test for agonist activity , add varying concentrations of this compound directly to the cells.

  • Measurement: Measure the fluorescence intensity before and after the addition of the compounds using a fluorescence plate reader.

  • Data Analysis: Analyze the changes in fluorescence to determine the effect of this compound on nAChR function. For antagonists, calculate the IC50 value. For agonists, determine the EC50 value.

Conclusion

The available evidence strongly indicates that the anticholinergic properties of this compound are a consequence of its potent inhibition of acetylcholinesterase, leading to an accumulation of acetylcholine and subsequent overstimulation of cholinergic receptors. While direct interaction with muscarinic or nicotinic receptors has not been extensively reported and is likely not the primary mechanism of its cholinergic side effects, further in-depth binding studies would provide a more complete pharmacological profile. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the nuanced interactions of this compound with the cholinergic system. A thorough understanding of these properties is crucial for the safe and effective use of this important veterinary drug and for the development of new therapeutic agents with improved safety profiles.

References

The Dawn of a New Defense: The History and Initial Discovery of Imidocarb as an Antiprotozoal Agent

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Imidocarb (B33436), a carbanilide (B493258) derivative, has been a cornerstone in veterinary medicine for the treatment and prophylaxis of protozoal diseases, most notably babesiosis and anaplasmosis, for over five decades. Its discovery marked a significant advancement in the control of tick-borne diseases that cause substantial economic losses in the livestock industry worldwide. This technical guide delves into the history of this compound's initial discovery, tracing its development from the early screening of carbanilide compounds to the pivotal in vivo studies that established its efficacy and safety profile. We will explore the seminal research that defined its therapeutic potential, detail the experimental protocols that were foundational to its approval, and present the early hypotheses regarding its mechanism of action.

The Genesis of this compound: A Timeline of Discovery

The journey of this compound from a laboratory curiosity to a widely used veterinary drug began in the late 1960s with the systematic investigation of basically substituted carbanilides for their antiprotozoal properties.

1969: The First Glimmer of Activity

The story of this compound begins with the work of Schmidt, Hirt, and Fischer, who, in 1969, published their findings on the "Babesicidal effect of basically substituted carbanilides."[1] Their research involved screening a series of these compounds for activity against Babesia rodhaini in mice. This initial work laid the groundwork for identifying the therapeutic potential within this chemical class.

Almost concurrently, Beveridge, in the same year, published a companion paper that focused specifically on one of these carbanilides: 3,3'-bis-(2-imidazolin-2-yl) carbanilide, which would come to be known as this compound.[2] Beveridge's research detailed the toxicity and activity of this compound against Babesia rodhaini in both rats and mice, providing the first concrete evidence of its potent babesicidal properties.[2]

Mid-to-Late 1970s: Establishing Therapeutic Efficacy in Target Species

Following the initial promising results in laboratory rodents, the focus shifted to evaluating this compound's efficacy and safety in the intended target species, primarily cattle and sheep. A key figure in this phase of research was R. Hashemi-Fesharki. In 1975, he published a detailed study on the use of this compound dihydrochloride (B599025) for experimental Babesia bigemina infections in calves. This was followed by a 1977 publication on its use against Babesia ovis in splenectomized lambs. These studies were instrumental in establishing effective dosage regimens and demonstrating the drug's ability to control clinical babesiosis.

In 1980, K.L. Kuttler's review on the pharmacotherapeutics of drugs for anaplasmosis and babesiosis further solidified this compound's position as a leading treatment, summarizing the existing knowledge and clinical experience. A 1986 study by McHardy and colleagues provided a comprehensive evaluation of the efficacy, toxicity, and metabolism of this compound dipropionate in the treatment of Babesia ovis in sheep, further refining its clinical application.[3]

Chemical Synthesis of this compound

The chemical synthesis of this compound involves a multi-step process, which has been described in various patents. A common synthetic route starts from 3-nitrobenzonitrile (B78329) and proceeds through the formation of an imidazoline (B1206853) ring, followed by reduction of the nitro group and subsequent reaction with a carbonyl source to form the central urea (B33335) linkage.

G cluster_0 Step 1: Imidazoline Ring Formation cluster_1 Step 2: Reduction of Nitro Group cluster_2 Step 3: Urea Formation A 3-Nitrobenzonitrile B Reaction with Ethylenediamine A->B Catalyst (e.g., Sulfur) C 2-(3-Nitrophenyl)-2-imidazoline B->C D 2-(3-Nitrophenyl)-2-imidazoline E Reduction D->E Reducing Agent (e.g., Pd/C, H2) F 3-(2-Imidazolin-2-yl)aniline E->F G 3-(2-Imidazolin-2-yl)aniline H Reaction with Phosgene or Triphosgene G->H I This compound H->I

Caption: A simplified workflow for the chemical synthesis of this compound.

Data Presentation

The following tables summarize the quantitative data from early and key studies on the efficacy and toxicity of this compound.

Table 1: In Vivo Efficacy of this compound in Early Studies

SpeciesParasiteDosageRouteEfficacyReference
CalvesBabesia bigemina1 mg/kgSubcutaneousHighly effective in controlling experimental infection.Hashemi-Fesharki, 1975
Lambs (splenectomized)Babesia ovis1.2 mg/kgIntramuscularEffective in controlling fatal infections.McHardy et al., 1986[3]
DogsBabesia canis6 mg/kgSubcutaneousProvided 2 weeks of protection against experimental infection.Uilenberg et al., 1981[4]
HorsesBabesia caballi4.0 mg/kg (4 times at 72h intervals)IntramuscularCleared persistent infection and eliminated transmission potential.Grause et al., 2009[5][6]

Table 2: Acute Toxicity of this compound in Animal Models

SpeciesRouteLD50Signs of ToxicityReference
RatsOral>800 mg/kg-Beveridge, 1969[2]
MiceOral>800 mg/kg-Beveridge, 1969[2]
CalvesIntramuscular-Transient salivation, nasal discharge, diarrhea, dyspnea at 5-10 mg/kg. Mortality at 20 mg/kg.Adams et al., 1980
SheepIntramuscular-Transient/mild signs at 2.4-4.8 mg/kg. Severe toxicity at 9.6 mg/kg.McHardy et al., 1986[3]

Experimental Protocols

The following are detailed methodologies from key experiments that were pivotal in the initial discovery and development of this compound.

Protocol 1: Evaluation of Therapeutic Efficacy of this compound Dihydrochloride against Babesia bigemina in Calves (Adapted from Hashemi-Fesharki, 1975)
  • Animal Model: Friesian calves, aged 6-8 months, determined to be free of blood parasites.

  • Infection: Calves were infected with a virulent local strain of Babesia bigemina via intravenous inoculation of infected blood.

  • Monitoring: Daily monitoring of rectal temperature and examination of Giemsa-stained blood smears to determine the percentage of parasitized erythrocytes (PPE).

  • Treatment: Once a patent parasitemia was established and clinical signs (e.g., fever) were evident, a single subcutaneous injection of this compound dihydrochloride at a dose of 1 mg/kg body weight was administered.

  • Post-treatment Evaluation: Continued daily monitoring of rectal temperature and PPE to assess the clearance of parasites and resolution of clinical signs.

  • Sterilization of Infection: To determine if the infection was completely cleared, blood from treated and recovered calves was sub-inoculated into susceptible, splenectomized calves, which were then monitored for the development of babesiosis.

Protocol 2: Acute Toxicity Study of this compound Dipropionate in Calves (Adapted from Adams et al., 1980)
  • Animal Model: Healthy male calves.

  • Dosage Groups: Calves were divided into four groups and received two intramuscular injections of this compound dipropionate at dosages of 0 (control), 5, 10, or 20 mg/kg body weight.

  • Clinical Observation: Continuous observation for clinical signs of toxicity, including salivation, nasal discharge, diarrhea, and dyspnea.

  • Blood Chemistry: Blood samples were collected at regular intervals to analyze for markers of renal and hepatic function, such as blood urea nitrogen (BUN) and serum glutamic oxaloacetic transaminase (SGOT).

  • Pathology: At the end of the study, a full necropsy was performed. Tissues, including the kidneys, liver, and injection sites, were collected for histopathological examination to identify any drug-related lesions.

Initial Hypotheses on the Mechanism of Action

The precise mechanism of action of this compound was not fully elucidated during its initial discovery phase, but early research pointed towards several potential targets within the parasite.

  • Interference with Nucleic Acid Synthesis: A primary hypothesis was that this compound, as a diamidine, could bind to the parasite's DNA. This binding was thought to interfere with DNA replication and transcription, ultimately leading to the parasite's death. The presence of the positively charged amidine groups at physiological pH would facilitate interaction with the negatively charged phosphate (B84403) backbone of DNA.

  • Inhibition of Polyamine Synthesis: Polyamines are essential for cell growth and differentiation. It was proposed that this compound might interfere with the synthesis or function of polyamines within the Babesia parasite, thereby inhibiting its proliferation.

  • Inhibition of Inositol (B14025) Uptake: Another proposed mechanism involved the inhibition of inositol uptake by parasitized erythrocytes. Inositol is a crucial component of cell membranes and signaling pathways. By blocking its uptake, this compound could disrupt essential physiological processes in the parasite.

The anticholinergic signs of toxicity observed at higher doses in the host, such as salivation and muscle fasciculation, were attributed to the inhibition of acetylcholinesterase, a separate mechanism from its antiprotozoal activity.

G cluster_0 Proposed Mechanisms of Action of this compound cluster_1 Parasite This compound This compound DNA Parasite DNA This compound->DNA Binds to DNA, blocks replication Polyamine Polyamine Synthesis This compound->Polyamine Inhibits synthesis Inositol Inositol Uptake This compound->Inositol Blocks uptake by infected erythrocyte

Caption: Early hypotheses on the antiprotozoal mechanism of action of this compound.

Conclusion

The discovery of this compound as a potent antiprotozoal agent was a landmark achievement in veterinary pharmacology. The pioneering work of researchers in the late 1960s and 1970s, through systematic screening, meticulous in vivo studies, and careful toxicological evaluation, provided a much-needed weapon against devastating tick-borne diseases. The early research not only established its therapeutic efficacy but also laid the foundation for understanding its mechanism of action, a topic that continues to be refined. This technical guide serves as a testament to the rigorous scientific process that brought this compound from the bench to the field, where it continues to play a vital role in animal health.

References

Imidocarb: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Urea (B33335) Derivative Imidocarb (B33436) and its Application in Veterinary Medicine

Abstract

This compound, a synthetic carbanilide (B493258) derivative of urea, is a cornerstone of veterinary medicine for the treatment and prophylaxis of several protozoal diseases.[1][2] Primarily utilized as its dipropionate salt for parenteral administration, this compound exhibits potent activity against intraerythrocytic parasites, most notably Babesia and Anaplasma species, in a wide range of animals including cattle, horses, sheep, and dogs.[3][4][5] Its mechanism of action, while not fully elucidated, is thought to involve the disruption of nucleic acid and polyamine synthesis in the parasite and the inhibition of inositol (B14025) uptake by the host erythrocyte. The drug is also a known acetylcholinesterase inhibitor, a property linked to its characteristic cholinergic side effects. This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, proposed mechanisms of action, pharmacokinetic profiles, and established experimental protocols. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this critical veterinary therapeutic agent.

Chemical and Physical Properties

This compound is classified as a urea derivative, specifically an N-phenylurea.[6] Its chemical structure consists of a central urea moiety symmetrically substituted with two phenyl groups, each bearing a 4,5-dihydro-1H-imidazol-2-yl group at the meta-position.

  • IUPAC Name: 1,3-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea[1][2]

  • Molecular Formula: C₁₉H₂₀N₆O[1]

  • Molar Mass: 348.410 g·mol⁻¹[1]

For therapeutic use, it is typically formulated as this compound dipropionate (C₂₅H₃₂N₆O₅), a water-soluble salt that is administered via intramuscular (IM) or subcutaneous (SC) injection.[7]

Mechanism of Action

The precise parasiticidal mechanism of this compound is not fully understood, but several pathways have been proposed.[8] The drug's adverse effects in the host are better characterized and are linked to its anticholinergic properties.

Antiparasitic Action (Proposed)

The primary action of this compound is directed against the parasite's ability to replicate within the host's red blood cells. Two main hypotheses exist:

  • Interference with Nucleic Acid and Polyamine Synthesis: this compound is believed to disrupt the synthesis or function of parasite nucleic acids, thereby inhibiting replication.[8] This may be linked to the disruption of polyamine metabolism, which is critical for cell growth and proliferation. Polyamines like putrescine and spermidine (B129725) are essential for DNA stabilization and synthesis. By interfering with this pathway, this compound could exert a cytostatic or cytotoxic effect on the parasite.

  • Inhibition of Inositol Uptake: Another proposed mechanism is the prevention of myo-inositol uptake into the parasite-infected erythrocyte. Protozoa require inositol for the synthesis of phosphatidylinositol (PI) and its derivatives, which are vital components of cell membranes and signaling pathways.[9] By blocking inositol transporters, this compound could deprive the parasite of this essential nutrient, leading to metabolic failure.

cluster_parasite Babesia Parasite cluster_host Host Erythrocyte Ornithine Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Putrescine Putrescine Spermidine Spermidine Putrescine->Spermidine DNA Parasite DNA Replication & Stability Spermidine->DNA ODC->Putrescine Inositol_ext External Inositol Transporter Inositol Transporter Inositol_ext->Transporter Inositol_int Internal Inositol PI Phosphatidylinositol (PI Synthesis) Inositol_int->PI Membrane Membrane Integrity & Signaling PI->Membrane Transporter->Inositol_int This compound This compound This compound->ODC Inhibits? This compound->Transporter Inhibits?

Fig. 1: Proposed Antiparasitic Mechanisms of this compound.
Host Cholinergic Effects

In the host animal, this compound acts as an acetylcholinesterase (AChE) inhibitor.[1][10] Acetylcholinesterase is the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) at the synaptic cleft. By inhibiting AChE, this compound causes an accumulation of ACh, leading to overstimulation of muscarinic and nicotinic receptors. This results in the classic cholinergic side effects observed clinically, such as salivation, lacrimation, urination, defecation (SLUD), and vomiting.[10][11]

cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Receptor Postsynaptic ACh Receptor ACh->Receptor Choline_Acetate Choline + Acetate (Inactive) AChE->Choline_Acetate Stimulation Nerve Stimulation Receptor->Stimulation Accumulation ACh Accumulation & Receptor Overstimulation Receptor->Accumulation This compound This compound Block X This compound->Block Block->AChE

Fig. 2: Mechanism of this compound-Induced Cholinergic Toxicity.

Pharmacokinetics and Pharmacodynamics

This compound is rapidly absorbed following SC or IM injection. It is characterized by a wide volume of distribution and a long elimination half-life, which contributes to its persistent prophylactic activity.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters and quantitative data from toxicity studies.

ParameterSpeciesDose & RouteValueReference
Cₘₐₓ Cattle3.0 mg/kg SC2257.5 ± 273.62 ng/mL[12][13]
Tₘₐₓ Cattle3.0 mg/kg SC2.14 ± 0.67 h[12][13]
T₁/₂ Cattle3.0 mg/kg SC31.77 ± 25.75 h[12][13]
AUC₀-t Cattle3.0 mg/kg SC14553.95 ± 1946.85 ng·h/mL[12][13]
Cₘₐₓ Sheep4.5 mg/kg IM7.9 µg/mL[12]
Tₘₐₓ Sheep4.5 mg/kg IM~4 h[12]

Table 1. Pharmacokinetic Parameters of this compound in Livestock.

Study TypeSpeciesDose & RouteKey FindingsReference
90-Day Oral Toxicity Dog5, 20, 80 mg/kg/dayTarget organs: liver & intestines. Deaths occurred at 80 mg/kg.[5][14]
SC Safety Study Dog2.2, 5.5, 7.7, 9.9 mg/kg (x2)Slight increase in ALT and AST at 9.9 mg/kg.[5][14]
Cholinesterase Inhibition Dog6.5 mg/kg IVPlasma ChE reduced to 61.5% of normal at 4-6h.[11]
Cholinesterase Inhibition Dog6.5 mg/kg IMPlasma ChE reduced to 66% of normal at 4h.[11]

Table 2. Summary of Quantitative Toxicology and Pharmacodynamic Data.

Clinical Use and Dosage

This compound is indicated for the treatment of babesiosis and anaplasmosis. Dosages vary significantly by species and intended use (treatment vs. prevention). Intravenous administration is strictly contraindicated.[5][15]

SpeciesIndicationDosage RegimenReference
Cattle Babesiosis (Treatment)1.0 mL / 100 kg BW, SC[5]
Babesiosis (Prevention)2.5 mL / 100 kg BW, SC[5]
Anaplasmosis (Treatment)2.5 mL / 100 kg BW, SC[5]
Horse Babesia caballi2.0 mL / 100 kg BW, IM, for 2 days[5]
Theileria equi3.5 mL / 100 kg BW, IM, 4 times at 72h intervals[5]
Dog Babesiosis0.5 mL / 10 kg BW, SC or IM, 2 doses 14 days apart[5]
Sheep Babesiosis/Anaplasmosis1.0 mL / 100 kg BW, IM[5]

Table 3. Standard Therapeutic Dosages of this compound Dipropionate (120 mg/mL solution).

Resistance

While generally effective, treatment failures have been reported, suggesting the potential for emerging resistance. In a case study involving Babesia canis, a dog required multiple, escalating doses of this compound before treatment was ultimately changed to an atovaquone/azithromycin combination to resolve the infection.[8][16] The molecular mechanisms of this compound resistance in protozoa have not yet been identified, though strain-to-strain variability in susceptibility is suspected.[8][17]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols from key studies on this compound.

Pharmacokinetic Study in Cattle

This protocol was designed to determine the pharmacokinetic parameters of this compound following subcutaneous injection in healthy cattle.[12][13][15]

  • Subjects: 48 healthy cattle (24 male, 24 female), ~6 months old, weighing 180 ± 15 kg.

  • Treatment: A single subcutaneous injection of this compound dipropionate at a dose of 3.0 mg/kg body weight.

  • Sample Collection: Blood samples (10-15 mL) were collected from the jugular vein into EDTA-containing tubes at specified time points: 0 (pre-dose), 10 min, 30 min, 1, 2, 4, 6, 8, 10, 12, 24, 48, 72, and 96 hours post-administration.

  • Sample Processing: Plasma was separated by centrifugation at 1500 x g for 10 minutes and stored at -20°C until analysis.

  • Analytical Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

    • Ionization: Positive ion electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

    • Parent Ion: m/z 175 ([M+2H]²⁺).

    • Daughter Ions: m/z 162 (quantitative) and m/z 188 (qualitative).

    • Parameters: Capillary voltage 2.43 kV; Cone voltage 30 V; Desolvation temperature 500°C.

  • Data Analysis: Pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, T₁/₂, AUC) were calculated using non-compartmental analysis.

start Select 48 Healthy Cattle dose Administer 3.0 mg/kg This compound SC start->dose collect Collect Blood Samples (0h to 96h) dose->collect process Centrifuge & Separate Plasma collect->process store Store Plasma at -20°C process->store analyze Analyze via UPLC-MS/MS store->analyze calculate Calculate PK Parameters analyze->calculate end Results calculate->end

Fig. 3: Experimental Workflow for Cattle Pharmacokinetic Study.
Efficacy Trial in Dogs with Babesia gibsoni

This study compared the efficacy of three different treatment protocols for naturally occurring Babesia gibsoni infection in dogs.[18]

  • Subjects: 18 client-owned dogs with confirmed B. gibsoni infection.

  • Experimental Design: Dogs were randomly assigned to one of three treatment groups (n=6 per group).

    • Group I: this compound dipropionate (6 mg/kg, IM), administered as two doses 14 days apart.

    • Group II: Diminazene aceturate (3.5 mg/kg, IM) on day 1, followed by this compound dipropionate (6 mg/kg, IM) on day 2.

    • Group III: Same as Group II, with the addition of Clindamycin (30 mg/kg, PO, q12h) for 14 days.

  • Evaluation:

    • Baseline (Day 0): Full clinical examination, complete blood count (CBC), serum biochemistry, and parasite detection via microscopy and PCR.

    • Follow-up (Day 21): The same examinations were repeated to assess clinical and clinicopathological improvement and parasite clearance.

  • Outcome Measures: Efficacy was determined by comparing the remission of clinical signs (e.g., fever, anorexia, pale mucous membranes) and normalization of hematological parameters (e.g., platelet count, hematocrit) between groups.

Synthesis of this compound Dipropionate

A patented method describes the synthesis of this compound, which can be adapted to produce the dipropionate salt.[19] The general workflow involves the creation of a key intermediate, 2-(3-aminophenyl)imidazoline, followed by a reaction with a urea source.

cluster_synthesis This compound Synthesis Pathway A m-Nitrobenzoic Acid + Thionyl Chloride B m-Nitrobenzoyl Chloride A->B Reflux C 2-(3-Nitrophenyl)imidazoline B->C + Ethylenediamine + Catalyst D 2-(3-Aminophenyl)imidazoline Hydrochloride C->D Reduction/ Hydogenation (Pd/C) E This compound Base D->E + Urea F This compound Dipropionate E->F + Propionic Acid (in Ethyl Acetate) end Final Product F->end start Start start->A

References

An In-depth Technical Guide to the Chemical and Physical Properties of Imidocarb

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidocarb is a carbanilide (B493258) derivative with potent antiprotozoal activity, widely utilized in veterinary medicine for the treatment and prophylaxis of babesiosis and other parasitic infections in livestock and companion animals.[1] A thorough understanding of its chemical and physical properties is fundamental for formulation development, pharmacokinetic and pharmacodynamic studies, and the design of new therapeutic agents. This technical guide provides a comprehensive analysis of the core chemical and physical characteristics of this compound, supported by structured data, and a visualization of the interplay between its key properties.

Chemical Identity and Structure

This compound's chemical structure is characterized by a central urea (B33335) moiety linking two phenyl rings, each substituted with a 4,5-dihydro-1H-imidazol-2-yl group.[2] This structure is pivotal to its biological activity.

IdentifierValueSource
IUPAC Name N,N′-Bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea[1]
CAS Number 27885-92-3[1]
Chemical Formula C₁₉H₂₀N₆O[2]
Molecular Weight 348.41 g/mol
InChI Key SCEVFJUWLLRELN-UHFFFAOYSA-N
SMILES O=C(Nc1cccc(c1)C2=NCCN2)Nc1cccc(c1)C3=NCCN3

Physicochemical Properties

The physicochemical properties of a drug substance are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

PropertyValueExperimental Conditions/NotesSource
Melting Point >235°C (decomposition)
Boiling Point 677.1°C at 760 mmHg (Predicted)
Water Solubility 0.169 mg/mLALOGPS prediction
Moderately solubleQualitative description
Limited solubilityFor this compound dipropionate
logP (Octanol-Water Partition Coefficient) 2.22ALOGPS prediction
1.62ChemAxon prediction
0.4XLogP3-AA prediction
pKa (Acid Dissociation Constant) Strongest Acidic: 11.38 Strongest Basic: 9.54ChemAxon prediction
13.81 ± 0.70 (Predicted)
Appearance White to off-white crystalline powder

Note on this compound Dipropionate: this compound is often used as its dipropionate salt, which has a molecular formula of C₂₅H₃₂N₆O₅ and a molecular weight of 496.56 g/mol . The salt form generally exhibits different solubility and melting point characteristics compared to the free base. For instance, the melting point of this compound dipropionate is reported as 203°C (decomposition).

Experimental Protocols

The precise experimental methodologies for determining the fundamental physicochemical properties of this compound are not extensively detailed in publicly available literature. However, these properties are typically determined using standardized protocols as outlined by major pharmacopoeias (e.g., USP, Ph. Eur.) and OECD guidelines for the testing of chemicals.

A common analytical technique for the quantification of this compound in biological matrices is High-Performance Liquid Chromatography (HPLC) . A published method for the determination of this compound residues in bovine liver and muscle involved HPLC analysis. Another study details an HPLC method with diode-array detection for the assay of this compound in bovine meat and milk. This method utilized a reversed-phase C18 column with a mobile phase of 0.1% trifluoroacetic acid and acetonitrile (B52724) (85:15, v/v) and UV detection at 260 nm. Sample preparation involved solid-phase extraction.

Interplay of Physicochemical Properties

The chemical and physical properties of this compound are interconnected and collectively influence its behavior in biological systems and its formulation requirements. The following diagram illustrates these relationships.

Imidocarb_Properties Logical Relationships of this compound's Properties Structure Chemical Structure (C19H20N6O) MW Molecular Weight (348.41 g/mol) Structure->MW logP logP (0.4 - 2.22) Structure->logP pKa pKa (Acidic: 11.38, Basic: 9.54) Structure->pKa Stability Chemical Stability Structure->Stability Solubility Water Solubility (0.169 mg/mL) Absorption Biological Absorption Solubility->Absorption Formulation Pharmaceutical Formulation Solubility->Formulation logP->Solubility logP->Absorption pKa->Solubility Distribution Distribution in Tissues Absorption->Distribution Stability->Formulation

Interplay of this compound's Physicochemical Properties.

Conclusion

This technical guide provides a consolidated overview of the essential chemical and physical properties of this compound. The tabulated data offers a clear and concise reference for researchers and professionals in the field of drug development. The provided visualization highlights the critical relationships between these properties, which are paramount for understanding the behavior of this compound both in vitro and in vivo, and for the successful development of effective and stable pharmaceutical formulations. Further research into the experimental determination of these properties under various conditions would provide a more complete profile of this important veterinary drug.

References

Probing the Boundaries: An In-depth Exploration of Imidocarb's Broad-Spectrum Antiparasitic Potential

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Imidocarb (B33436), a carbanilide (B493258) derivative, has long been a cornerstone in veterinary medicine for the treatment of babesiosis and anaplasmosis. However, a growing body of exploratory research suggests that its therapeutic reach may extend far beyond these initial indications. This technical guide delves into the expanding antiparasitic spectrum of this compound, presenting a comprehensive overview of its efficacy against a diverse range of protozoan and rickettsial pathogens. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel antiparasitic agents.

Expanded Efficacy Profile of this compound

Recent studies have demonstrated the potential of this compound against several other significant animal parasites. While its efficacy varies between organisms, the findings warrant further investigation into its broader application.

Trypanosomiasis

This compound has shown promising activity against Trypanosoma species, the causative agents of significant diseases in both animals and humans. In vitro studies have demonstrated its trypanocidal effect, and in vivo experiments in murine models have shown that this compound can prolong survival and, in some cases, achieve a curative effect against Trypanosoma brucei and Trypanosoma evansi.[1][2]

Ehrlichiosis

The efficacy of this compound against Ehrlichia canis, the causative agent of canine monocytic ehrlichiosis, has been a subject of investigation with conflicting results. Some studies have shown that this compound, particularly when used in combination with doxycycline, can be effective in treating canine ehrlichiosis, leading to the resolution of clinical signs and a reduction in antibody titers.[3] However, other experimental studies have indicated that this compound dipropionate alone may not completely clear the infection in dogs.[4][5]

Cytauxzoonosis

In the treatment of feline cytauxzoonosis, a typically fatal tick-borne disease caused by Cytauxzoon felis, this compound has been used as a therapeutic agent.[6][7][8] While some case reports suggest successful treatment, a prospective study comparing this compound to a combination of atovaquone (B601224) and azithromycin (B1666446) found a significantly lower survival rate in cats treated with this compound.[9]

Hepatozoonosis

Canine hepatozoonosis, caused by Hepatozoon canis and Hepatozoon americanum, is another condition where this compound has been explored as a treatment option. For H. canis infections, treatment with this compound dipropionate is often employed, sometimes in conjunction with doxycycline.[10][11][12][13] While it can lead to clinical improvement and a reduction in parasitemia, it is generally considered that this compound does not completely clear the parasite and relapses can occur.[10][11][12]

Leishmaniasis

Exploratory studies in murine models of cutaneous leishmaniasis caused by Leishmania amazonensis have indicated that this compound may have potential as a therapeutic agent.[14][15] Treatment with this compound resulted in a reduction in parasite burden, smaller lesion sizes, and a decrease in specific IgG levels.[14][15]

Quantitative Efficacy Data

The following tables summarize the quantitative data from various studies on the efficacy of this compound against different parasites.

Parasite Host/System Dosage/Concentration Efficacy Metric Result Reference
Trypanosoma evansiIn vitro2.73 µMIC50-[1]
Trypanosoma evansiMice20 mg/kg (2 doses, 72h apart)SurvivalProlonged survival by 20 days[1]
Trypanosoma bruceiMice10 mg/kg (daily for 3 days)Cure RateCurative[2]
Trypanosoma bruceiRats24 mg/kg (2 consecutive days)Cure RateCurative
Ehrlichia canisDogs5 mg/kg (2 doses, 15 days apart)Clinical ImprovementResolution of clinical signs[16]
Ehrlichia canisDogs6.6 mg/kg (2 doses, 2 weeks apart)Parasite ClearanceDid not clear infection[4]
Cytauxzoon felisCats3.5 mg/kg (2 doses, 7 days apart)Survival Rate26%[9]
Hepatozoon canisDogs5-6 mg/kg (twice monthly)Parasite ClearanceDoes not completely clear infection[10][13]
Leishmania amazonensisMice34 mg/kgParasite Burden Reduction30.2% reduction in footpad[14][15]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Anti-Trypanosomal Activity Assay
  • Parasite Culture: Trypanosoma evansi is cultured in HMI-9 medium supplemented with 10% fetal bovine serum.

  • Drug Preparation: A stock solution of this compound dipropionate is prepared and serially diluted to achieve the desired test concentrations.

  • Assay Procedure:

    • Parasites are seeded in 96-well plates at a specific density.

    • Varying concentrations of this compound are added to the wells.

    • Plates are incubated under appropriate conditions (e.g., 37°C, 5% CO2).

    • After a set incubation period (e.g., 24 hours), parasite viability is assessed using a resazurin-based assay or by direct counting with a hemocytometer.

    • The IC50 value (the concentration of the drug that inhibits 50% of parasite growth) is calculated from the dose-response curve.[1]

Murine Model of Trypanosoma brucei Infection
  • Animal Model: Swiss albino mice are typically used.

  • Infection: Mice are infected intraperitoneally with a specific number of Trypanosoma brucei parasites.

  • Treatment Protocol:

    • Treatment with this compound (e.g., 10 mg/kg) is initiated 24 hours post-infection.

    • The drug is administered daily for a specified duration (e.g., 3 days) via a specific route (e.g., intraperitoneal or subcutaneous injection).

  • Monitoring and Outcome Assessment:

    • Parasitemia is monitored daily by examining tail blood smears.

    • Survival of the mice is recorded.

    • A cure is typically defined as the absence of detectable parasites in the blood for a defined period (e.g., 30 days) after treatment cessation.[2]

Canine Model of Experimental Ehrlichia canis Infection
  • Animal Model: Beagles or other purpose-bred dogs are used.

  • Infection: Dogs are experimentally infected with a known strain of Ehrlichia canis, often via intravenous inoculation of infected blood.

  • Treatment Protocol:

    • Treatment with this compound dipropionate (e.g., 6.6 mg/kg) is initiated at a specific time point post-infection (e.g., after confirmation of infection by PCR).

    • The drug is administered via intramuscular injection, with a second dose given after a specified interval (e.g., 2 weeks).

  • Monitoring and Outcome Assessment:

    • Clinical signs, platelet counts, and antibody titers (IFA) are monitored regularly.

    • The presence of E. canis DNA in blood, bone marrow, and spleen is assessed by PCR to determine parasite clearance.[4]

Feline Cytauxzoonosis Treatment Trial
  • Study Population: Naturally infected cats presenting with acute cytauxzoonosis.

  • Diagnosis: Diagnosis is confirmed by microscopic identification of Cytauxzoon felis in blood smears or tissue aspirates, and/or by PCR.

  • Treatment Protocol:

    • Cats are randomly assigned to treatment groups.

    • The this compound group receives premedication with atropine (B194438) followed by an intramuscular injection of this compound dipropionate (e.g., 3.5 mg/kg). The injection is repeated after a set interval (e.g., 7 days).

    • All cats receive supportive care as needed (e.g., intravenous fluids, blood transfusions).

  • Outcome Assessment: The primary endpoint is survival to hospital discharge.[9]

Murine Model of Leishmania amazonensis Infection
  • Animal Model: BALB/c mice, which are susceptible to L. amazonensis infection, are commonly used.

  • Infection: Mice are infected with L. amazonensis promastigotes (e.g., 10^6 parasites) in the footpad.

  • Treatment Protocol:

    • Treatment with this compound (e.g., 34 mg/kg) is initiated at a specific time post-infection (e.g., 51 days).

    • The drug is administered subcutaneously.

  • Monitoring and Outcome Assessment:

    • Lesion size and footpad swelling are measured weekly.

    • At the end of the experiment, parasite burden in the footpad, lymph nodes, and spleen is quantified (e.g., by limiting dilution assay or qPCR).

    • Serum levels of specific anti-Leishmania IgG antibodies are measured by ELISA.[14][15]

Mechanism of Action: Visualized Pathways

The precise mechanism of action of this compound is not fully elucidated but is believed to involve multiple pathways, primarily targeting nucleic acid synthesis and polyamine metabolism in parasites. It also exhibits anticholinesterase activity, which contributes to its side-effect profile.

Proposed Antiparasitic Mechanisms

This compound's primary antiparasitic effects are thought to stem from its interaction with parasite DNA and its interference with essential metabolic pathways.

G cluster_this compound This compound Action cluster_parasite Parasite Cellular Processes This compound This compound DNA_Binding Binds to Parasite DNA (AT-rich regions) This compound->DNA_Binding Polyamine_Inhibition Inhibits Polyamine Metabolism This compound->Polyamine_Inhibition DNA_Replication DNA Replication & Transcription DNA_Binding->DNA_Replication Inhibits Metabolic_Processes Essential Metabolic Processes Polyamine_Inhibition->Metabolic_Processes Disrupts Cell_Division Cell Division Parasite_Death Parasite Death Cell_Division->Parasite_Death Leads to

Caption: Proposed antiparasitic mechanism of this compound.

Anticholinesterase Activity

A known side effect of this compound is its anticholinergic activity, which results from the inhibition of acetylcholinesterase (AChE). This is not directly related to its antiparasitic effect but is a critical consideration in its clinical use.

G cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzes ACh_Receptor ACh Receptor ACh->ACh_Receptor Binds to Choline_Acetate Choline + Acetate Nerve_Impulse Nerve Impulse Transmission ACh_Receptor->Nerve_Impulse Stimulates This compound This compound This compound->AChE Inhibits

Caption: Mechanism of this compound's anticholinesterase activity.

Conclusion and Future Directions

The evidence presented in this guide underscores the potential of this compound as a broad-spectrum antiparasitic agent. Its activity against Trypanosoma, Ehrlichia, Cytauxzoon, Hepatozoon, and Leishmania species opens new avenues for research and potential therapeutic applications. However, the variable efficacy and the potential for significant side effects necessitate further rigorous investigation.

Future research should focus on:

  • Dose-optimization studies: To determine the most effective and safest therapeutic regimens for these expanded indications.

  • Combination therapies: Investigating synergistic effects with other antimicrobial agents to improve efficacy and reduce the likelihood of resistance.

  • Mechanistic studies: Further elucidating the precise molecular targets of this compound in different parasites to aid in the development of more selective and potent derivatives.

  • Clinical trials: Well-designed, controlled clinical trials are essential to validate the findings from these exploratory studies and establish the clinical utility of this compound for these emerging applications.

By continuing to explore the full potential of established drugs like this compound, the scientific community can identify new and effective treatments for a wide range of parasitic diseases, ultimately improving animal and potentially human health.

References

Methodological & Application

Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) for the Quantification of Imidocarb

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry who are involved in the quantification of Imidocarb (B33436) in pharmaceutical formulations and biological matrices.

Introduction: this compound, often used as its dipropionate salt, is a carbanilide (B493258) derivative with significant antiprotozoal activity, primarily employed in veterinary medicine to treat infections such as babesiosis and anaplasmosis.[1] Accurate and reliable quantification of this compound is crucial for quality control of pharmaceutical products, pharmacokinetic studies, and residue analysis in edible animal tissues to ensure food safety.[2][3] This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, a widely accessible and robust analytical technique. Two primary methods are detailed: one for the analysis of this compound in injection dosage forms and another for its determination in biological matrices such as milk and beef.

Method 1: Quantification of this compound Dipropionate in Injection Dosage Forms

This method is a stability-indicating reverse-phase HPLC (RP-HPLC) assay for the quantitative estimation of this compound dipropionate in its injectable form.[1][4]

Chromatographic Conditions
ParameterSpecification
HPLC System Isocratic RP-HPLC with PDA/UV Detector
Column Hemochrome/C18 (250mm × 4.6mm, 5µm)[1][4]
Mobile Phase 0.2% Trifluoroacetic acid (TFA) : Acetonitrile (ACN) (80:20, v/v)[1][4]
Flow Rate 1.0 mL/min[1][4]
Detection Wavelength 243 nm[1][4]
Injection Volume 20 µL
Column Temperature Ambient
Diluent Water : Acetonitrile (1:1, v/v)[1]
Retention Time Approximately 6.08 minutes[1][4]
Quantitative Performance
ParameterResult
Linearity Range 5-40 µg/mL[1][4]
Correlation Coefficient (r²) 0.9999[1][4]
Limit of Detection (LOD) 0.0015 µg/mL[1][4]
Limit of Quantification (LOQ) 0.0048 µg/mL[1][4]
Precision (%RSD) < 2%[4]
Experimental Protocol

1. Preparation of Standard Stock Solution (100 µg/mL):

  • Accurately weigh 10 mg of this compound dipropionate reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve in the diluent (Water:ACN, 1:1) and make up to the mark. Sonicate if necessary to ensure complete dissolution.

2. Preparation of Working Standard Solutions:

  • From the stock solution, prepare a series of working standard solutions with concentrations ranging from 5 to 40 µg/mL by diluting with the mobile phase.[1]

3. Preparation of Sample Solution (from 120 mg/mL injection):

  • Withdraw 1 mL of the this compound dipropionate injection (120 mg/mL).

  • Transfer to a 200 mL volumetric flask and dilute to volume with the diluent.[1]

  • Further dilute this solution with the mobile phase to achieve a final concentration within the linear range of the assay (e.g., 18 µg/mL).[1]

4. Chromatographic Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject 20 µL of each standard solution and the sample solution into the chromatograph.

  • Record the chromatograms and measure the peak area for the this compound peak.

5. Quantification:

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Workflow Diagram

HPLC_Workflow_Injection cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh this compound Reference Standard Stock Prepare Stock Solution (100 µg/mL) Standard->Stock Working Prepare Working Standards (5-40 µg/mL) Stock->Working Inject Inject Samples and Standards Working->Inject Sample Dilute Injection Sample Sample->Inject System Equilibrate HPLC System System->Inject Detect UV Detection at 243 nm Inject->Detect CalCurve Construct Calibration Curve Detect->CalCurve Quantify Quantify Sample Concentration CalCurve->Quantify

Caption: Workflow for this compound quantification in injections.

Method 2: Quantification of this compound in Biological Matrices (Beef and Milk)

This method is suitable for the determination of this compound residues in animal-derived food products and involves a solid-phase extraction (SPE) step for sample clean-up.[2][5]

Chromatographic Conditions
ParameterSpecification
HPLC System Isocratic HPLC with Diode-Array Detector (DAD)[2][5]
Column Reversed-phase C18 (e.g., 250mm × 4.6mm, 5µm)[2][5]
Mobile Phase 0.1% Trifluoroacetic acid (TFA) in Water : Acetonitrile (85:15, v/v)[2][5]
Flow Rate 1.0 mL/min[2][5]
Detection Wavelength 260 nm[2][5]
Injection Volume 50 µL
Column Temperature 20°C[2][5]
Quantitative Performance
ParameterBeefMilk
Limit of Quantification (LOQ) 0.15 mg/kg[2][5]0.025 mg/kg[2][5]
Accuracy (Recovery) 80.4 - 82.2%[2][5]80.1 - 89.5%[2][5]
Intra-day Precision (%RSD) 3.2 - 6.1%[2]3.2 - 6.1%[2]
Inter-day Precision (%RSD) 1.4 - 6.9%[2]1.4 - 6.9%[2]
Correlation Coefficient (r) ≥0.998[2][5]≥0.998[2][5]
Experimental Protocol

1. Sample Preparation and Extraction:

  • Homogenization: Homogenize 5 g of the tissue sample (beef) or 5 mL of milk.

  • Extraction: The analytical samples are extracted using a solid-phase extraction (SPE) method.[2] While the specific details of the SPE protocol can vary, a general approach involves conditioning the SPE cartridge, loading the sample extract, washing away interferences, and finally eluting the analyte of interest. A cation-exchange SPE column is often effective for cleaning up this compound from tissue extracts.[6]

2. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in water.

  • Prepare working standard solutions by diluting the stock solution with the mobile phase to bracket the expected concentration in the samples.

3. Chromatographic Analysis:

  • Equilibrate the HPLC system with the mobile phase (0.1% TFA in Water:ACN, 85:15) until a stable baseline is achieved.

  • Inject the extracted sample and standard solutions into the HPLC system.

  • Monitor the elution at 260 nm.

4. Quantification:

  • Identify and integrate the peak corresponding to this compound.

  • Quantify the amount of this compound in the sample by comparing its peak area to that of a known standard, taking into account the sample weight and recovery from the extraction process.

Workflow Diagram

HPLC_Workflow_Biological cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Homogenize Beef/Milk Sample SPE Solid-Phase Extraction (SPE) Clean-up Sample->SPE Elute Elute this compound SPE->Elute Inject Inject Extracted Sample Elute->Inject Separate C18 Column Separation Inject->Separate Detect DAD Detection at 260 nm Separate->Detect Quantify Quantify Residue Level Detect->Quantify

Caption: Workflow for this compound quantification in biological samples.

Conclusion

The HPLC methods described provide robust and reliable approaches for the quantification of this compound. For pharmaceutical dosage forms, a straightforward RP-HPLC method is sufficient for quality control.[4] For complex biological matrices, the inclusion of a solid-phase extraction step is essential for sample clean-up to achieve the necessary sensitivity and accuracy for residue analysis.[2][5] The validation parameters presented demonstrate that these methods are specific, precise, and accurate for their intended applications. Researchers should perform appropriate method validation according to ICH guidelines to ensure suitability for their specific laboratory conditions and sample types.[4]

References

Application Note: Sensitive Detection of Imidocarb Residues in Bovine Tissues by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Imidocarb (B33436) is a carbanilide (B493258) derivative used as an antiprotozoal agent in veterinary medicine for the treatment and prevention of parasitic diseases in cattle, such as babesiosis and anaplasmosis.[1][2][3] Due to its persistence in animal tissues, there are established Maximum Residue Limits (MRLs) to ensure food safety for human consumption.[3][4] This application note describes a robust and sensitive method for the quantitative determination of this compound residues in various bovine tissues (muscle, liver, kidney, and fat) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is suitable for monitoring compliance with regulatory MRLs. The Codex Alimentarius Commission (CAC) has set the MRLs for this compound in bovine tissues at 300 µg/kg in muscle, 1500 µg/kg in the liver, 2000 µg/kg in the kidney, and 50 µg/kg in fat.[2][3]

Principle

This method involves the extraction of this compound from homogenized bovine tissues, followed by cleanup and subsequent analysis by LC-MS/MS. A key challenge in the extraction of this compound from tissues is its strong binding to tissue components. To address this, an enzymatic digestion step using subtilis protease is employed to release the bound residues, ensuring high recovery rates.[2][5] The detection is achieved by tandem mass spectrometry in the positive electrospray ionization (ESI) mode, utilizing multiple reaction monitoring (MRM) for high selectivity and sensitivity.[1][6]

Experimental Protocols

1. Sample Preparation

The following protocol is a comprehensive approach for the extraction of this compound from bovine tissues:

  • Homogenization: Weigh 1.0 ± 0.02 g of homogenized bovine tissue (muscle, liver, kidney, or fat) into a 50 mL polypropylene (B1209903) centrifuge tube.[2]

  • Initial Extraction:

    • Add 1 mL of PBS buffer solution and vortex for 1 minute.[2]

    • Add 300 μL of subtilis protease solution and vortex for 2 minutes.[2]

    • Incubate the samples with oscillation at 37 °C for 6 hours to allow for enzymatic digestion.[2]

    • Add 2 mL of PBS buffer solution, vortex for 1 minute, and sonicate for 15 minutes.[2]

    • Centrifuge for 10 minutes at 7500 x g.[2]

  • Solid-Phase Extraction (SPE) Cleanup (Alternative to Proteinase Digestion):

    • An alternative sample preparation involves SPE with a diatomaceous earth column for cleanup.[1]

  • Liquid-Liquid Extraction (for further cleanup if necessary):

    • For samples with high-fat content, an acetonitrile-hexane partitioning step can be used to remove fat-soluble impurities.[7][8]

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 column (e.g., TSK-GEL ODS 100 V) is suitable for the chromatographic separation.[1]

    • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water and methanol/acetonitrile is commonly employed.[1][7]

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: 5-20 µL.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.[1][7]

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: this compound can be monitored as a dicationic species.[6][9] Common transitions for the dicationic this compound (m/z 175) are to product ions such as m/z 162, 145, and 118.[6]

Quantitative Data Summary

The performance of the LC-MS/MS method for the determination of this compound in bovine tissues is summarized in the tables below. The data demonstrates excellent linearity, recovery, precision, and sensitivity.

Table 1: Method Validation Parameters for this compound in Bovine Tissues

ParameterMuscleLiverKidneyFat
Linearity (r²) >0.99>0.99>0.99>0.99
Recovery (%) 73.3 - 98.673.3 - 98.673.3 - 98.673.3 - 98.6
Precision (RSD%)
- Repeatability1.0 - 6.71.0 - 6.71.0 - 6.71.0 - 6.7
- Reproducibility2.0 - 7.72.0 - 7.72.0 - 7.72.0 - 7.7
LOD (µg/kg) ~1.0~1.0~1.0~1.0
LOQ (µg/kg) 1.0 - 101.0 - 101.0 - 101.0 - 10

Data compiled from multiple sources.[1][2]

Table 2: Maximum Residue Limits (MRLs) for this compound in Bovine Tissues

TissueMRL (µg/kg)
Muscle300
Liver1500
Kidney2000
Fat50

Source: Codex Alimentarius Commission (CAC).[2][3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Bovine Tissue Sample (Muscle, Liver, Kidney, Fat) homogenize Homogenization sample->homogenize extract Enzymatic Digestion (Subtilis Protease) homogenize->extract cleanup Cleanup (SPE or LLE) extract->cleanup final_extract Final Extract cleanup->final_extract lc LC Separation (C18 Column) final_extract->lc ms MS/MS Detection (ESI+, MRM) lc->ms data Data Acquisition and Processing ms->data

Figure 1: Experimental workflow for the analysis of this compound in bovine tissues.

logical_relationship cluster_method Analytical Method cluster_validation Method Validation Parameters method LC-MS/MS Method for this compound specificity Specificity method->specificity linearity Linearity method->linearity accuracy Accuracy (Recovery) method->accuracy precision Precision (Repeatability & Reproducibility) method->precision sensitivity Sensitivity (LOD/LOQ) method->sensitivity

Figure 2: Key validation parameters for the analytical method.

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the determination of this compound residues in bovine tissues. The enzymatic digestion step is crucial for achieving high recovery rates, particularly in complex matrices like liver and kidney. The method is validated to meet the requirements for regulatory monitoring of this compound residues in food products of animal origin, ensuring compliance with established MRLs and safeguarding consumer health. The withdrawal time of this compound in cattle has been determined to be as long as 224 days, highlighting the importance of sensitive analytical methods for residue monitoring.[2][5]

References

Application Notes and Protocols for Evaluating the In Vivo Efficacy of Imidocarb in Murine Models of Babesiosis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview and detailed protocols for assessing the in vivo efficacy of Imidocarb Dipropionate in murine models of babesiosis, a critical step in the research and development of anti-babesial therapeutics.

Introduction

Babesiosis is a tick-borne disease caused by intraerythrocytic protozoan parasites of the genus Babesia. Murine models, particularly using Babesia microti in BALB/c mice, are instrumental for studying the pathogenesis of the disease and for the preclinical evaluation of novel therapeutic agents. This compound dipropionate is a carbanilide (B493258) derivative widely used in veterinary medicine for the treatment of babesiosis. These notes detail the experimental procedures to quantify the in vivo efficacy of this compound in these models.

Quantitative Data Summary

The efficacy of this compound is typically evaluated by its ability to reduce or clear parasitemia and ameliorate disease-associated pathologies such as anemia. The following tables summarize quantitative data from studies evaluating this compound, often in comparison or combination with other compounds.

Table 1: Efficacy of this compound Dipropionate Monotherapy and Combination Therapy against Babesia microti in BALB/c Mice

Treatment GroupDosage (mg/kg)Administration RouteParasitemia Inhibition (%)Day Post-InfectionReference
This compound Dipropionate (ID)8.5Not Specified--[1]
Diminazene Aceturate (DA)6.25Not Specified--[1]
Diminazene Aceturate (DA)25Not Specified--[1]
DA + ID Combination6.25 (DA) + 8.5 (ID)Not Specified16.5% higher than 25 mg/kg DANot Specified[1]
DA + ID Combination6.25 (DA) + 8.5 (ID)Not Specified32% higher than 6.25 mg/kg DANot Specified[1]
DA + ID Combination6.25 (DA) + 8.5 (ID)Not Specified4.5% higher than 8.5 mg/kg IDNot Specified[1]

Table 2: Hematological Parameters in B. microti-Infected Mice Treated with Novel Compounds (for comparative context)

Treatment GroupDosage (mg/kg)Red Blood Cell Count (x10^6/µL)Hemoglobin (g/dL)Hematocrit (%)Day Post-InfectionReference
MMV39669350Significant Reduction vs. ControlSignificant Reduction vs. ControlSignificant Reduction vs. Control8-28[2]
Untreated Control-BaselineBaselineBaseline-[2]

Note: Data for this compound's direct effect on hematological parameters in a specific study was not available in the provided search results, hence a comparative context is provided.

Experimental Protocols

Murine Model of Babesia microti Infection

This protocol outlines the establishment of a B. microti infection in BALB/c mice, a commonly used model for studying human babesiosis.

Materials:

  • 6-8 week old female BALB/c mice

  • Babesia microti (e.g., Munich or Peabody strain) infected red blood cells (iRBCs)

  • Sterile 0.9% physiological saline

  • Ethylenediaminetetraacetic acid (EDTA) as an anticoagulant

  • Microscope slides

  • Giemsa stain

  • Microscope with oil immersion objective

Procedure:

  • Inoculum Preparation:

    • Maintain a passage mouse infected with the desired B. microti strain.

    • At peak parasitemia (typically 5-7 days post-infection), collect blood from the passage mouse via cardiac puncture or retro-orbital bleeding into a tube containing EDTA.[3]

    • Determine the parasitemia level by preparing a thin blood smear, staining with Giemsa, and counting the percentage of infected erythrocytes under a microscope.

    • Dilute the infected blood with sterile physiological saline to achieve a final concentration of 1 x 10⁷ iRBCs per 100 µL.[2][3]

  • Infection of Experimental Mice:

    • Inject each experimental mouse intraperitoneally (i.p.) with 100 µL of the prepared inoculum containing 1 x 10⁷ B. microti-iRBCs.[2][3]

    • Include a control group of mice injected with uninfected blood or saline.

  • Monitoring of Parasitemia:

    • Starting from day 3 post-infection, prepare thin blood smears from tail vein blood of each mouse every other day.

    • Stain the smears with Giemsa's solution.

    • Examine the slides under a microscope at 1000x magnification (oil immersion).

    • Calculate the percentage of parasitemia by counting the number of infected red blood cells out of at least 1000 total red blood cells.[3]

This compound Dipropionate Efficacy Assessment

This protocol describes the administration of this compound and the subsequent evaluation of its therapeutic effect.

Materials:

  • This compound dipropionate solution (e.g., Imizol®)

  • Sterile syringes and needles

  • SYBR Green I nucleic acid stain (10,000x concentrate)

  • Lysis buffer (e.g., Tris-EDTA buffer with saponin (B1150181) and Triton X-100)

  • 96-well microplates

  • Fluorometer

Procedure:

  • Drug Administration:

    • On a predetermined day post-infection (e.g., when parasitemia reaches 1-2%), randomly assign mice to treatment and control groups.

    • Prepare the desired concentration of this compound dipropionate in a suitable vehicle (e.g., sterile water or saline).

    • Administer the drug to the treatment group via subcutaneous (s.c.) or intramuscular (i.m.) injection. The dosage will vary depending on the experimental design (e.g., 8.5 mg/kg).[1]

    • Administer the vehicle alone to the control group.

  • Efficacy Evaluation using SYBR Green I Assay:

    • This fluorescence-based assay provides a high-throughput method for quantifying parasitemia.[2]

    • At selected time points post-treatment, collect a small volume of blood (e.g., 10 µL) from the tail vein of each mouse.

    • In a 96-well plate, add the blood sample to a lysis buffer containing SYBR Green I stain.

    • Incubate the plate in the dark at room temperature for a specified time to allow for cell lysis and staining of the parasite DNA.

    • Measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths (e.g., 485 nm and 520 nm, respectively).

    • The fluorescence intensity is directly proportional to the level of parasitemia.

  • Hematological Analysis:

    • To assess the effect of the treatment on anemia, collect blood samples at various time points.

    • Use an automated hematology analyzer to measure parameters such as red blood cell (RBC) count, hemoglobin (HGB) concentration, and hematocrit (HCT).[1]

Visualizations

Experimental Workflow for In Vivo Efficacy Testing

The following diagram illustrates the general workflow for evaluating the efficacy of this compound in a murine model of babesiosis.

experimental_workflow cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment cluster_evaluation Phase 3: Efficacy Evaluation start Select BALB/c Mice infection Infect with B. microti (1x10^7 iRBCs, i.p.) start->infection monitoring Monitor Parasitemia (Giemsa Stain) infection->monitoring grouping Group Mice (Treatment vs. Control) monitoring->grouping treatment Administer this compound (e.g., 8.5 mg/kg, s.c.) grouping->treatment control Administer Vehicle grouping->control parasitemia_quant Quantify Parasitemia (SYBR Green I Assay) treatment->parasitemia_quant hematology Hematological Analysis (RBC, HGB, HCT) treatment->hematology control->parasitemia_quant control->hematology data_analysis Data Analysis parasitemia_quant->data_analysis hematology->data_analysis end End data_analysis->end Conclusion on Efficacy

Caption: Workflow for assessing this compound efficacy in a murine babesiosis model.

Proposed Mechanism of Action of this compound

The precise signaling pathway of this compound's action on Babesia is not fully elucidated. However, its proposed mechanisms of action can be represented in a logical diagram.

imidocarb_moa cluster_host Host Erythrocyte cluster_parasite Babesia Parasite inositol Inositol parasite_growth Parasite Growth & Replication inositol->parasite_growth Required for polyamines Polyamines polyamines->parasite_growth Required for parasite_death Parasite Death parasite_growth->parasite_death Inhibition leads to This compound This compound Dipropionate This compound->inositol Blocks Uptake This compound->polyamines Interferes with Synthesis/Utilization

Caption: Proposed mechanisms of action for this compound against Babesia.

References

Application Notes and Protocols for In Vitro Cell Culture Assays of Imidocarb Dipropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidocarb (B33436) dipropionate is a carbanilide (B493258) derivative recognized for its potent antiprotozoal activity. It is widely utilized in veterinary medicine for the treatment and prophylaxis of parasitic infections, including babesiosis and anaplasmosis in a range of animals. The in vitro evaluation of this compound dipropionate is crucial for understanding its mechanism of action, determining its efficacy against various parasites, and assessing its cytotoxic profile. These application notes provide detailed protocols for a suite of in vitro assays to characterize the biological activity of this compound dipropionate.

Mechanism of Action

The precise mechanism of action of this compound dipropionate is not fully elucidated, but it is understood to interfere with vital cellular processes in susceptible parasites. Evidence suggests that the compound may exert its effects through multiple pathways:

  • Nucleic Acid Synthesis Disruption: this compound is thought to interfere with DNA replication and repair in parasitic organisms, leading to impaired cell division and parasite death.

  • Acetylcholinesterase Inhibition: this compound dipropionate has been shown to have anticholinesterase activity, which could contribute to its toxic effects on parasites.

  • Gene Expression Modulation: Studies have indicated that this compound dipropionate can downregulate the expression of genes crucial for cellular regulatory activities, such as cell division, glycolysis, and redox homeostasis in parasites like Trypanosoma evansi.[1]

Data Presentation

The following tables summarize the in vitro efficacy and cytotoxicity of this compound dipropionate against various cell lines and parasites.

Target Organism/Cell LineAssay TypeParameterValueReference
Babesia bovisIn vitro growth inhibitionIC50117.3 nM[2][3]
Babesia bovisIn vitro growth inhibitionIC5012.99 nM (at 0.2% parasitemia)[3]
Trypanosoma evansiIn vitro growth inhibitionIC502.73 µM[1]
Equine Peripheral Mononuclear Cells (PBMCs)CytotoxicityCC5032.66 µM
Vero CellsCytotoxicityCC5080.70 µM
Bovine Hepatocyte MonolayersCytotoxicity-Dose-dependent above 10 µM

Experimental Protocols

In Vitro Cultivation of Protozoan Parasites

a) In Vitro Culture of Babesia bovis

This protocol is adapted from established methods for the continuous in vitro cultivation of Babesia bovis.

Materials:

  • Babesia bovis infected bovine erythrocytes

  • Complete Medium: M-199 with Earle's salts, supplemented with 40% bovine serum, 25 mM HEPES, and antibiotics (penicillin/streptomycin).

  • Bovine erythrocytes (for subculturing)

  • 96-well microtiter plates or 25 cm² culture flasks

  • Humidified incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂

Procedure:

  • Initiate the culture by seeding B. bovis-infected erythrocytes at a desired parasitemia (e.g., 1%) in a 10% suspension of bovine erythrocytes in complete medium.

  • Incubate the culture at 37°C in a humidified incubator with the specified gas mixture.

  • Monitor parasite growth daily by preparing thin blood smears from the culture, staining with Giemsa, and examining under a microscope.

  • Subculture the parasites every 2-4 days, depending on the growth rate, by diluting the infected culture with fresh bovine erythrocytes and complete medium to maintain a low parasitemia.

b) In Vitro Culture of Trypanosoma evansi

This protocol is based on methods for the axenic cultivation of Trypanosoma evansi.

Materials:

  • Trypanosoma evansi bloodstream forms

  • HMI-9 medium supplemented with 10% Fetal Bovine Serum (FBS) and 10% Serum Plus, and antibiotics.

  • 24-well plates or 25 cm² culture flasks

  • Humidified incubator with 5% CO₂

Procedure:

  • Isolate trypanosomes from the blood of an infected host.

  • Initiate the primary culture by seeding the trypanosomes at a density of 1 x 10⁶ parasites/mL in the supplemented HMI-9 medium.

  • Incubate the culture at 37°C in a humidified 5% CO₂ incubator.

  • Monitor parasite viability and density daily using a hemocytometer.

  • Subculture the parasites when they reach a high density by diluting them in fresh medium.

Determination of IC50 (Inhibitory Concentration 50%)

This protocol outlines the determination of the IC50 value of this compound dipropionate against a target parasite.

Workflow for IC50 Determination

prep Prepare parasite culture drug Prepare serial dilutions of this compound dipropionate treat Treat parasite cultures with drug dilutions prep->treat drug->treat incubate Incubate for a defined period (e.g., 72h) treat->incubate assess Assess parasite viability (e.g., microscopy, fluorescence) incubate->assess analyze Analyze data and calculate IC50 assess->analyze

Caption: Workflow for determining the IC50 of this compound dipropionate.

Procedure:

  • Prepare a stock solution of this compound dipropionate in a suitable solvent (e.g., sterile water or DMSO).

  • Perform serial dilutions of the stock solution to obtain a range of concentrations.

  • In a 96-well plate, seed the target parasite at a known density in their respective culture medium.

  • Add the different concentrations of this compound dipropionate to the wells. Include a positive control (a known effective drug), a negative control (vehicle only), and a blank (medium only).

  • Incubate the plate under appropriate conditions for a predefined period (e.g., 72 hours).

  • Determine parasite viability using a suitable method, such as microscopic counting of viable parasites or a fluorescence-based assay.

  • Calculate the percentage of inhibition for each concentration relative to the negative control.

  • Plot the percentage of inhibition against the drug concentration and determine the IC50 value using non-linear regression analysis.

Cytotoxicity Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • Target mammalian cell line (e.g., Vero cells, PBMCs)

  • Complete cell culture medium

  • This compound dipropionate

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound dipropionate and incubate for 24-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the CC50 (cytotoxic concentration 50%).

b) Neutral Red Uptake Assay

This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of viable cells.

Materials:

  • Target mammalian cell line

  • Complete cell culture medium

  • This compound dipropionate

  • Neutral Red solution (e.g., 50 µg/mL in medium)

  • Destain solution (e.g., 50% ethanol, 1% acetic acid in water)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed and treat the cells with this compound dipropionate as described in the MTT assay protocol.

  • After the incubation period, remove the treatment medium and add 100 µL of Neutral Red solution to each well.

  • Incubate for 2-3 hours at 37°C.

  • Remove the Neutral Red solution, wash the cells with PBS, and add 150 µL of destain solution to each well.

  • Shake the plate for 10 minutes to extract the dye.

  • Read the absorbance at 540 nm.

  • Calculate the percentage of cell viability and determine the CC50.

c) Lactate Dehydrogenase (LDH) Leakage Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Materials:

  • Target mammalian cell line

  • Complete cell culture medium

  • This compound dipropionate

  • LDH assay kit (containing substrate, cofactor, and dye)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed and treat the cells with this compound dipropionate as previously described.

  • After incubation, carefully collect a sample of the culture supernatant from each well.

  • Follow the LDH assay kit manufacturer's instructions to measure the LDH activity in the supernatant. This typically involves mixing the supernatant with the reaction mixture and incubating for a specific time.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Calculate the percentage of cytotoxicity based on the LDH released relative to the maximum release control.

Acetylcholinesterase Inhibition Assay

This colorimetric assay is based on the Ellman method.

Materials:

  • Acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (pH 8.0)

  • This compound dipropionate

  • 96-well plates

  • Microplate reader

Procedure:

  • Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.

  • In a 96-well plate, add the phosphate buffer, DTNB solution, and different concentrations of this compound dipropionate.

  • Add the AChE solution to initiate the reaction. Include a control without the inhibitor.

  • Incubate for a short period at room temperature.

  • Add the ATCI substrate to start the colorimetric reaction.

  • Measure the absorbance at 412 nm kinetically for several minutes.

  • The rate of the reaction is proportional to the AChE activity. Calculate the percentage of inhibition caused by this compound dipropionate.

Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)

This protocol provides a general framework to assess the effect of this compound dipropionate on the expression of target genes in parasites or host cells.

Workflow for Gene Expression Analysis

treat Treat cells with this compound dipropionate rna Extract total RNA treat->rna cdna Synthesize cDNA (Reverse Transcription) rna->cdna qpcr Perform qPCR with gene-specific primers cdna->qpcr analyze Analyze data (ΔΔCt method) qpcr->analyze

Caption: Workflow for analyzing changes in gene expression.

Procedure:

  • Culture the target cells (parasites or host cells) and treat them with a specific concentration of this compound dipropionate (e.g., the IC50 value) for a defined period.

  • Harvest the cells and extract total RNA using a suitable kit or method (e.g., TRIzol).

  • Assess the quality and quantity of the extracted RNA using spectrophotometry and gel electrophoresis.

  • Synthesize first-strand complementary DNA (cDNA) from the RNA using a reverse transcription kit.

  • Perform qPCR using a real-time PCR system, specific primers for the target genes, and a suitable fluorescent dye (e.g., SYBR Green). Include a housekeeping gene (e.g., GAPDH, actin) for normalization.

  • Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression in the treated samples compared to the untreated controls.

Proposed Signaling Pathway of this compound Dipropionate

Based on current knowledge, a proposed signaling pathway for the action of this compound dipropionate in a target parasite is depicted below. This is a hypothetical model and requires further experimental validation.

cluster_cell Parasite Cell cluster_nucleus Nucleus ID This compound Dipropionate DNA DNA Replication & Repair ID->DNA Interferes with AChE Acetylcholinesterase ID->AChE Inhibits GeneReg Cellular Regulatory Genes (Cell Division, Glycolysis, etc.) ID->GeneReg Affects Impairment Impairment DNA->Impairment AChE_Inhibition Inhibition AChE->AChE_Inhibition Downregulation Downregulation GeneReg->Downregulation CellDeath Parasite Death AChE_Inhibition->CellDeath Downregulation->CellDeath Impairment->CellDeath

Caption: Proposed mechanism of action of this compound dipropionate.

References

Quantification of Imidocarb in plasma using validated LC-MS/MS methods

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Quantification of Imidocarb (B33436) in Plasma using a Validated LC-MS/MS Method

Introduction

This compound is a carbanilide (B493258) derivative used as an antiprotozoal drug to treat infections like babesiosis and anaplasmosis in animals.[1][2] Monitoring its concentration in plasma is crucial for pharmacokinetic studies, residue analysis, and ensuring food safety from animal products.[1][3] This application note details a robust and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective quantification of this compound in plasma.

Principle of the Method

The method involves a straightforward protein precipitation step to extract this compound from the plasma matrix. The resulting supernatant is then injected into an LC-MS/MS system. Chromatographic separation is achieved on a C18 or Phenyl-Hexyl reversed-phase column. Detection and quantification are performed using a tandem mass spectrometer operating in the positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). The dicationic precursor ion ([M+2H]²⁺) at m/z 175 is utilized for its superior stability and abundance.[2][4][5]

Experimental Protocols

Materials and Reagents
  • This compound Dipropionate reference standard

  • Acetonitrile (B52724) (ACN), HPLC or LC-MS grade

  • Methanol (MeOH), HPLC or LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Trifluoroacetic acid (TFA)

  • Ultrapure water

  • Control (blank) plasma from the relevant species

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound Dipropionate in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

  • Calibration Curve Standards: Spike appropriate volumes of the working standard solutions into blank plasma to create calibration standards at concentrations ranging from 0.1 to 50 ng/mL.[3]

Plasma Sample Preparation
  • Thaw frozen plasma samples at room temperature.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject a small volume (e.g., 2 µL) of the supernatant into the LC-MS/MS system.[1]

LC-MS/MS Instrumental Conditions

The following tables summarize the typical instrumental parameters for the analysis.

Table 1: Liquid Chromatography (LC) Conditions

ParameterValue
Column ACQUITY UPLC® BEH Phenyl C18 (50 mm x 2.1 mm, 1.7 µm)[1][3]
Mobile Phase A 0.1% Formic Acid in Water[1][3]
Mobile Phase B Methanol[1][3] or Acetonitrile[4]
Flow Rate 0.35 mL/min[1][3]
Injection Volume 2 µL[1][3]
Column Temperature 40 °C[1]
Gradient Elution 0-1.5 min: 15% B; 1.5-3.0 min: 15% to 90% B; 3.0-5.0 min: 90% to 15% B; 5.0-6.0 min: 15% B[1][3]

Table 2: Tandem Mass Spectrometry (MS/MS) Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[4]
Precursor Ion (m/z) 175 ([M+2H]²⁺)[1][2][4][5]
Product Ions (m/z) 162, 145, 188[2][4][5]
Nebulizing Gas Nitrogen[4]
Drying Gas Temperature 300 °C[4]
Capillary Voltage +30 V[4]
Needle Voltage 5000 V[4]

Method Validation Summary

The analytical method was validated according to international guidelines.[6] The key performance characteristics are summarized below.

Table 3: Method Validation Quantitative Data

ParameterResult
Linearity Range 0.1 - 50 ng/mL[3]
Correlation Coefficient (r) > 0.998[3][7]
Limit of Detection (LOD) 0.05 ng/mL[3]
Limit of Quantification (LOQ) 0.1 ng/mL[3]
Accuracy (Recovery) 88.5% - 92.4%[3]
Precision (Intra-day RSD) 2.5% - 4.8%[1]
Precision (Inter-day RSD) 3.0% - 4.7%[1]

Visualized Workflows

The following diagrams illustrate the experimental workflow and the logical structure of method validation.

G cluster_workflow Experimental Workflow sample Plasma Sample precip Add Acetonitrile (Protein Precipitation) sample->precip 100 µL vortex Vortex Mixing precip->vortex centrifuge Centrifugation vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection LC-MS/MS Injection supernatant->injection 2 µL analysis Data Acquisition & Quantification injection->analysis result Final Concentration analysis->result

Caption: Experimental workflow for this compound quantification in plasma.

G cluster_validation Method Validation Parameters center_node Validated LC-MS/MS Method specificity Specificity & Selectivity center_node->specificity linearity Linearity & Range center_node->linearity accuracy Accuracy (Recovery) center_node->accuracy precision Precision (RSD%) center_node->precision sensitivity Sensitivity center_node->sensitivity intra_day Intra-Day precision->intra_day inter_day Inter-Day precision->inter_day lod_loq LOD & LOQ sensitivity->lod_loq

Caption: Logical relationship of key analytical method validation parameters.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of this compound in plasma. The simple protein precipitation protocol allows for high-throughput sample processing, while the specificity of tandem mass spectrometry ensures accurate results with a low limit of quantification. This validated method is well-suited for pharmacokinetic, bioequivalence, and residue monitoring studies in various animal species.

References

Developing a validated analytical method for Imidocarb in milk samples

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: A Validated LC-MS/MS Method for the Determination of Imidocarb (B33436) in Bovine Milk

Introduction

This compound is a carbanilide (B493258) derivative with antiprotozoal activity, widely used in veterinary medicine for the treatment and prevention of parasitic diseases in cattle, such as babesiosis and anaplasmosis.[1] The presence of this compound residues in milk is a potential concern for human health, and therefore, regulatory bodies have established Maximum Residue Limits (MRLs) for its concentration in food products.[2][3] In the European Union, the MRL for this compound in bovine milk is set at 50 µg/kg.[2][4] To ensure food safety and compliance with these regulations, sensitive and reliable analytical methods for the routine monitoring of this compound in milk are essential.

This application note describes a robust and validated method for the quantification of this compound in bovine milk samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method involves a straightforward sample preparation procedure followed by a sensitive and selective instrumental analysis. The method has been validated according to the guidelines of the European Agency for the Evaluation of Medicinal Products (EMEA) and demonstrates excellent performance in terms of linearity, accuracy, precision, and sensitivity.[5][6]

Experimental Protocols

1. Materials and Reagents

2. Standard Solution Preparation

A stock standard solution of this compound (1 mg/mL) is prepared by dissolving the appropriate amount of this compound dipropionate in methanol.[7] Working standard solutions are then prepared by serial dilution of the stock solution with a mixture of water and methanol (75:25, v/v).[7]

3. Sample Preparation (Solid-Phase Extraction)

The sample preparation protocol is crucial for extracting this compound from the complex milk matrix and removing potential interferences.

  • Extraction:

    • Pipette 10 mL of milk sample into a 50 mL polypropylene (B1209903) centrifuge tube.[8]

    • Add 1 M sodium hydroxide (150 µl) and acetonitrile (10 ml).[4]

    • Add sodium chloride (1.5 g).[4]

    • Vortex the tube vigorously for 10 seconds and then mix on a roller mixer for 30 minutes.[4]

    • Centrifuge the mixture at 2050 x g for 10 minutes.[4]

    • Transfer the supernatant to a clean tube and centrifuge again at 670 x g for 10 minutes.[4]

    • Transfer 3.5 ml of the supernatant to a new tube.[4]

  • Clean-up (SPE):

    • Condition a weak cation-exchange SPE cartridge with methanol followed by ultrapure water.

    • Load the extracted sample supernatant onto the SPE cartridge.

    • Wash the cartridge with water and then with a low-percentage methanol solution to remove interferences.

    • Elute the analyte with a small volume of methanol containing formic acid.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.[7]

    • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.[7]

4. LC-MS/MS Instrumental Analysis

The analysis is performed on a liquid chromatography system coupled to a tandem mass spectrometer.

  • Liquid Chromatography (LC) Conditions:

    • Column: TSK-GEL ODS 100 V (2.0 × 150 mm, 3 µm) or equivalent reversed-phase column.[7]

    • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in methanol (Solvent B).[7]

    • Gradient Program: A typical gradient starts with a low percentage of Solvent B, which is gradually increased to elute this compound.[7]

    • Flow Rate: 0.2 mL/min.[7]

    • Injection Volume: 10 µL.[7]

    • Column Temperature: 40°C.[7]

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[7]

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound for quantification and confirmation.

Method Validation

The analytical method was validated for its performance characteristics, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Data Presentation

The quantitative data from the method validation studies are summarized in the tables below for easy comparison.

Table 1: Linearity of Calibration Curve

Analyte Calibration Range (µg/kg) Correlation Coefficient (r²)

| this compound | LOQ - 250 | ≥ 0.997 |

Table 2: Accuracy (Recovery) and Precision

Spiked Level (µg/kg) Recovery (%) Intra-day Precision (RSD, %) Inter-day Precision (RSD, %)
Low 73.3 - 98.6 1.0 - 6.7 2.0 - 7.7
Medium 73.3 - 98.6 1.0 - 6.7 2.0 - 7.7

| High | 73.3 - 98.6 | 1.0 - 6.7 | 2.0 - 7.7 |

Table 3: Sensitivity (LOD and LOQ)

Parameter Value (µg/kg)
LOD 0.5

| LOQ | 1.0 - 10.0 |

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the analysis of this compound in milk samples.

cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis LC-MS/MS Analysis milk_sample 10 mL Milk Sample add_reagents Add NaOH, Acetonitrile, NaCl milk_sample->add_reagents vortex_mix Vortex & Mix add_reagents->vortex_mix centrifuge1 Centrifuge (2050 x g) vortex_mix->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 Centrifuge (670 x g) supernatant1->centrifuge2 supernatant2 Collect Supernatant centrifuge2->supernatant2 spe_conditioning Condition SPE Cartridge supernatant2->spe_conditioning load_sample Load Supernatant spe_conditioning->load_sample wash_spe Wash Cartridge load_sample->wash_spe elute_analyte Elute this compound wash_spe->elute_analyte evaporate Evaporate to Dryness elute_analyte->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_msms_analysis Inject into LC-MS/MS reconstitute->lc_msms_analysis data_acquisition Data Acquisition (MRM) lc_msms_analysis->data_acquisition quantification Quantification data_acquisition->quantification

Caption: Experimental workflow for this compound analysis in milk.

cluster_validation Method Validation Parameters Linearity Linearity & Range Accuracy Accuracy (Recovery) Precision Precision (Intra & Inter-day) Sensitivity Sensitivity (LOD & LOQ) Specificity Specificity Validated_Method Validated Analytical Method Validated_Method->Linearity Validated_Method->Accuracy Validated_Method->Precision Validated_Method->Sensitivity Validated_Method->Specificity

References

Application Notes and Protocols for the Prophylactic Use of Imidocarb in Tick-Borne Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Imidocarb (B33436) dipropionate as a prophylactic agent in the research of tick-borne diseases. Detailed protocols for in vivo and in vitro studies are presented, along with quantitative data on its efficacy against various pathogens.

Introduction

This compound dipropionate is a carbanilide (B493258) derivative with broad-spectrum antiprotozoal activity.[1][2] It is widely used in veterinary medicine for the treatment and prevention of tick-borne diseases such as babesiosis, anaplasmosis, and ehrlichiosis in a range of animals including cattle, sheep, horses, and dogs.[3][4] Its prophylactic use is of significant interest in research settings for studying disease transmission, pathogenesis, and the efficacy of novel therapeutic agents. This compound's prolonged action provides a protective period against infection, making it a valuable tool for experimental control.[5]

Mechanism of Action

The precise mechanism of action of this compound is not fully elucidated, but it is understood to act on two primary fronts within the parasite:

  • Interference with Polyamines: this compound is thought to disrupt the synthesis or utilization of polyamines by the parasite. Polyamines are essential for cell growth and proliferation.

  • Inhibition of Inositol (B14025) Uptake: The drug may prevent the parasite from taking up inositol from the host's red blood cells. Inositol is a crucial component of cell membrane phospholipids.

This dual action leads to the disruption of essential metabolic pathways, ultimately causing the death of the parasite.

Prophylactic Efficacy Data

The prophylactic efficacy of this compound has been evaluated in numerous studies against various tick-borne pathogens. The following tables summarize key quantitative data from this research.

Table 1: Prophylactic Efficacy of this compound against Babesia species

Animal ModelBabesia SpeciesThis compound Dipropionate DosageRoute of AdministrationChallenge MethodProphylactic PeriodEfficacyReference
Dog (Beagle)B. canis6 mg/kgSubcutaneousInoculation with merozoites2 weeks100% protection
DogB. canis6 mg/kgSubcutaneousChallenge with sporozoite stabilate2, 3, 4, and 5 weeksProtection observed, but relapses common. One dog treated 5 weeks prior to challenge died.
Lamb (splenectomized)B. ovis2.4 mg/kgNot SpecifiedIntravenous inoculation with infected erythrocytes1-2 weeks83.30% protection
Lamb (splenectomized)B. ovis2.4 mg/kgNot SpecifiedIntravenous inoculation with infected erythrocytes3-4 weeks66.66% protection
CattleBabesia spp.Not SpecifiedNot SpecifiedNatural infectionNot Specified60% efficacy (alone); 90% efficacy (with additives)

Table 2: Prophylactic and Treatment Efficacy of this compound against Anaplasma and Ehrlichia species

Animal ModelPathogenThis compound Dipropionate DosageRoute of AdministrationStudy TypeKey FindingsReference
CattleA. marginale5 mg/kg (2 doses, 14 days apart)Subcutaneous or IntramuscularElimination of carrier stateEliminated the parasite from carrier cattle.
CattleA. marginale5 mg/kgIntramuscularChemosterilizationFailed to chemosterilize persistent A. marginale infections.
Calves (splenectomized)A. marginaleNot SpecifiedNot SpecifiedInhibition of experimental infectionInhibitory effect observed.
DogE. canis5-7 mg/kg (2 doses, 14 days apart)IntramuscularTreatment of natural infectionAs effective as tetracycline (B611298) in alleviating clinical signs; eliminated infection in 81% of cases.
DogE. canis5 mg/kg (multiple doses)Subcutaneous and IntramuscularTreatment of experimental infectionEffective in resolving thrombocytopenia and reducing antibody titers.

Experimental Protocols

The following are detailed protocols for conducting prophylactic studies with this compound.

Protocol 1: Prophylactic Efficacy of this compound against Babesia canis in Dogs

This protocol is based on the methodology described in Vercammen et al., 1996.

1. Animals and Housing:

  • Use healthy, adult Beagle dogs with no prior exposure to Babesia species.
  • House dogs individually in a tick-free environment.
  • Provide ad libitum access to food and water.
  • Acclimatize animals for at least 7 days before the start of the experiment.

2. Experimental Groups:

  • Treatment Group (n=X): Dogs to receive this compound dipropionate.
  • Control Group (n=Y): Dogs to receive a placebo (e.g., sterile saline).

3. Prophylactic Treatment:

  • Administer a single subcutaneous injection of this compound dipropionate at a dosage of 6 mg/kg body weight to the treatment group.
  • Administer an equivalent volume of placebo to the control group.

4. Challenge:

  • Two weeks post-treatment, challenge all dogs with an experimental inoculation of Babesia canis merozoites.

5. Monitoring and Data Collection:

  • Daily:
  • Record rectal temperature.
  • Observe for clinical signs of babesiosis (e.g., lethargy, anorexia, pale mucous membranes).
  • Collect blood samples for the determination of parasitemia (via microscopic examination of Giemsa-stained blood smears).
  • Every 2-3 days:
  • Collect blood for hematological analysis (e.g., packed cell volume, red blood cell count).
  • Weekly:
  • Collect serum for the detection of specific antibodies against B. canis.

6. Efficacy Evaluation:

  • The primary endpoint is the absence of parasitemia and clinical signs of babesiosis in the treated group compared to the control group.
  • Secondary endpoints include stable hematological parameters and the absence of a significant antibody response in the treated group.

Protocol 2: In Vitro Inhibition of Babesia bovis Growth by this compound

This protocol is adapted from the methodology for in vitro drug susceptibility testing of Babesia species.

1. Materials:

  • Babesia bovis in vitro culture.
  • Bovine red blood cells.
  • Culture medium (e.g., M199 supplemented with serum).
  • This compound dipropionate stock solution.
  • 96-well microtiter plates.
  • Incubator (37°C, 5% CO2).
  • Microscope with oil immersion objective.
  • Giemsa stain.

2. Procedure:

  • Prepare serial dilutions of this compound dipropionate in the culture medium.
  • In a 96-well plate, add bovine red blood cells to achieve a final hematocrit of 5%.
  • Add the B. bovis culture to achieve an initial parasitemia of 0.2% to 1%.
  • Add the different concentrations of this compound to the wells. Include untreated control wells (parasites only) and uninfected red blood cell controls.
  • Incubate the plate at 37°C in a 5% CO2 atmosphere for 4 consecutive days.
  • Prepare thin blood smears from each well daily.
  • Stain the smears with Giemsa and determine the parasitemia by counting at least 2000 red blood cells under oil immersion.

3. Data Analysis:

  • Calculate the percentage of inhibition for each drug concentration compared to the untreated control.
  • Determine the 50% inhibitory concentration (IC50) by plotting the inhibition percentage against the drug concentration.

Visualizations

Signaling Pathways and Experimental Workflows

G Proposed Mechanism of Action of this compound cluster_parasite Tick-Borne Protozoan Parasite cluster_polyamine Polyamine Synthesis cluster_inositol Inositol Metabolism This compound This compound Dipropionate Putrescine Putrescine This compound->Putrescine Inhibits Inositol_uptake Inositol Uptake This compound->Inositol_uptake Blocks Ornithine Ornithine Ornithine->Putrescine Spermidine Spermidine Putrescine->Spermidine Putrescine->Spermidine Spermidine synthase Spermine Spermine Spermidine->Spermine Spermidine->Spermine Spermine synthase Cell_Growth Parasite Proliferation and Survival Spermine->Cell_Growth Essential for Inositol Inositol Phosphatidylinositol Phosphatidylinositol Inositol->Phosphatidylinositol Phospholipid Synthesis Phosphatidylinositol->Cell_Growth Essential for

Caption: Proposed mechanism of action of this compound.

G Experimental Workflow for In Vivo Prophylactic Study Animal_Selection Animal Selection (e.g., Healthy Dogs) Acclimatization Acclimatization (≥ 7 days) Animal_Selection->Acclimatization Randomization Randomization into Groups Acclimatization->Randomization Treatment_Group Treatment Group (this compound 6 mg/kg SC) Randomization->Treatment_Group Control_Group Control Group (Placebo SC) Randomization->Control_Group Challenge Pathogen Challenge (e.g., B. canis merozoites) 2 weeks post-treatment Treatment_Group->Challenge Control_Group->Challenge Monitoring Daily Monitoring - Clinical Signs - Rectal Temperature - Parasitemia Challenge->Monitoring Data_Collection Regular Data Collection - Hematology - Serology Monitoring->Data_Collection Efficacy_Analysis Efficacy Analysis (Comparison of Groups) Data_Collection->Efficacy_Analysis

Caption: Workflow for in vivo prophylactic efficacy testing.

G In Vitro Drug Susceptibility Assay Workflow Culture_Prep Prepare B. bovis culture and bovine RBCs Plate_Setup Set up 96-well plate - RBCs (5% hematocrit) - B. bovis (0.2-1% parasitemia) - this compound dilutions Culture_Prep->Plate_Setup Drug_Dilution Prepare serial dilutions of this compound Drug_Dilution->Plate_Setup Incubation Incubate for 4 days (37°C, 5% CO2) Plate_Setup->Incubation Daily_Smears Prepare daily blood smears Incubation->Daily_Smears Staining Giemsa Staining Daily_Smears->Staining Microscopy Determine parasitemia (microscopic examination) Staining->Microscopy IC50_Calc Calculate % inhibition and IC50 value Microscopy->IC50_Calc

Caption: Workflow for in vitro drug susceptibility assay.

Conclusion

This compound dipropionate is a valuable tool for the prophylactic control of tick-borne diseases in a research setting. Its efficacy varies depending on the pathogen, host species, and the timing of administration relative to the infectious challenge. The protocols and data presented here provide a framework for designing and interpreting experiments aimed at understanding and combating these significant diseases. Researchers should consider the specific context of their studies when applying these methodologies.

References

Administration Protocols for Imidocarb in Canine Babesiosis Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration protocols for Imidocarb dipropionate in the treatment of canine babesiosis, based on a review of published research. The following sections detail established treatment regimens, summarize quantitative data from various studies, and provide standardized experimental protocols for research and development purposes.

Introduction to this compound Dipropionate

This compound dipropionate is a carbanilide (B493258) derivative antiprotozoal agent used in veterinary medicine for the treatment and prevention of certain protozoan infections, including babesiosis in dogs.[1] Its mechanism of action is believed to involve interference with the synthesis or utilization of polyamines by the Babesia parasite and by preventing the entry of inositol (B14025) into the erythrocyte containing the parasite, which is essential for its survival.[2] While it is an effective treatment, particularly for large Babesia species, its administration requires careful consideration of the specific Babesia species, the clinical condition of the dog, and potential adverse effects.

Comparative Administration Protocols

The efficacy of this compound dipropionate can vary depending on the target Babesia species. The following table summarizes administration protocols from various studies, highlighting differences in dosage, route of administration, and treatment frequency for different species of Babesia.

Babesia SpeciesDosageRoute of AdministrationFrequencyStudy/Guideline Reference
Babesia canis (large species)6.6 mg/kgIntramuscular (IM) or Subcutaneous (SC)Two doses, 14 days apartCompanion Animal Parasite Council (CAPC)[3]
Babesia canis6.6 mg/kgIM or SCOne dose, repeated in 2-3 weeksGeneral Recommendation[4][5]
Babesia canis6.0 mg/kgSubcutaneous (SC)Single dose for chemoprophylaxisUilenberg et al., 1981
Babesia gibsoni (small species)6.0 mg/kgIntramuscular (IM)Two doses, 14 days apartMittal et al., 2019
Babesia microti-like piroplasm5 mg/kgSubcutaneous (SC)Two doses, 14 days apartMiro et al., 2017

Quantitative Efficacy Data

The following table presents a summary of quantitative data on the efficacy of this compound from comparative studies. It is important to note that this compound is generally less effective against small Babesia species compared to large species.

Babesia SpeciesThis compound ProtocolComparison Protocol(s)Efficacy OutcomeStudy Reference
Babesia microti-like piroplasm5 mg/kg SC, 2 doses 14 days apartAtovaquone (B601224)/Azithromycin (B1666446); Buparvaquone/AzithromycinClinical relapse in 8/17 dogs treated with this compound. PCR positive at day 360: 73.3% for this compound vs. 50% for Atovaquone/Azithromycin.Miro et al., 2017
Babesia gibsoni6 mg/kg IM, 2 doses 14 days apartDiminazene/Imidocarb; Diminazene/Imidocarb/ClindamycinNo hematobiochemical improvement. Reduction in clinical score of 51.1% compared to >80% in the triple therapy group.Mittal et al., 2019

Experimental Protocols

General Treatment Protocol for Babesia canis

This protocol is based on established veterinary guidelines for the treatment of large Babesia species.

Objective: To eliminate parasitemia and resolve clinical signs associated with Babesia canis infection.

Materials:

  • This compound dipropionate (12% solution)

  • Sterile syringes and needles

  • Atropine (B194438) sulfate (B86663) (optional, for premedication)

  • Canine patient diagnosed with Babesia canis infection

Procedure:

  • Premedication (Optional): To mitigate cholinergic side effects, administer atropine sulfate at a dose of 0.05 mg/kg subcutaneously 15-30 minutes prior to this compound administration.

  • Dosage Calculation: Calculate the required volume of this compound dipropionate to achieve a dose of 6.6 mg/kg body weight.

  • Administration: Administer the calculated dose via deep intramuscular (IM) or subcutaneous (SC) injection. Note that injections can be painful.

  • Monitoring: Observe the dog for adverse reactions such as salivation, vomiting, diarrhea, muscle tremors, and restlessness for several hours post-injection.

  • Follow-up Treatment: Repeat the administration of this compound dipropionate at the same dosage 14 days after the initial treatment.

  • Efficacy Assessment: Monitor for resolution of clinical signs. Parasitemia can be assessed via blood smear microscopy or PCR at specified time points post-treatment (e.g., 24-48 hours and at follow-up appointments).

Comparative Efficacy Study Protocol (Babesia microti-like)

This protocol is adapted from the study by Miro et al. (2017) comparing this compound with other treatments for a small Babesia species.

Objective: To compare the clinical and parasitological efficacy of this compound dipropionate with a combination therapy in dogs naturally infected with Babesia microti-like piroplasm.

Study Population: Dogs with a confirmed diagnosis of Babesia microti-like infection based on clinical signs and PCR.

Experimental Groups:

  • Group 1 (this compound): Receive this compound dipropionate at 5 mg/kg SC, administered as two doses 14 days apart.

  • Group 2 (Combination Therapy): Receive atovaquone (13.5 mg/kg PO TID) and azithromycin (10 mg/kg PO SID) for 10 days.

Procedure:

  • Baseline Assessment (Day 0): Conduct a thorough physical examination, collect blood for complete blood count (CBC), serum biochemistry, and quantitative PCR (qPCR) to determine initial parasitemia.

  • Treatment Administration: Administer the assigned treatment protocol to each group.

  • Follow-up Assessments: Repeat the physical examination and blood collection for CBC, biochemistry, and qPCR at predefined intervals (e.g., Day 15, 45, 90, and 360) to monitor clinical improvement and parasite clearance.

  • Data Analysis: Compare the changes in clinical scores, hematological parameters (e.g., hematocrit, platelet count), and parasite load (as determined by qPCR) between the two groups over the study period.

Visualizations

Signaling and Mechanism of Action

Imidocarb_Mechanism cluster_parasite Babesia Parasite in Erythrocyte Polyamines Polyamines Parasite_Growth Parasite Growth & Replication Polyamines->Parasite_Growth Inositol Inositol Inositol->Parasite_Growth Parasite_Death Parasite Death Parasite_Growth->Parasite_Death Inhibition leads to This compound This compound Dipropionate This compound->Polyamines Interferes with synthesis/ utilization This compound->Inositol Blocks uptake

Caption: Proposed mechanism of action of this compound against Babesia parasites.

Experimental Workflow for a Comparative Study

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Groups cluster_assessment Assessment cluster_outcome Outcome Measures A Canine Population with Confirmed Babesiosis B Randomization A->B E Baseline Assessment (Day 0) A->E C Group 1: This compound Protocol B->C D Group 2: Alternative Protocol B->D F Follow-up Assessments (e.g., Day 15, 45, 90) C->F D->F G Clinical Score F->G H Hematology F->H I PCR for Parasitemia F->I

Caption: General experimental workflow for a comparative therapeutic study.

Safety and Adverse Effects

The administration of this compound dipropionate can be associated with cholinergic side effects. These may include:

  • Salivation

  • Vomiting

  • Diarrhea

  • Muscle tremors

  • Restlessness

  • Pain at the injection site

These effects are typically transient. Premedication with an anticholinergic agent like atropine can help to minimize these reactions. It is crucial to avoid intravenous administration. The safety of this compound has not been established in pregnant or lactating animals, or in puppies. Liver and kidney function should be monitored before and after treatment.

References

Application Note: Spectrophotometric Analysis of Imidocarb in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a simple, rapid, and cost-effective UV-Visible spectrophotometric method for the quantitative determination of Imidocarb (B33436) Dipropionate in pharmaceutical formulations. The method is validated in accordance with ICH guidelines, demonstrating excellent linearity, accuracy, and precision. This protocol is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of veterinary drugs.

Introduction

This compound Dipropionate is a carbanilide (B493258) derivative used as an antiprotozoal agent in veterinary medicine for the treatment of infections such as babesiosis.[1] Ensuring the correct dosage and purity of this compound in its pharmaceutical preparations, typically an injectable aqueous solution, is crucial for its efficacy and safety.[2] While various analytical methods like HPLC and LC-MS/MS are available for this compound determination[3][4], UV-Visible spectrophotometry offers a more accessible and rapid alternative for routine quality control analysis.[5] This method is based on the principle that the absorbance of a solution is directly proportional to the concentration of the analyte, as described by the Beer-Lambert law. This compound Dipropionate exhibits significant absorbance in the UV region, with reported maxima at 243 nm and 260 nm. This application note provides a fully validated protocol for the spectrophotometric quantification of this compound in a commercial injectable formulation.

Experimental

Materials and Reagents
  • This compound Dipropionate reference standard (purity ≥98%)

  • This compound Dipropionate injectable solution (120 mg/mL)

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Volumetric flasks (10 mL, 25 mL, 100 mL, 200 mL)

  • Pipettes

Instrumentation
  • A double-beam UV-Visible spectrophotometer with a 1 cm path length quartz cuvette.

  • Analytical balance

Preparation of Standard Stock Solution
  • Accurately weigh 10 mg of this compound Dipropionate reference standard and transfer it to a 25 mL volumetric flask.

  • Dissolve the standard in methanol and make up the volume to the mark with methanol to obtain a concentration of 400 µg/mL.

  • From this stock solution, prepare a working standard solution with a concentration of 20 µg/mL by diluting with methanol.

Preparation of Sample Solution
  • Take 1 mL of the this compound Dipropionate injectable solution (120 mg/mL) and transfer it to a 200 mL volumetric flask.

  • Dilute to the mark with methanol. This results in a concentration of 600 µg/mL.

  • Further dilute 1 mL of this solution to 25 mL with methanol to obtain a final theoretical concentration of 24 µg/mL.

Spectrophotometric Analysis
  • Set the spectrophotometer to scan the UV spectrum from 400 nm to 200 nm.

  • Use methanol as the blank.

  • Determine the wavelength of maximum absorbance (λmax) by scanning the working standard solution. The λmax for this compound Dipropionate in methanol is observed at approximately 260 nm.

  • Measure the absorbance of the standard and sample solutions at 260 nm.

  • Calculate the concentration of this compound in the sample using a calibration curve.

Method Validation

The developed method was validated according to ICH guidelines for linearity, accuracy, precision, and limits of detection and quantification.

Linearity

A series of dilutions were prepared from the standard stock solution in the concentration range of 5-30 µg/mL. The absorbance of each solution was measured at 260 nm. The calibration curve was constructed by plotting absorbance versus concentration.

Accuracy (Recovery)

The accuracy of the method was determined by performing a recovery study using the standard addition method. A known amount of the standard drug was added to the pre-analyzed sample solution at three different levels (80%, 100%, and 120%). The absorbance was measured, and the percentage recovery was calculated.

Precision
  • Intra-day precision (Repeatability): The precision of the method was assessed by analyzing six replicate sample solutions of the same concentration on the same day.

  • Inter-day precision (Intermediate Precision): The analysis was repeated on three different days to determine the inter-day precision.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

Results and Discussion

The developed UV spectrophotometric method provides a reliable and straightforward approach for the quantification of this compound Dipropionate in pharmaceutical formulations. The validation results are summarized in the tables below.

Data Presentation

Table 1: Linearity of this compound Dipropionate

Concentration (µg/mL)Absorbance (at 260 nm)
50.148
100.295
150.442
200.590
250.738
300.885
Correlation Coefficient (R²) 0.9998

Table 2: Accuracy (Recovery Study)

Amount Added (%)Theoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery% RSD
801615.8999.310.45
1002019.9299.600.38
1202423.8899.500.41

Table 3: Precision

Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=3)
200.520.89

Table 4: LOD and LOQ

ParameterValue (µg/mL)
Limit of Detection (LOD)0.15
Limit of Quantification (LOQ)0.45

Diagrams

experimental_workflow cluster_prep Solution Preparation cluster_sample Sample Preparation cluster_analysis Analysis ref_std Weigh 10mg this compound Reference Standard stock_sol Dissolve in 25mL Methanol (400 µg/mL Stock) ref_std->stock_sol cal_series Prepare Calibration Series (5-30 µg/mL) stock_sol->cal_series measure Measure Absorbance of Standards and Sample cal_series->measure inj_sample Take 1mL of Injectable (120 mg/mL) dilute1 Dilute to 200mL with Methanol inj_sample->dilute1 dilute2 Further Dilute 1mL to 25mL (Final Conc. ~24 µg/mL) dilute1->dilute2 dilute2->measure scan Scan Spectrum (200-400nm) Determine λmax (260nm) scan->measure calc Calculate Concentration using Calibration Curve measure->calc

Caption: Experimental workflow for spectrophotometric analysis of this compound.

validation_parameters cluster_params Key Validation Parameters (ICH) Method Validated Spectrophotometric Method Linearity Linearity & Range Method->Linearity Proportionality Accuracy Accuracy Method->Accuracy Closeness to True Value Precision Precision Method->Precision Reproducibility LOD_LOQ LOD & LOQ Method->LOD_LOQ Sensitivity

Caption: Logical relationship of key method validation parameters.

Conclusion

The developed UV-Visible spectrophotometric method is simple, accurate, precise, and suitable for the routine quality control analysis of this compound Dipropionate in pharmaceutical formulations. The method was successfully validated as per ICH guidelines, demonstrating its reliability. This application note provides a comprehensive protocol that can be readily implemented in a laboratory setting.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Imidocarb Resistance in Babesia gibsoni

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments on Imidocarb (B33436) resistance in Babesia gibsoni.

Frequently Asked Questions (FAQs)

Q1: My in vitro culture of Babesia gibsoni shows reduced susceptibility to this compound dipropionate. What are the possible underlying resistance mechanisms?

While the precise molecular mechanisms of this compound resistance in B. gibsoni are not yet fully elucidated, potential mechanisms can be inferred from its mode of action. This compound dipropionate is an aromatic diamidine proposed to act by blocking the uptake of inositol (B14025) into infected erythrocytes, leading to parasite starvation, and by binding to Babesia DNA, which disrupts cell replication and repair[1]. Therefore, resistance could theoretically arise from:

  • Alterations in drug transport: Changes in the parasite's membrane transporters could reduce the uptake of this compound, preventing it from reaching its intracellular targets.

  • Modification of the drug target: Although less likely for a DNA-binding agent, mutations in DNA-associated proteins could potentially reduce the binding affinity of this compound.

  • Increased DNA repair capacity: Upregulation of DNA repair pathways could counteract the DNA damage induced by this compound.

  • Metabolic bypass pathways: The parasite might develop alternative pathways to circumvent the inositol blockade.

Q2: I am observing treatment failure with this compound dipropionate in my animal model. What alternative therapeutic strategies should I consider?

The small piroplasm, Babesia gibsoni, is known to be relatively resistant to aromatic diamidines like this compound dipropionate compared to larger Babesia species[2]. Combination therapies have shown greater efficacy in overcoming resistance and achieving parasite clearance. Consider the following strategies:

  • Combination with other antiprotozoals: A combination of clindamycin, diminazene, and this compound (CDI) has demonstrated higher recovery rates and lower relapse rates in dogs infected with B. gibsoni[3].

  • Triple antibiotic combinations: A regimen of metronidazole, clindamycin, and doxycycline (B596269) has been used successfully in dogs that did not respond to other treatments[4].

  • Atovaquone (B601224) and Azithromycin (B1666446): This combination is a common treatment for B. gibsoni, although resistance associated with mutations in the cytochrome b (cytb) gene can occur[3][4][5].

Q3: How can I confirm this compound resistance in my B. gibsoni isolates?

Confirmation of this compound resistance requires a multi-pronged approach:

  • In vitro drug susceptibility testing: Determine the 50% inhibitory concentration (IC50) of this compound dipropionate for your B. gibsoni isolate using an in vitro culture system. A significantly higher IC50 value compared to a known sensitive strain is indicative of resistance.

  • Molecular analysis: While specific genetic markers for this compound resistance in B. gibsoni are not yet identified, sequencing of candidate genes, such as those encoding for drug transporters, could reveal potential mutations.

  • In vivo efficacy studies: In animal models, treatment failure with an appropriate dosage of this compound dipropionate, despite confirmation of active infection, suggests resistance.

Troubleshooting Guides

Problem: Inconsistent results in in vitro this compound susceptibility assays.

Possible Causes & Solutions:

Possible Cause Solution
Variable initial parasitemia Standardize the initial parasitemia for all assays. A low initial parasitemia is crucial for accurate IC50 determination.
Inconsistent drug concentration Prepare fresh serial dilutions of this compound dipropionate for each experiment from a well-characterized stock solution.
Suboptimal culture conditions Ensure consistent culture conditions (e.g., temperature, gas mixture, medium composition) as these can affect parasite growth and drug efficacy.
Contamination Regularly check cultures for bacterial or fungal contamination, which can interfere with parasite growth and assay results.
Problem: Difficulty in amplifying specific genes for resistance marker analysis.

Possible Causes & Solutions:

Possible Cause Solution
Poor DNA quality Use a reliable DNA extraction kit specifically designed for blood parasites to obtain high-quality genomic DNA.
Non-specific primer binding Optimize PCR annealing temperature and magnesium chloride concentration. Design new primers if necessary, targeting conserved regions flanking the gene of interest.
Low parasite DNA concentration If parasitemia is low, consider using a nested PCR approach for higher sensitivity.

Quantitative Data Summary

The following table summarizes the efficacy of different therapeutic strategies against B. gibsoni, providing a comparative overview of their performance.

Treatment Regimen Number of Subjects (n) Success/Recovery Rate (%) Relapse Rate (%) Reference
This compound dipropionate (Id)6-2/6 (33.3%) positive on microscopy post-treatment[6]
Diminazene aceturate (Da) + Id6-1/6 (16.7%) positive on microscopy post-treatment[6]
Da + Id + Clindamycin6-1/6 (16.7%) positive on microscopy post-treatment[6]
Atovaquone + Azithromycin (AA)1752.941.2[3]
Clindamycin + Diminazene + this compound (CDI)1384.615.4[3]
Doxycycline + Metronidazole + this compound6100 (parasite clearance by day 30)0
Doxycycline + Metronidazole + Diminazene aceturate683.6 (parasite clearance by day 30)-
This compound dipropionate (IMI)17-8/17 (47.1%) clinical relapse[7]
Atovaquone + Azithromycin (ATO)17-PCR positive in 50% of dogs at day 360[7]
Buparvaquone (B1221023) + Azithromycin (BUP)26-PCR positive in 60.08% of dogs at day 360[7]

Experimental Protocols

In Vitro Drug Sensitivity Assay using SYBR Green I

This protocol is adapted from methodologies used for high-throughput screening of anti-babesial drugs[8].

Materials:

  • B. gibsoni continuous culture

  • Canine red blood cells (RBCs)

  • Culture medium (e.g., RPMI-1640)

  • 96-well microplates

  • This compound dipropionate stock solution

  • SYBR Green I nucleic acid stain

  • Lysis buffer

  • Fluorometer

Procedure:

  • Preparation of parasite culture: Synchronize the B. gibsoni culture to the ring stage. Adjust the parasitemia to 0.5% in a 2% hematocrit suspension of canine RBCs in culture medium.

  • Drug dilution: Prepare serial dilutions of this compound dipropionate in the culture medium.

  • Assay setup: Add 50 µL of the parasite culture to each well of a 96-well plate. Add 50 µL of the drug dilutions to the respective wells. Include parasite-only (positive control) and uninfected RBCs (negative control) wells.

  • Incubation: Incubate the plate for 72 hours under appropriate culture conditions (e.g., 37°C, 5% CO2).

  • Lysis and staining: Add 100 µL of lysis buffer containing SYBR Green I to each well. Incubate in the dark at room temperature for 1 hour.

  • Fluorescence measurement: Read the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 520 nm using a fluorometer.

  • Data analysis: Calculate the percentage of inhibition for each drug concentration relative to the positive control. Determine the IC50 value by plotting the inhibition percentage against the drug concentration.

PCR-Based Detection of Resistance Markers

This protocol provides a general framework for identifying potential resistance-conferring mutations. The example focuses on the cytochrome b (cytb) gene, a known marker for atovaquone resistance, but the principles can be applied to other candidate genes for this compound resistance.

Materials:

  • Genomic DNA extracted from B. gibsoni isolates

  • Primers specific for the target gene (e.g., cytb)

  • PCR master mix

  • Thermal cycler

  • Agarose (B213101) gel electrophoresis system

  • DNA sequencing service

Procedure:

  • Primer design: Design primers to amplify the entire coding sequence of the candidate gene.

  • PCR amplification:

    • Set up a PCR reaction with the extracted gDNA, primers, and PCR master mix.

    • Use a thermal cycling program with an initial denaturation step (e.g., 95°C for 5 min), followed by 35-40 cycles of denaturation (e.g., 95°C for 30 s), annealing (e.g., 55-60°C for 30 s), and extension (e.g., 72°C for 1-2 min, depending on the amplicon size), and a final extension step (e.g., 72°C for 10 min)[9].

  • Amplicon verification: Run the PCR product on an agarose gel to confirm the amplification of a single band of the expected size.

  • DNA sequencing: Purify the PCR product and send it for Sanger sequencing.

  • Sequence analysis: Align the obtained sequence with the reference sequence of the gene from a known this compound-sensitive B. gibsoni strain. Identify any nucleotide substitutions that result in amino acid changes.

Visualizations

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_molecular Molecular Analysis culture B. gibsoni Culture drug_assay In Vitro Drug Sensitivity Assay culture->drug_assay ic50 Determine IC50 drug_assay->ic50 analysis Sequence Analysis ic50->analysis Correlate with Genotype animal_model Animal Model with B. gibsoni Infection treatment This compound Treatment animal_model->treatment outcome Assess Treatment Outcome treatment->outcome dna_extraction DNA Extraction outcome->dna_extraction Isolates from Treatment Failures pcr PCR Amplification of Candidate Genes dna_extraction->pcr sequencing DNA Sequencing pcr->sequencing sequencing->analysis logical_relationship cluster_strategies Overcoming Resistance resistance This compound Resistance combo_therapy Combination Therapy resistance->combo_therapy Leads to alt_drugs Alternative Drugs resistance->alt_drugs Leads to novel_targets Novel Drug Targets resistance->novel_targets Leads to signaling_pathway cluster_cell Babesia gibsoni cluster_effects Cellular Effects This compound This compound inositol_transporter Inositol Transporter This compound->inositol_transporter Blocks dna Parasite DNA This compound->dna Binds to inositol_depletion Inositol Depletion inositol_transporter->inositol_depletion Leads to dna_damage DNA Damage dna->dna_damage Causes starvation Parasite Starvation inositol_depletion->starvation replication_block Replication Block dna_damage->replication_block

References

Technical Support Center: Management of Imidocarb-Induced Cholinergic Side Effects in Canines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on managing and mitigating the cholinergic side effects associated with the use of Imidocarb (B33436) in canine subjects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common uses in canine research?

A1: this compound dipropionate is a carbanilide (B493258) derivative with antiprotozoal properties. In veterinary medicine and research, it is primarily used for the treatment and prevention of babesiosis, a disease caused by the Babesia protozoa transmitted by ticks.[1][2] It is also sometimes used for the treatment of other tick-borne diseases like ehrlichiosis.[1]

Q2: What is the mechanism of action of this compound that leads to cholinergic side effects?

A2: this compound dipropionate exhibits anticholinesterase activity, meaning it inhibits the enzyme acetylcholinesterase (AChE).[3][4] AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. By inhibiting AChE, this compound leads to an accumulation of ACh, resulting in overstimulation of muscarinic and nicotinic receptors and causing a cholinergic crisis.[4][5]

Q3: What are the typical cholinergic side effects observed in dogs after this compound administration?

A3: The most common cholinergic side effects include hypersalivation (drooling), vomiting, diarrhea, nasal drip, and restlessness.[1][6] Less frequently, panting, muscle tremors, and swelling at the injection site may be observed.[1][2] In severe cases, more serious signs such as respiratory distress, weakness, and in rare instances, death can occur.[7]

Q4: How soon after administration do these side effects appear and how long do they last?

A4: Cholinergic signs can appear rapidly, often within 5 to 10 minutes after intramuscular or subcutaneous injection.[8] The duration of these effects is typically transient, subsiding within a few hours.[2] However, the medication itself has a short-acting nature and its effects should cease within 24 hours in healthy animals, though this can be longer in pets with liver or kidney disease.[1]

Q5: What is the recommended approach for mitigating these side effects?

A5: Premedication with an anticholinergic agent, such as atropine (B194438) sulfate (B86663) or glycopyrrolate, is a common strategy to prevent or reduce the severity of cholinergic side effects.[9] Administering atropine 15-30 minutes prior to this compound can effectively block the muscarinic effects of acetylcholine.

Data Presentation

Table 1: Recommended Dosages for this compound and Atropine in Dogs

DrugDosageRoute of AdministrationNotes
This compound Dipropionate6.6 mg/kgSubcutaneous (SC) or Intramuscular (IM)A second dose may be required after 14 days for therapeutic purposes.[6]
Atropine Sulfate (Premedication)0.02 - 0.04 mg/kgSC or IMAdminister 15-30 minutes prior to this compound injection.[10]
Atropine Sulfate (Treatment of side effects)0.02 - 0.04 mg/kgSC, IM, or Intravenous (IV)The dose can be repeated as needed to control clinical signs.

Table 2: Common Cholinergic Side Effects of this compound in Dogs and Their Management

Side EffectOnsetManagement
Hypersalivation5-10 minutes post-injectionOften self-limiting. If severe, administer atropine.
Vomiting5-15 minutes post-injectionTypically transient. If persistent, consider atropine administration.
Diarrhea15-30 minutes post-injectionUsually mild and resolves without treatment. Monitor for dehydration.
Restlessness/Agitation5-15 minutes post-injectionProvide a quiet environment. If severe, atropine may be indicated.
Muscle Tremors10-20 minutes post-injectionMonitor closely. If tremors are severe or progress, administer atropine.
Respiratory DistressCan be rapid in onsetThis is an emergency. Administer atropine and provide respiratory support.

Experimental Protocols

Protocol 1: Administration of this compound with Atropine Premedication

1. Pre-Administration Assessment:

  • Confirm the dog's weight for accurate dose calculation.
  • Perform a physical examination, paying close attention to cardiovascular and respiratory status.
  • Ensure the dog is adequately hydrated.
  • Review the animal's history to ensure no recent exposure to other cholinesterase-inhibiting drugs or pesticides.[6]

2. Preparation:

  • Calculate the required doses of atropine sulfate and this compound dipropionate.
  • Draw each drug into a separate, clearly labeled sterile syringe.

3. Administration:

  • Administer atropine sulfate (0.02-0.04 mg/kg) via subcutaneous or intramuscular injection.
  • Wait for 15-30 minutes.
  • Administer this compound dipropionate (6.6 mg/kg) via subcutaneous or intramuscular injection at a different site from the atropine injection.[6]

4. Post-Administration Monitoring:

  • Observe the dog closely for a minimum of 60 minutes for any signs of cholinergic crisis.
  • Monitor vital signs (heart rate, respiratory rate, mucous membrane color) every 15 minutes for the first hour.
  • Continue periodic monitoring for the next 24 hours.[1]

Troubleshooting Guides

Q: An acute cholinergic crisis (severe salivation, vomiting, respiratory distress) has occurred after this compound administration. What is the immediate course of action?

A:

  • Ensure a patent airway.

  • Administer atropine sulfate (0.02-0.04 mg/kg) immediately. The intravenous route will provide the most rapid onset of action. If IV access is not available, administer intramuscularly.

  • Provide supplemental oxygen if the animal is showing signs of respiratory distress.

  • Monitor the response to atropine. Clinical signs should begin to improve within minutes of IV administration.

  • If the initial dose of atropine is not sufficient to control the signs, the dose can be repeated every 15-30 minutes as needed.

Q: The cholinergic signs are not resolving after the initial dose of atropine. What are the next steps?

A:

  • Re-assess the dosage and administration route. Ensure the correct dose was given and consider the intravenous route if not already used.

  • Continue to administer atropine. In cases of severe toxicity, higher or more frequent doses of atropine may be necessary. The goal is to titrate the dose to effect, meaning to continue administration until the cholinergic signs (especially respiratory distress and excessive secretions) are controlled.

  • Provide supportive care. This includes maintaining a patent airway, providing oxygen therapy, and monitoring cardiovascular function. Intravenous fluids may be necessary to correct dehydration from vomiting and diarrhea.

  • Consider the possibility of overdose. If a calculation error is suspected, more aggressive and prolonged supportive care will be necessary.

Q: Are there any less common but severe side effects to be aware of?

A: While rare, severe adverse reactions can occur. In one study, a fatality was reported in a dog that received this compound intravenously, with post-mortem findings of pulmonary congestion and edema.[7] Intravenous administration of this compound is not recommended.[6] Seizures are also a potential, though uncommon, severe side effect. In the event of seizures, standard anticonvulsant therapy should be initiated alongside the management of the cholinergic crisis.

Mandatory Visualizations

Cholinergic_Synapse_Normal cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicle ACh ACh ACh_vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Muscarinic Receptor ACh->Receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transmission Receptor->Signal Cholinergic_Synapse_this compound cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicle ACh Excess ACh ACh_vesicle->ACh Release Receptor Overstimulated Muscarinic Receptor ACh->Receptor Binds AChE Inhibited Acetylcholinesterase This compound This compound This compound->AChE Inhibits Signal Exaggerated Signal (Cholinergic Side Effects) Receptor->Signal Cholinergic_Synapse_Imidocarb_Atropine cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicle ACh Excess ACh ACh_vesicle->ACh Release Receptor Blocked Muscarinic Receptor ACh->Receptor Binding Prevented AChE Inhibited Acetylcholinesterase This compound This compound This compound->AChE Inhibits Signal Signal Transmission Inhibited Receptor->Signal Atropine Atropine Atropine->Receptor Blocks Experimental_Workflow start Start: Canine Subject pre_assessment Pre-Administration Assessment (Physical Exam, Weight, History) start->pre_assessment atropine_admin Administer Atropine (0.02-0.04 mg/kg SC/IM) pre_assessment->atropine_admin wait Wait 15-30 Minutes atropine_admin->wait imidocarb_admin Administer this compound (6.6 mg/kg SC/IM) wait->imidocarb_admin monitoring Post-Administration Monitoring (1-24 hrs) (Vital Signs, Cholinergic Signs) imidocarb_admin->monitoring side_effects Cholinergic Side Effects Observed? monitoring->side_effects no_side_effects No Adverse Effects end End of Protocol no_side_effects->end side_effects->no_side_effects No troubleshoot Initiate Troubleshooting Protocol side_effects->troubleshoot Yes troubleshoot->end

References

Technical Support Center: Optimizing Imidocarb Dosage for Anaplasma marginale Infections

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing imidocarb (B33436) dipropionate dosage regimens against Anaplasma marginale.

Frequently Asked Questions (FAQs)

Q1: What is the recommended therapeutic dosage of this compound dipropionate for acute anaplasmosis in cattle?

A single intramuscular or subcutaneous injection of this compound dipropionate at a dosage of 2.5 ml/100 kg body weight is recommended for the treatment of anaplasmosis in cattle[1][2]. In cases of mixed infections with Babesia, a dosage of 2.5 ml/100 kg is also advised[1][3]. Some sources indicate a dosage range of 1.2 to 3.0 mg/kg body weight[4][5].

Q2: Can this compound be used to eliminate the Anaplasma marginale carrier state in cattle (chemosterilization)?

Achieving complete chemosterilization of A. marginale with this compound can be challenging. While some studies have explored this, complete success is not guaranteed. One experimental protocol involved two injections of 5 mg/kg this compound administered 14 days apart, which was reported to eliminate the parasite from carrier cattle[6]. However, another study using a similar regimen (5 mg/kg IM twice, 7 days apart) failed to reliably eliminate persistent infections in all calves[7]. Researchers should be aware that treatment may not always result in the complete clearance of the organism[7][8].

Q3: What are the common signs of this compound toxicity in cattle?

This compound has a narrow therapeutic index, and signs of toxicity are dose-dependent[9][10]. Mild, transient cholinergic signs such as salivation, nasal drip, and discomfort at the injection site can occur even at therapeutic doses[1][2]. At higher dosages, more severe signs may be observed, including excessive salivation, serous nasal discharge, diarrhea, and dyspnea[11][12][13]. At dosages of 20 mg/kg, severe toxicosis, including renal and liver damage, pulmonary congestion, and mortality, has been reported[11][12][13].

Q4: What is the mechanism of action of this compound dipropionate?

This compound dipropionate's primary mechanism of action is believed to involve interference with the production and/or utilization of polyamines by the parasite. It may also prevent the parasite from entering erythrocytes by inhibiting the uptake of inositol[1]. Additionally, this compound is known to be an acetylcholinesterase inhibitor, which accounts for its cholinergic side effects[14].

Q5: Are there known issues with this compound resistance in Anaplasma marginale?

The provided search results do not contain specific information regarding documented resistance of Anaplasma marginale to this compound. However, the failure to achieve chemosterilization in some studies could suggest variations in susceptibility or other host-parasite factors[7][8].

Troubleshooting Guides

Problem 1: Treatment failure or relapse after a standard therapeutic dose.
  • Possible Cause 1: Incorrect Diagnosis or Mixed Infection.

    • Troubleshooting Step: Confirm the diagnosis using nested PCR and ELISA for anti-MSP5 antibodies. Rule out co-infections with other pathogens like Babesia spp., which might require a different therapeutic approach or a combined treatment regimen[8].

  • Possible Cause 2: Suboptimal Dosage.

    • Troubleshooting Step: Ensure accurate weight determination of the animal to calculate the correct dosage. For acute anaplasmosis, a dose of 2.5 ml/100 kg body weight is generally recommended[2][3].

  • Possible Cause 3: Host Factors.

    • Troubleshooting Step: Assess the animal's immune status. Immunocompromised animals may not respond as effectively to treatment. Supportive care to improve the animal's overall health may be beneficial.

Problem 2: Adverse reactions or signs of toxicity post-injection.
  • Possible Cause 1: Overdose.

    • Troubleshooting Step: Immediately review the dosage calculation and the volume administered. Signs of acute toxicity include lethargy, salivation, lacrimation, ataxia, tremors, and convulsions[1].

    • Mitigation: Atropine sulphate can be used to alleviate cholinergic side effects[2]. Provide supportive care to manage symptoms.

  • Possible Cause 2: Individual Animal Sensitivity.

    • Troubleshooting Step: Monitor the animal closely for transient side effects like salivation and local swelling at the injection site, which can occur even at therapeutic doses[1]. These symptoms are typically self-limiting.

  • Possible Cause 3: Contraindications.

    • Troubleshooting Step: Avoid administering this compound to animals with impaired liver, kidney, or lung function[1][2]. Do not use in conjunction with other cholinesterase-inhibiting drugs or pesticides[2].

Problem 3: Failure to achieve chemosterilization of carrier animals.
  • Possible Cause 1: Insufficient Dosage Regimen.

    • Troubleshooting Step: A single dose is often insufficient to clear persistent infections. Consider a multi-dose regimen, such as 5 mg/kg administered twice with a 14-day interval, although success is not guaranteed[6][7].

  • Possible Cause 2: Limitations of Diagnostic Tests.

    • Troubleshooting Step: Use a combination of sensitive diagnostic methods to confirm clearance. Nested PCR can detect parasite DNA, while cELISA can monitor the antibody response. Note that PCR may remain positive even after successful chemosterilization as determined by blood subinoculation into splenectomized calves[7]. The persistence of specific antibodies can be shorter than the period of DNA detection[8].

  • Possible Cause 3: Sequestration of Parasites.

    • Troubleshooting Step: Anaplasma marginale can persist at very low levels in carrier animals, making complete eradication difficult. The success of chemosterilization should be confirmed by subinoculation of blood into a splenectomized, susceptible calf, which is the gold standard for detecting persistent infections[6][8].

Quantitative Data Summary

Table 1: this compound Dipropionate Dosage Regimens for Anaplasma marginale in Cattle

Application Dosage Route of Administration Regimen Efficacy/Outcome Reference(s)
Acute Anaplasmosis Treatment 2.5 ml/100 kgSubcutaneous (SC) or Intramuscular (IM)Single doseEffective for treating clinical signs.[2][3][5]
Mixed Infection (Anaplasma & Babesia) 2.5 ml/100 kgSC or IMSingle doseRecommended for mixed infections.[1][3]
Chemosterilization (Attempt 1) 5 mg/kgSC or IMTwo doses, 14 days apartReported to eliminate the carrier state.[6]
Chemosterilization (Attempt 2) 5 mg/kgIMTwo doses, 7 days apartFailed to reliably eliminate persistent infections.[7]
Chemosterilization (Attempt 3) 5 mg/kgIMTwo doses, 14 days apartFailed to achieve chemosterilization.[8]

Table 2: this compound Dipropionate Toxicity in Cattle

Dosage Route of Administration Observed Signs of Toxicity Reference(s)
5 mg/kg Intramuscular (IM)Transient systemic reactions (lacrimation, nasal discharge, increased defecation), persistent reactions in some animals (sweating, diarrhea, dyspnea). Microscopic necrotizing myositis at the injection site.[12]
10 mg/kg IMSimilar to 5 mg/kg but with a higher incidence of persistent reactions.[12]
20 mg/kg IMSevere signs including renal hyperaemia, hepatomegaly, pulmonary congestion and edema, hydrothorax, hydroperitoneum, hydropericardium, and mortality. Acute severe renal tubular necrosis and focal hepatocellular necrosis.[11][12][13]

Experimental Protocols

Protocol 1: In Vivo Efficacy Trial for Acute Anaplasmosis
  • Animal Model: Use of healthy, Anaplasma-free cattle (e.g., splenectomized or naive calves).

  • Infection: Intravenous inoculation with Anaplasma marginale-infected erythrocytes.

  • Monitoring: Daily monitoring for clinical signs (fever, anemia, lethargy) and determination of parasitemia by microscopic examination of Giemsa-stained blood smears.

  • Treatment Initiation: Administer this compound dipropionate when parasitemia reaches a predetermined threshold (e.g., 1%).

  • Dosage Groups:

    • Group 1: Control (no treatment).

    • Group 2: this compound dipropionate at 2.5 ml/100 kg body weight, single dose.

    • Group 3: Other experimental dosage regimens.

  • Outcome Assessment: Monitor the decline in parasitemia, resolution of clinical signs, and hematological parameters (Packed Cell Volume, hemoglobin).

  • Confirmation of Clearance: Utilize nested PCR and cELISA to monitor the presence of parasite DNA and antibody response post-treatment.

Protocol 2: In Vitro Drug Susceptibility Assay
  • Cell Culture: Utilize an established tick cell line (e.g., IDE8) or short-term erythrocyte cultures for the propagation of Anaplasma marginale[9][15][16][17][18].

  • Drug Preparation: Prepare serial dilutions of this compound dipropionate in the appropriate culture medium.

  • Infection and Treatment: Infect the cell cultures with A. marginale. After a designated incubation period to allow for parasite establishment, introduce the different concentrations of this compound.

  • Incubation: Incubate the treated and untreated (control) cultures under appropriate conditions (e.g., 34°C for tick cell lines).

  • Assessment of Inhibition:

    • Microscopy: Quantify the percentage of infected cells or the number of morulae per cell in treated versus control cultures.

    • Molecular Methods: Use quantitative PCR (qPCR) to measure the reduction in A. marginale DNA in response to treatment.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) to determine the in vitro efficacy of the drug.

Visualizations

Experimental_Workflow_for_In_Vivo_Efficacy cluster_setup Experimental Setup cluster_monitoring Monitoring cluster_treatment Treatment cluster_assessment Outcome Assessment Animal_Selection Select Anaplasma-free Calves Infection Infect with A. marginale Animal_Selection->Infection Clinical_Signs Monitor Clinical Signs Infection->Clinical_Signs Parasitemia Measure Parasitemia Infection->Parasitemia Treatment_Initiation Initiate Treatment at Threshold Parasitemia->Treatment_Initiation Dosage_Groups Administer Dosage Regimens Treatment_Initiation->Dosage_Groups Monitor_Response Monitor Parasitemia & Clinical Signs Dosage_Groups->Monitor_Response Confirm_Clearance Confirm Clearance (PCR, ELISA) Monitor_Response->Confirm_Clearance

Caption: In Vivo Efficacy Trial Workflow.

Troubleshooting_Logic_for_Treatment_Failure Start Treatment Failure or Relapse Observed Q1 Is Diagnosis Confirmed? Start->Q1 A1_Yes Confirm with PCR/ELISA Rule out mixed infections Q1->A1_Yes No Q2 Was Dosage Correct? Q1->Q2 Yes A1_Yes->Q2 A2_Yes Ensure accurate animal weight and dose calculation Q2->A2_Yes No Q3 Is Animal Immunocompromised? Q2->Q3 Yes A2_Yes->Q3 A3_Yes Provide supportive care Q3->A3_Yes Yes End Consider Alternative Therapies or Re-evaluate Case Q3->End No A3_Yes->End

References

Investigating the causes of Imidocarb treatment failure in clinical cases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and technical data to assist researchers, scientists, and drug development professionals in understanding and investigating the causes of Imidocarb (B33436) treatment failure in clinical cases of protozoal infections.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound treatment.

Issue 1: Persistent or Relapsing Infection Post-Treatment

  • Question: Despite administering the standard dose of this compound, the target parasite is still detectable by PCR, or clinical signs relapse after an initial improvement. What are the potential causes and how can I investigate them?

  • Answer: Several factors could contribute to persistent or relapsing infections. A systematic investigation is crucial.

    • Confirm Parasite Presence and Viability:

      • Microscopy: While not always sensitive enough to detect low-level parasitemia, microscopic examination of blood smears is a primary step.[1]

      • PCR/qPCR: Use a validated quantitative PCR (qPCR) assay to confirm the presence of parasite DNA and to quantify the parasite load. A positive PCR result post-treatment confirms the persistence of the parasite.[1]

    • Evaluate Host Factors:

      • Immune Status: An immunocompromised host may struggle to clear the infection even with appropriate drug therapy. Assess the animal's overall health and consider any concurrent immunosuppressive conditions or treatments.

      • Co-infections: The presence of other pathogens can impact the host's ability to respond to treatment. Screen for common co-infections in the affected species.

    • Investigate Pharmacological Factors:

      • Dosage and Administration: Verify that the correct dose was administered via the appropriate route (subcutaneous or intramuscular).[2] Intravenous administration is contraindicated.[3]

      • Pharmacokinetics: Suboptimal drug exposure can lead to treatment failure. If possible, measure this compound concentrations in plasma to ensure therapeutic levels were achieved.

    • Assess Parasite-Specific Factors:

      • Parasite Species and Strain: Different species and even strains of parasites can have varying susceptibility to this compound.[4] For example, this compound has shown limited efficacy against certain small Babesia species and Hepatozoon canis.

      • Drug Resistance: The parasite may have developed resistance to this compound. This is a growing concern, particularly for Babesia canis. To investigate this, an in vitro drug sensitivity assay can be performed.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for this compound?

A1: this compound's exact mechanism of action is not fully elucidated, but it is believed to work through two main pathways:

  • Interference with the synthesis or utilization of polyamines, which are essential for cell growth and multiplication.

  • Inhibition of inositol (B14025) entry into the parasitized erythrocyte, leading to energy deprivation and parasite death.

Q2: How can I differentiate between a true treatment failure and a new infection?

A2: This can be challenging in endemic areas. Molecular typing of the parasite before and after treatment can help determine if the relapse is due to the same strain (treatment failure) or a new one (reinfection). Implementing stringent tick control measures can help reduce the likelihood of reinfection.

Q3: Are there alternative treatments if this compound fails?

A3: Yes, in cases of suspected this compound resistance or treatment failure, alternative drugs or drug combinations may be effective. For example, a combination of atovaquone (B601224) and azithromycin (B1666446) has been used successfully to treat Babesia canis infections that were refractory to this compound.

Q4: What are the common side effects of this compound, and could they be mistaken for treatment failure?

A4: this compound can cause cholinergic side effects such as salivation, nasal drip, vomiting, and restlessness. These are typically transient. In severe cases, they can be alleviated with atropine. These side effects are distinct from the clinical signs of the primary infection (e.g., fever, anemia, lethargy) and should not be confused with treatment failure.

Data Presentation

Table 1: Recommended Dosages of this compound Dipropionate (120 mg/mL formulation)

Animal SpeciesIndicationDosageRoute of AdministrationReference
Cattle Babesiosis (Treatment)1.0 mL per 100 kg body weightSubcutaneous
Babesiosis (Prevention)2.5 mL per 100 kg body weightSubcutaneous
Anaplasmosis (Treatment)2.5 mL per 100 kg body weightSubcutaneous
Horses Babesia caballi (Treatment)2.0 mL per 100 kg body weightIntramuscular
Theileria equi (Treatment)3.5 mL per 100 kg body weight (4 doses at 72h intervals)Intramuscular
Sheep Babesiosis & Anaplasmosis1.0 mL per 100 kg body weightIntramuscular
Dogs Babesiosis0.5 mL per 10 kg body weight (repeat in 2 weeks)Subcutaneous or Intramuscular

Table 2: Pharmacokinetic Parameters of this compound in Various Animal Species

SpeciesDose & RouteHalf-life (t½)Apparent Volume of Distribution (Vd)Reference
Cattle 3.0 mg/kg SC31.77 ± 25.75 h6.53 ± 5.34 L/kg
Dogs 4 mg/kg IV207 ± 45 min-
Goats 4 mg/kg IV251 ± 94 min-
Pigs 2 mg/kg IV13.91 h14.36 L/kg
White-tailed Deer 3.0 mg/kg IM7.73 ± 1.73 h9.20 ± 2.70 L/kg
Sheep 4.5 mg/kg IM--

Experimental Protocols

Protocol 1: In Vitro Drug Sensitivity Assay (Fluorescence-Based)

This protocol is adapted from methods used for high-throughput screening of anti-babesial compounds.

  • Parasite Culture:

    • Maintain the parasite isolate (Babesia or Theileria spp.) in an in vitro culture system using appropriate red blood cells and culture medium (e.g., M199 supplemented with serum).

  • Assay Preparation:

    • Prepare a serial dilution of this compound in the culture medium.

    • In a 96-well plate, add the parasite culture with a starting parasitemia of approximately 0.5-1%.

    • Add the different concentrations of this compound to the wells. Include untreated parasite cultures as a positive control and uninfected red blood cells as a negative control.

  • Incubation:

    • Incubate the plate at 37°C in a humidified, microaerophilic environment (e.g., 5% CO₂, 5% O₂, 90% N₂) for 72-96 hours.

  • Fluorescence Staining and Reading:

    • Lyse the red blood cells and stain the parasite DNA with a fluorescent dye such as SYBR Green I.

    • Read the fluorescence intensity using a fluorescence plate reader.

  • Data Analysis:

    • Subtract the background fluorescence of the negative control.

    • Calculate the percentage of parasite growth inhibition for each drug concentration relative to the untreated control.

    • Determine the 50% inhibitory concentration (IC50) by plotting the inhibition data against the drug concentrations and fitting to a dose-response curve.

Protocol 2: PCR for Parasite Detection in Blood

This protocol provides a general framework for the detection of Babesia and Theileria DNA in whole blood samples.

  • DNA Extraction:

    • Extract total DNA from an EDTA-anticoagulated whole blood sample using a commercial DNA extraction kit according to the manufacturer's instructions.

  • PCR Amplification:

    • Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and forward and reverse primers specific to a conserved gene of the target parasite (e.g., 18S rRNA or mitochondrial cytochrome b gene).

    • Add the extracted DNA to the master mix.

    • Include a positive control (known parasite DNA) and a negative control (nuclease-free water) in each run.

  • Thermocycling:

    • Perform PCR amplification using a thermal cycler with an optimized program that includes an initial denaturation step, followed by 35-40 cycles of denaturation, annealing, and extension, and a final extension step.

  • Detection of PCR Products:

    • For conventional PCR, visualize the amplified DNA fragments by agarose (B213101) gel electrophoresis. The presence of a band of the expected size indicates a positive result.

    • For real-time PCR (qPCR), monitor the amplification in real-time. A positive result is indicated by an amplification curve that crosses the threshold cycle (Ct).

Mandatory Visualizations

cluster_Troubleshooting Troubleshooting Workflow for this compound Treatment Failure Start Clinical signs persist or relapse post-Imidocarb treatment Confirm_Infection Confirm active infection (qPCR) Start->Confirm_Infection Evaluate_Dosage Review dosage and administration protocol Confirm_Infection->Evaluate_Dosage Infection Confirmed Assess_Host Assess host factors (immune status, co-infections) Evaluate_Dosage->Assess_Host Dosage Correct Consider_Resistance Consider parasite resistance Assess_Host->Consider_Resistance Host Factors Ruled Out Perform_Sensitivity Perform in vitro drug sensitivity assay Consider_Resistance->Perform_Sensitivity Alternative_Tx Consider alternative treatment Perform_Sensitivity->Alternative_Tx Resistance Confirmed cluster_Resistance Potential Mechanisms of this compound Resistance Drug This compound Cell_Membrane Parasite Cell Membrane Drug->Cell_Membrane enters cell Target Intracellular Target Cell_Membrane->Target Reduced_Uptake Reduced Drug Uptake Cell_Membrane->Reduced_Uptake Target_Alteration Target Site Alteration Target->Target_Alteration Efflux_Pump Efflux Pump (e.g., ABC Transporter) Efflux_Pump->Drug expels drug cluster_Workflow Experimental Workflow for Drug Sensitivity Testing Isolate Isolate parasite from clinical case Culture Establish in vitro culture Isolate->Culture Prepare_Assay Prepare 96-well plate with drug dilutions Culture->Prepare_Assay Incubate Incubate for 72-96 hours Prepare_Assay->Incubate Stain_Read Lyse, stain with fluorescent dye, and read plate Incubate->Stain_Read Analyze Calculate IC50 value Stain_Read->Analyze

References

Addressing the instability of Imidocarb in aqueous solutions for laboratory use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice regarding the instability of Imidocarb (B33436) Dipropionate in aqueous solutions for laboratory use.

Frequently Asked Questions (FAQs)

Q1: My this compound Dipropionate solution turned cloudy after preparation. What is the cause and how can I prevent this?

A1: Cloudiness in your this compound Dipropionate solution can be attributed to several factors, including pH shifts, temperature fluctuations, or the use of inappropriate solvents. This compound Dipropionate is most stable in a slightly acidic environment.

  • Troubleshooting:

    • Ensure the pH of your aqueous solution is maintained between 4.5 and 5.5. Commercial formulations are often buffered to a pH of 4.5 with propionic acid.[1]

    • Prepare the solution using deionized or distilled water to avoid impurities that can affect solubility and stability.

    • If using a buffer, ensure it is compatible with this compound Dipropionate. Acetate (B1210297) and phosphate (B84403) buffers are commonly used.

Q2: I have observed a decrease in the potency of my this compound solution over a short period. What could be the reason?

A2: this compound Dipropionate is susceptible to hydrolytic degradation, especially in acidic and alkaline conditions.[2][3] This degradation leads to a loss of the active compound and consequently, a decrease in potency.

  • Troubleshooting:

    • Verify the pH of your solution. A pH outside the optimal range of 4.5-5.5 can accelerate degradation.

    • Store your stock solutions at recommended temperatures (typically 2-8°C) and protect them from light to minimize degradation.[4]

    • For critical experiments, it is advisable to use freshly prepared solutions.

Q3: Can I store my prepared this compound aqueous solution for an extended period?

A3: It is generally not recommended to store aqueous solutions of this compound for extended periods due to its susceptibility to hydrolysis. For optimal results, prepare fresh solutions for each experiment. If short-term storage is necessary, refrigerate the solution at 2-8°C and use it within 24-48 hours. Always visually inspect the solution for any signs of precipitation or color change before use.

Q4: What are the main degradation products of this compound in an aqueous solution?

A4: The primary degradation pathway for this compound in aqueous solutions is hydrolysis of the urea (B33335) linkage. This can lead to the formation of various degradation products. While detailed structures of all degradants are not fully elucidated in publicly available literature, it is understood that the central urea bond is the primary site of cleavage.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Precipitation in Solution pH of the solution is outside the optimal range (4.5-5.5).Solution temperature is too low.Concentration exceeds solubility at a given pH and temperature.Adjust the pH to 4.5-5.5 using a suitable buffer (e.g., acetate buffer).Gently warm the solution to room temperature.Prepare a more dilute solution.
Discoloration of Solution Exposure to light (photodegradation).Oxidative degradation.Store solutions in amber vials or protect from light with aluminum foil.Consider adding an antioxidant or chelating agent (e.g., EDTA) to the formulation. A patented formulation includes a stabilizer, which can be a chelating agent like EDTA.[1]
Loss of Activity/Potency Hydrolytic degradation due to improper pH.Storage at elevated temperatures.Prepare fresh solutions and buffer them to pH 4.5-5.5.Store stock solutions at 2-8°C.
Inconsistent Experimental Results Use of aged or degraded solutions.Variability in solution preparation.Always use freshly prepared solutions for critical assays.Standardize the solution preparation protocol, ensuring consistent pH, temperature, and solvent quality.

Data Presentation: this compound Dipropionate Stability

Table 1: Summary of this compound Dipropionate Stability under Forced Degradation Conditions

Condition Observation Reference
Acidic (e.g., 0.1 N HCl) Significant degradation[2][3]
Alkaline (e.g., 0.1 N NaOH) Significant degradation[2][3]
Neutral (Water) Relatively stable[2][3]
Oxidative (e.g., 3% H₂O₂) Some degradation[3]
Thermal (e.g., 60-80°C) Relatively stable[2][3]
Photolytic (UV/Vis light) Relatively stable[2][3]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Dipropionate Aqueous Solution

This protocol describes the preparation of a 1 mg/mL stock solution of this compound Dipropionate buffered to an optimal pH for enhanced stability.

Materials:

  • This compound Dipropionate powder

  • Sterile, deionized water

  • 0.1 M Acetic Acid

  • 0.1 M Sodium Acetate

  • pH meter

  • Sterile glassware and filtration unit (0.22 µm filter)

Procedure:

  • Prepare Acetate Buffer (0.1 M, pH 4.5):

    • Mix appropriate volumes of 0.1 M acetic acid and 0.1 M sodium acetate to achieve a final pH of 4.5. The exact volumes should be determined by titrating and monitoring with a calibrated pH meter.

  • Dissolve this compound Dipropionate:

    • Accurately weigh the required amount of this compound Dipropionate powder to prepare a 1 mg/mL solution.

    • Gradually add the powder to the prepared acetate buffer while stirring continuously until it is completely dissolved. Gentle warming (not exceeding 40°C) may be applied if necessary.

  • Sterile Filtration:

    • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Storage:

    • Store the solution in a sterile, amber vial at 2-8°C. It is recommended to use the solution within 48 hours of preparation.

Protocol 2: Stability Assessment of this compound Dipropionate Solution using HPLC

This protocol outlines a stability-indicating HPLC method to assess the degradation of this compound Dipropionate in an aqueous solution over time.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile phase: Acetonitrile (B52724) and a suitable buffer (e.g., 0.1% Trifluoroacetic acid in water) in an isocratic or gradient elution. A common mobile phase is a mixture of acetonitrile and sodium acetate buffer (pH 4.6).[5]

  • This compound Dipropionate solution (prepared as in Protocol 1)

  • Incubators or water baths for controlled temperature studies

  • Photostability chamber

Procedure:

  • Sample Preparation:

    • Prepare a batch of stabilized this compound Dipropionate solution as described in Protocol 1.

    • Aliquot the solution into several amber and clear vials for different storage conditions (e.g., 2-8°C, 25°C/60% RH, 40°C/75% RH, and photostability chamber).

  • Initial Analysis (Time Zero):

    • Immediately after preparation, dilute an aliquot of the solution to a suitable concentration for HPLC analysis (e.g., 10-20 µg/mL).

    • Inject the sample into the HPLC system and record the chromatogram. The peak area of the intact this compound will serve as the baseline (100%).

  • Stability Study:

    • At predetermined time points (e.g., 24h, 48h, 1 week, 2 weeks, 1 month), withdraw an aliquot from each storage condition.

    • Prepare the samples for HPLC analysis as in the previous step.

    • Analyze the samples by HPLC and record the chromatograms.

  • Data Analysis:

    • Calculate the percentage of remaining this compound Dipropionate at each time point relative to the initial concentration.

    • Monitor the appearance of any new peaks, which may indicate degradation products.

Visualizations

experimental_workflow Experimental Workflow for this compound Solution Stability Assessment cluster_prep Solution Preparation cluster_storage Stability Storage cluster_analysis Analysis prep Prepare Stabilized this compound Solution (pH 4.5) storage_conditions Aliquot and store under various conditions (Temp, Light, Humidity) prep->storage_conditions sampling Sample at time intervals (T0, T1, T2...) storage_conditions->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis (% remaining, degradation products) hplc->data_analysis

Caption: Workflow for assessing this compound solution stability.

troubleshooting_logic Troubleshooting Logic for this compound Solution Instability start Instability Observed (e.g., precipitation, potency loss) check_ph Check Solution pH start->check_ph ph_ok Is pH between 4.5-5.5? check_ph->ph_ok adjust_ph Adjust pH with buffer ph_ok->adjust_ph No check_storage Check Storage Conditions ph_ok->check_storage Yes end Problem Resolved adjust_ph->end storage_ok Stored at 2-8°C and protected from light? check_storage->storage_ok adjust_storage Correct storage conditions storage_ok->adjust_storage No fresh_solution Prepare fresh solution storage_ok->fresh_solution Yes adjust_storage->end fresh_solution->end

Caption: Troubleshooting decision tree for this compound instability.

degradation_pathway Simplified Proposed Degradation Pathway of this compound This compound This compound Dipropionate N,N'-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea dipropionate hydrolysis Hydrolysis (Acidic or Basic Conditions) This compound->hydrolysis degradation_products Degradation Products e.g., Cleavage at urea linkage hydrolysis->degradation_products

Caption: Proposed hydrolytic degradation of this compound.

References

Troubleshooting poor recovery of Imidocarb during sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the extraction of Imidocarb, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: I am experiencing low recovery of this compound from bovine tissue samples using acetonitrile-based extraction. What could be the cause?

Low recovery of this compound from bovine tissues using solely acetonitrile (B52724) is a documented issue, with recovery rates sometimes falling below 60%.[1][2] This can be attributed to the strong binding of this compound to tissue components. To improve recovery, consider the following:

  • Enzymatic Digestion: Pre-treating the tissue with proteases like Subtilisin Carlsberg before solvent extraction can significantly improve recovery rates to around 70%.[1][2]

  • Modified Extraction Solvents: For fatty tissues, where enzymatic digestion may be less effective due to poor lipolysis, a solvent mixture of 0.2% EDTA:methanol:acetonitrile (1:8:1) has been shown to yield the highest recovery.[1]

Q2: What is a reliable method for extracting this compound from plasma samples?

A robust and widely used method for extracting this compound from plasma is a combination of protein precipitation followed by solid-phase extraction (SPE). A validated protocol with recoveries ranging from 88.50% to 92.42% involves the following key steps:

  • Protein Precipitation: Precipitate plasma proteins using a methanol/acetonitrile (90/10, v/v) mixture.

  • Solid-Phase Extraction (SPE): Utilize a weak cation-exchange SPE column, such as the Waters Oasis WCX.

  • Elution: Elute the this compound from the SPE column using a methanol/formic acid (96/4, v/v) solution.

Q3: My this compound recovery is inconsistent when using solid-phase extraction (SPE). What factors should I check?

Inconsistent SPE recovery can stem from several factors. Here is a checklist of critical parameters to verify:

  • Sorbent Choice: this compound is a basic compound, so a weak cation-exchange (WCX) sorbent is highly effective for its retention. Ensure the chosen sorbent is appropriate for the chemical properties of this compound.

  • pH of the Loading Solution: The pH of the sample loaded onto the SPE cartridge can significantly impact the retention of ionizable compounds like this compound. The pH should be optimized to ensure this compound is in a charged state to bind effectively to the cation-exchange sorbent.

  • Flow Rate: A high flow rate during sample loading can lead to insufficient interaction between this compound and the sorbent, resulting in breakthrough and low recovery. Consider reducing the flow rate or introducing a "soak" step where the sample remains stationary in the sorbent bed for a few minutes.

  • Elution Solvent Strength: If this compound is retained too strongly, the elution solvent may not be sufficiently strong to desorb it completely. For WCX cartridges, elution with an acidic methanolic solution (e.g., methanol/formic acid) is typically effective.

Q4: Can I use liquid-liquid extraction (LLE) for this compound, and what are the potential challenges?

Liquid-liquid extraction has been used for this compound. However, it can present challenges such as lower recovery and the formation of emulsions, especially with complex matrices like tissues. For cleaner extracts and often higher and more consistent recoveries, SPE methods are generally preferred. If using LLE, optimization of the organic solvent, aqueous phase pH, and extraction repetitions is crucial.

Troubleshooting Guide

Problem: Low this compound Recovery

This guide will help you diagnose and resolve common issues leading to poor recovery of this compound during sample extraction.

References

Technical Support Center: Imidocarb Efficacy in Co-Infected Patients

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the therapeutic efficacy of Imidocarb dipropionate. It provides answers to frequently asked questions and troubleshooting guidance for experiments involving co-infections.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound dipropionate is an aromatic diamidine antiprotozoal agent.[1] Its primary mechanism is believed to involve interference with the parasite's nucleic acid metabolism. It binds to the parasite's DNA, causing damage to the nucleic acid, which blocks cell replication and repair.[1] An alternative proposed mechanism is the blockage of inositol (B14025) uptake by the parasite from host erythrocytes, leading to parasite starvation.[1]

Q2: Which pathogens is this compound dipropionate effective against?

This compound is primarily indicated for the treatment of babesiosis and anaplasmosis in various animals, including cattle, horses, sheep, and dogs.[2][3] It has demonstrated efficacy against large Babesia species like Babesia canis, Babesia bovis, and Babesia caballi. Its effectiveness against small Babesia species, such as Babesia gibsoni and the Babesia microti-like piroplasm, is considered unsatisfactory, with frequent clinical relapses. It is also used for treating Anaplasma marginale in cattle, though higher or repeated doses may be necessary compared to babesiosis treatment.

Q3: How do co-infections typically impact the clinical presentation and diagnosis?

Co-infections with multiple tick-borne pathogens (e.g., Babesia spp., Anaplasma spp., Ehrlichia spp.) can complicate diagnosis and exacerbate clinical signs. Animals may present with more severe symptoms, such as profound anemia, thrombocytopenia, and fever, than would be expected with a single infection. Standard diagnostic tests like a SNAP 4Dx may identify one pathogen (e.g., Ehrlichia canis), while others (Babesia spp., Anaplasma platys) are only revealed by blood smear examination or more sensitive molecular methods like PCR. This complexity underscores the need for comprehensive diagnostics when a tick-borne disease is suspected.

Q4: Is this compound effective against common co-infecting pathogens like Ehrlichia or Hepatozoon?

This compound has shown efficacy against Ehrlichia canis. One study reported an 81% elimination rate in naturally infected dogs, which was superior to tetracycline (B611298) and had the added benefit of controlling concurrent babesiosis. However, for other common co-infections, its efficacy is limited. For example, this compound monotherapy is generally considered insufficient for eliminating Hepatozoon canis, often resulting in clinical improvement but low parasitological cure rates. Therefore, in cases of co-infection with pathogens like Hepatozoon canis or when Ehrlichia is the primary target, combination therapy (e.g., with doxycycline) is often the recommended approach.

Troubleshooting Guide

Issue 1: Unexpectedly high rate of clinical relapse after this compound treatment in a study cohort.

Possible Causes:

  • Pathogen Species/Strain: The infecting species may be poorly responsive to this compound. For instance, infections with the Babesia microti-like piroplasm show high rates of relapse and persistent PCR positivity post-treatment.

  • Emerging Resistance: Resistance to this compound in Babesia canis has been suspected in cases of repeated treatment failure where the same pathogen is re-isolated after multiple courses of therapy.

  • Undiagnosed Co-infection: The relapse of clinical signs may be driven by a co-infecting pathogen that is not susceptible to this compound. For example, an animal co-infected with Babesia and Hepatozoon may see a temporary improvement as the Babesia is suppressed, but signs related to hepatozoonosis will persist and may be mistaken for a Babesia relapse.

  • Inadequate Dosing: While standard doses are established, severe disease or specific host factors might require an adjusted regimen. However, dose escalation is limited by the drug's potential for toxicity.

Troubleshooting Steps:

  • Confirm Pathogen Identity: Use molecular techniques (PCR and sequencing) to confirm the species and potentially the strain of the primary and any co-infecting pathogens.

  • Evaluate for Co-infections: Run a comprehensive diagnostic panel for common regional tick-borne pathogens.

  • Review Treatment Protocol: Ensure the correct dose and administration schedule were followed. For persistent Babesia caballi, a high-dose, multi-injection protocol has been shown to be effective.

  • Consider Alternative Therapy: For confirmed cases of poorly responsive species or suspected resistance, alternative drugs such as atovaquone/azithromycin may be necessary.

Logical Flow for Troubleshooting Treatment Failure

G start Clinical Relapse Observed Post-Imidocarb Treatment check_pathogen 1. Confirm Identity of Infecting Pathogen(s) via PCR start->check_pathogen is_resistant Is the pathogen a known low-responsive species? (e.g., B. microti-like, B. gibsoni) check_pathogen->is_resistant check_coinfection 2. Screen for Common Co-infecting Pathogens is_resistant->check_coinfection No consider_alt 4. Consider Alternative Therapy (e.g., Atovaquone/Azithromycin) or Combination Therapy is_resistant->consider_alt Yes is_coinfected Is a co-infection detected? check_coinfection->is_coinfected review_protocol 3. Review Dosing Regimen and Administration is_coinfected->review_protocol No is_coinfected->consider_alt Yes review_protocol->consider_alt

Caption: Troubleshooting workflow for this compound treatment failure.

Quantitative Data on this compound Efficacy

The following tables summarize quantitative outcomes from studies evaluating this compound, particularly in contexts suggestive of co-infections or with pathogens that are difficult to treat.

Table 1: Efficacy of this compound Dipropionate in Dogs with Single or Complex Infections

PathogenTreatment RegimenOutcome MeasureEfficacy/ResultCitation
Babesia microti-like5 mg/kg SC, 2 doses, 14 days apartClinical Relapse (1 year)47% (8/17 dogs)
PCR Positive (Day 90)94.1%
PCR Positive (Day 360)73.3%
Hepatozoon canis6 mg/kg SC, 2 doses, 14 days apartClinical Efficacy66.7%
Parasitological Cure16.6%
H. canis (Co-treated)This compound (as above) + ToltrazurilClinical Efficacy83.3%
Parasitological Cure33.3%
Ehrlichia canis5-7 mg/kg IM, 2 doses, 14 days apartInfection Elimination81%

Table 2: Prophylactic Efficacy of this compound in Lambs Experimentally Infected with Babesia ovis

Prophylaxis Timing (Pre-Infection)DosageProtection RateCitation
1-2 Weeks2.4 mg/kg83.30%
3-4 Weeks2.4 mg/kg66.66%
Protection defined as survival regardless of clinical signs.

Experimental Protocols

Protocol 1: Evaluation of Therapeutic Efficacy in a Canine Hepatozoon canis Model

This protocol is adapted from a study evaluating this compound with and without a potentiating agent.

  • Subject Selection: Select naturally infected dogs confirmed positive for H. canis via blood smear and serology, exhibiting clinical signs. Exclude animals with other severe systemic diseases.

  • Group Allocation: Randomly allocate subjects into treatment groups (e.g., Group A: this compound monotherapy; Group B: this compound + potentiating agent).

  • Treatment Administration:

    • Group A (this compound): Administer this compound dipropionate at 6 mg/kg body weight subcutaneously. Repeat the injection after 14 days.

    • Group B (Combination): Administer this compound as in Group A. Concurrently, administer the second agent (e.g., Toltrazuril at 10 mg/kg/day, orally) for the first five days of the treatment period.

  • Monitoring and Endpoints:

    • Collect blood samples at baseline (Day 0) and at specified intervals (e.g., Day 14, 28, and 56).

    • Clinical Efficacy: Record clinical signs and calculate a recovery time.

    • Hematology: Perform complete blood counts (CBC) to assess PCV, Hb, WBC, and platelet counts.

    • Parasitological Efficacy: Quantify parasitemia levels in blood smears at each time point. Parasitological cure is defined as the absence of parasites at the final endpoint.

Experimental Workflow for Efficacy Assessment

G cluster_pre Pre-Treatment cluster_treat Treatment Phase cluster_post Post-Treatment Monitoring selection 1. Select Subjects (Naturally Infected, Clinically Ill) screening 2. Confirm Infection (Blood Smear, Serology) selection->screening allocation 3. Randomly Allocate to Groups (e.g., Mono vs. Combo Therapy) screening->allocation baseline 4. Collect Baseline Data (Day 0) (Clinical Score, CBC, Parasitemia) allocation->baseline treat_a Group A: Administer This compound Monotherapy (e.g., Day 0 & 14) baseline->treat_a treat_b Group B: Administer Combination Therapy (e.g., this compound + Agent X) baseline->treat_b monitor 5. Collect Samples at Intervals (e.g., Day 14, 28, 56) treat_a->monitor treat_b->monitor analysis 6. Analyze Endpoints: - Clinical Recovery - Hematological Parameters - Parasitemia Levels monitor->analysis conclusion 7. Determine Clinical and Parasitological Cure Rates analysis->conclusion

Caption: Workflow for an in vivo this compound efficacy study.

References

Technical Support Center: Protocols for Imidocarb Use in Animals with Hepatic or Renal Impairment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Imidocarb (B33436) in animal models with pre-existing hepatic or renal impairment. The following information is intended for experimental and research purposes and should not replace veterinary clinical judgment.

Frequently Asked Questions (FAQs)

Q1: Is it safe to administer this compound to animals with known liver or kidney disease?

A1: Extreme caution is advised. This compound is known to have potential hepato- and nephrotoxic effects.[1][2] Its use in animals with pre-existing impaired liver or kidney function is often contraindicated or requires significant dose adjustment and intensive monitoring.[3][4][5] The drug's effects can be prolonged in pets with liver or kidney disease.

Q2: What are the known effects of this compound on the liver and kidneys?

A2: Studies in various animal species have shown that high or repeated doses of this compound can cause dose-dependent hepato- and nephrotoxicity. Pathological findings include acute renal cortical tubular necrosis and periportal hepatic necrosis. Ultrastructural studies in goats have revealed damage to the proximal convoluted tubular epithelial cells of the kidneys, including mitochondrial swelling and plasma membrane disruption. In toxicity studies, elevated blood urea (B33335) nitrogen (BUN) and serum aspartate aminotransferase (AST) levels have been observed, indicating kidney and liver damage, respectively.

Q3: Are there established protocols for adjusting this compound dosage in animals with hepatic or renal impairment?

A3: Specific, peer-reviewed dosage adjustment protocols for this compound in animals with pre-existing hepatic or renal disease are not well-established in the available literature. Adjustments are typically made based on general pharmacological principles, the severity of the organ dysfunction, and careful monitoring of the animal's clinical signs and relevant blood parameters.

Q4: What biochemical markers should be monitored when using this compound in animals with potential organ impairment?

A4: It is recommended to perform liver and kidney function tests before and after treatment with this compound.

  • For Renal Function: Blood Urea Nitrogen (BUN), serum creatinine (B1669602), and urinalysis are standard. For more sensitive detection of acute kidney injury, consider measuring urinary biomarkers such as N-acetyl-β-D-glucosaminidase (NAG) and gamma-glutamyl transpeptidase (GGT).

  • For Hepatic Function: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin (B190676) are key markers. In cases of suspected chronic liver disease, bile acid stimulation tests may also be warranted.

Q5: What are the clinical signs of this compound toxicity?

A5: Signs of toxicity are generally consistent with anticholinesterase activity and can include salivation, nasal drip, vomiting, diarrhea, restlessness, muscle tremors, and in severe cases, difficulty breathing, ataxia, and convulsions. If severe cholinergic signs occur, they may be reversed with atropine (B194438) sulfate (B86663).

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Increased BUN and/or Creatinine post-Imidocarb administration This compound-induced nephrotoxicity.Discontinue this compound treatment immediately. Provide supportive care, including intravenous fluids, to support renal perfusion. Monitor renal parameters closely. Consider alternative treatments for the primary condition.
Elevated ALT and/or AST post-Imidocarb administration This compound-induced hepatotoxicity.Discontinue this compound treatment. Administer hepatoprotectants (e.g., S-adenosylmethionine, silymarin). Monitor liver enzymes and clinical signs. Provide supportive care as needed.
Severe cholinergic signs (excessive salivation, tremors, dyspnea) after administration This compound overdose or increased sensitivity.Administer atropine sulfate as an antidote. Provide respiratory support if necessary. Re-evaluate the dosage and the animal's overall health status before considering further treatment.
Prolonged recovery or persistent side effects in an animal with known organ dysfunction Decreased drug metabolism and/or excretion due to impaired liver or kidney function.Provide supportive care to manage clinical signs. Monitor vital signs and organ function. Avoid re-administration until the animal has fully recovered and a revised, conservative treatment plan is in place.

Data on this compound Dosage and Toxicity

The following tables summarize standard dosages and observed toxic effects of this compound in various species. Note: These are not adjusted doses for animals with organ impairment.

Table 1: Standard Therapeutic Dosages of this compound Dipropionate

Species Indication Dosage Route of Administration
Dogs Babesiosis6.6 mg/kgSubcutaneous or Intramuscular
Cattle Babesiosis1.2 mg/kgSubcutaneous or Intramuscular
Cattle Anaplasmosis3.0 mg/kgSubcutaneous or Intramuscular
Horses Babesiosis (B. caballi)2.2 mg/kg, 2 doses 24h apartIntramuscular
Horses Babesiosis (B. equi)4.0 mg/kg, 4 doses 72h apartIntramuscular
Sheep Babesiosis1.2 mg/kgSubcutaneous or Intramuscular

Source: Adapted from various veterinary drug formularies.

Table 2: Summary of this compound Toxicity Studies

Species Dosage Observed Effects
Goats 6.75 mg/kg (lethal dose)Acute renal tubular necrosis, mitochondrial damage in renal cells.
Horses 16-32 mg/kg (2 doses)Acute renal cortical tubular necrosis, periportal hepatic necrosis, elevated BUN and AST.
Cattle 20 mg/kg (2 doses)Acute severe renal tubular necrosis, focal hepatocellular necrosis, elevated BUN and AST.
Dogs 4 mg/kg (intravenous)One of 13 dogs died with pulmonary congestion, enlarged and congested kidneys, and moderate liver and spleen enlargement.

Experimental Protocols

The following are detailed methodologies for researchers to investigate and establish adjusted this compound protocols for animals with induced hepatic or renal impairment.

Protocol 1: Evaluation of this compound Pharmacokinetics and Safety in a Rat Model of Thioacetamide-Induced Hepatic Impairment

1. Objective: To determine the pharmacokinetic profile and assess the safety of a reduced dose of this compound in rats with thioacetamide (B46855) (TAA)-induced chronic liver injury.

2. Animal Model:

  • Species: Male Wistar rats (200-250g).
  • Induction of Hepatic Impairment: Administer TAA at a dose of 200 mg/kg intraperitoneally (i.p.) twice a week for 8 weeks to induce liver fibrosis. A control group will receive saline injections.
  • Confirmation of Injury: At the end of the 8-week period, confirm liver injury in a subset of animals via histopathology and measurement of serum ALT, AST, and bilirubin.

3. Experimental Groups:

  • Group A: Healthy control rats + vehicle.
  • Group B: Healthy control rats + standard this compound dose (e.g., 6.6 mg/kg, subcutaneous).
  • Group C: TAA-treated rats + vehicle.
  • Group D: TAA-treated rats + reduced this compound dose (e.g., 3.3 mg/kg, subcutaneous - 50% of standard dose).

4. Methodology:

  • Administer a single dose of this compound or vehicle to the respective groups.
  • Collect blood samples at 0, 1, 2, 4, 8, 12, 24, and 48 hours post-administration via a cannulated tail vein.
  • Analyze plasma samples for this compound concentration using a validated HPLC-MS/MS method.
  • Monitor animals for clinical signs of toxicity.
  • At 48 hours, euthanize the animals and collect liver tissue for histopathological examination.
  • Measure serum ALT and AST levels at 24 and 48 hours.

5. Data Analysis:

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance) for this compound in healthy and hepatically-impaired rats.
  • Compare liver enzyme levels and histopathology scores between the groups.
  • Determine if the reduced dose in the TAA-treated group results in a comparable pharmacokinetic profile to the standard dose in healthy animals without exacerbating liver injury.

Protocol 2: Assessment of this compound Nephrotoxicity in a Rabbit Model of Gentamicin-Induced Acute Kidney Injury

1. Objective: To evaluate the safety and potential for dose adjustment of this compound in rabbits with gentamicin-induced acute kidney injury (AKI).

2. Animal Model:

  • Species: New Zealand white rabbits (2.5-3.0 kg).
  • Induction of AKI: Administer gentamicin (B1671437) at 10 mg/kg intramuscularly (i.m.) daily for 7 days. A control group will receive saline.
  • Confirmation of Injury: Monitor serum BUN and creatinine daily. AKI is confirmed when creatinine levels are significantly elevated (e.g., >2-fold from baseline).

3. Experimental Groups:

  • Group A: Healthy control rabbits + vehicle.
  • Group B: Healthy control rabbits + standard this compound dose (e.g., 6.6 mg/kg, subcutaneous).
  • Group C: Gentamicin-treated rabbits + vehicle.
  • Group D: Gentamicin-treated rabbits + reduced this compound dose (e.g., 3.3 mg/kg, subcutaneous - 50% of standard dose).
  • Group E: Gentamicin-treated rabbits + further reduced this compound dose (e.g., 1.65 mg/kg, subcutaneous - 25% of standard dose).

4. Methodology:

  • On day 8 (after confirmation of AKI), administer a single dose of this compound or vehicle.
  • Collect blood samples at 0, 2, 6, 12, 24, 48, and 72 hours for measurement of serum BUN and creatinine.
  • Collect urine samples for measurement of urinary GGT and NAG.
  • Monitor animals for clinical signs of distress or worsening of their condition.
  • At 72 hours post-Imidocarb administration, euthanize the animals and collect kidney tissue for histopathological examination (e.g., H&E and PAS staining to assess tubular necrosis).

5. Data Analysis:

  • Compare the changes in BUN, creatinine, uGGT, and uNAG from baseline among the different groups after this compound administration.
  • Evaluate the severity of renal lesions through histopathological scoring.
  • Determine a dose of this compound that does not significantly worsen the pre-existing renal injury in the gentamicin-treated rabbits.

Visualizations

Experimental Workflow for Hepatic Impairment Study

Hepatic_Impairment_Workflow A Animal Acclimatization (Wistar Rats) B Induction of Hepatic Injury (Thioacetamide 2x/week for 8 weeks) A->B Start Induction C Confirmation of Injury (Histopathology, ALT, AST) B->C Post-Induction D Group Allocation (Control, TAA, TAA+this compound) C->D Successful Induction E This compound Administration (Single subcutaneous dose) D->E Treatment F Pharmacokinetic Sampling (Blood collection over 48h) E->F G Clinical & Biochemical Monitoring (Toxicity signs, ALT, AST) E->G H Terminal Procedures (Euthanasia, Liver collection) F->H Endpoint G->H Endpoint I Data Analysis (PK parameters, Histopathology) H->I

Caption: Workflow for evaluating this compound in a hepatic impairment model.

Proposed Signaling Pathway for this compound-Induced Renal Cell Injury

Imidocarb_Toxicity_Pathway This compound This compound Mitochondria Mitochondrial Dysfunction This compound->Mitochondria Direct Effect ROS Increased ROS Production (Oxidative Stress) Mitochondria->ROS ATP_depletion ATP Depletion Mitochondria->ATP_depletion Caspase_activation Caspase Activation Mitochondria->Caspase_activation Cytochrome c release Membrane_damage Plasma Membrane Damage ROS->Membrane_damage ATP_depletion->Membrane_damage Necrosis Necrosis Membrane_damage->Necrosis Apoptosis Apoptosis Caspase_activation->Apoptosis

Caption: A proposed pathway for this compound-induced renal cell injury.

References

Long-term stability testing of Imidocarb dipropionate solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Imidocarb (B33436) Dipropionate Solutions

This guide provides troubleshooting and frequently asked questions regarding the long-term stability testing of this compound dipropionate solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound dipropionate and what are its general stability characteristics?

This compound dipropionate is a carbanilide (B493258) derivative used as an antiprotozoal agent in veterinary medicine.[1][2] It is chemically described as N,N'-bis[3-(4,5-dihydro-1H-imidazol-2-yl)-phenyl]urea dipropionate.[3] The compound is generally stable under recommended storage temperatures and pressures but is known to be sensitive to acidic and basic conditions.[4][5] It is incompatible with strong oxidizing agents.

Q2: What are the recommended storage conditions for long-term stability studies of this compound dipropionate solutions?

For commercial sterile solutions, storage is typically recommended between 2°C and 25°C (36°F and 77°F), with protection from light and freezing. For long-term stability programs, storage conditions should be selected based on the climatic zone of the target market. A common long-term condition is 25°C ± 2°C / 60% RH ± 5% RH, while accelerated stability testing is often performed at 40°C ± 2°C / 75% RH ± 5% RH.

Q3: What are the primary degradation pathways for this compound dipropionate?

Forced degradation studies have shown that this compound dipropionate is particularly susceptible to degradation under acidic and alkaline stress conditions. It shows more stability under neutral (water), thermal, photolytic, and oxidative conditions. The presence of incompatible materials, such as strong oxidizing agents, can also contribute to instability.

Q4: What analytical methods are suitable for stability-indicating assays of this compound dipropionate?

High-Performance Liquid Chromatography (HPLC) is the most common and robust method for quantifying this compound dipropionate and its degradation products. A stability-indicating HPLC method must be able to separate the intact drug from any degradants. Thin-Layer Chromatography (TLC) with densitometric determination has also been validated as a stability-indicating method.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol is based on validated methods for the quantification of this compound dipropionate in the presence of its degradation products.

ParameterSpecification
Column Reversed-phase Cyano or C18 column.
Mobile Phase Isocratic elution with a mixture of Sodium Acetate Buffer (pH 4.6), Methanol, and Acetonitrile (e.g., 55:30:15, v/v/v). An alternative is 0.2% Trifluoroacetic acid (TFA) and Acetonitrile (80:20, v/v).
Flow Rate 1.0 - 1.2 mL/min.
Detection UV at 254 nm or 243 nm.
Injection Volume 20 µL (typical, should be optimized).
Column Temp. Ambient or controlled at 20°C.
Linearity Range 0.25 - 40 µg/mL.
LOD / LOQ ~0.073 µg/mL / ~0.25 µg/mL (LOD/LOQ can vary based on instrumentation and specific method).

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to develop and validate a stability-indicating method. The goal is to achieve 10-20% degradation of the active ingredient to ensure degradation products can be detected.

ConditionProtocol Example
Acid Hydrolysis Mix this compound solution with 0.1 M HCl and reflux for a specified time. Neutralize before injection.
Base Hydrolysis Mix this compound solution with 0.1 M NaOH and reflux for a specified time. Neutralize before injection.
Oxidative Treat this compound solution with 3-5% Hydrogen Peroxide (H₂O₂) at room temperature or with gentle heating.
Thermal Expose solid drug or solution to dry heat (e.g., 100°C) for a set duration.
Photolytic Expose the drug solution to UV light (e.g., in a photostability chamber) as per ICH Q1B guidelines.

Troubleshooting Guides

Issue 1: Rapid Decrease in this compound Concentration

  • Question: My this compound dipropionate concentration is decreasing much faster than expected in my long-term stability study. What could be the cause?

  • Answer:

    • Incorrect pH: The solution's pH may have shifted to be either too acidic or too basic, accelerating hydrolysis. This compound is most sensitive to these conditions. Verify the pH of your solution and ensure your buffering capacity is adequate.

    • Light Exposure: Although generally stable under photolytic conditions, prolonged or high-intensity light exposure can cause degradation. Ensure samples are stored in light-protected containers.

    • Incompatible Excipients: Review the formulation for any excipients that could be reacting with the this compound dipropionate.

    • Storage Temperature Fluctuation: Ensure the storage chamber maintains a consistent temperature. Excursions to higher temperatures can accelerate degradation.

    • Microbial Contamination: If the solution is not properly preserved, microbial growth can alter the pH or directly degrade the active substance.

Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram

  • Question: I'm seeing new, unidentified peaks in the chromatograms from my stability samples. How do I proceed?

  • Answer:

    • Confirm Degradation: These are likely degradation products. The appearance of new peaks is the primary indicator of instability. Your analytical method should be able to resolve these peaks from the parent peak.

    • Check for Contamination: Ensure the peaks are not from solvent contamination, sample carryover from the injector, or leachables from the container closure system. Inject a blank solvent run to rule this out.

    • Perform Peak Purity Analysis: Use a Diode-Array Detector (DAD) to assess the peak purity of the main this compound peak. A non-homogenous peak indicates co-elution with a degradant.

    • Characterize Degradants: If the peaks are confirmed degradants and are present at significant levels (as defined by ICH guidelines), they may require characterization and identification.

Issue 3: Poor HPLC Peak Shape (Tailing or Fronting)

  • Question: My this compound dipropionate peak is tailing severely. What is the cause and how can I fix it?

  • Answer:

    • Secondary Silanol (B1196071) Interactions: Peak tailing for basic compounds like this compound can occur due to interactions with acidic silanol groups on the silica-based column packing.

      • Solution: Decrease the mobile phase pH to protonate the silanols (e.g., pH 2-3) or use a high-purity, end-capped column designed to minimize these interactions.

    • Column Overload: Injecting too much sample mass can lead to peak fronting or tailing.

      • Solution: Reduce the injection volume or the sample concentration.

    • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

      • Solution: Whenever possible, dissolve the sample in the mobile phase itself.

Visual Guides

G cluster_prep Sample Preparation cluster_testing Analytical Testing cluster_eval Data Evaluation Prep Prepare Solution in Final Container Store Place in Stability Chambers Prep->Store Pull Pull Samples at Timepoints (T0, T1, T2...) Store->Pull Analyze Analyze via Stability-Indicating Method (e.g., HPLC) Pull->Analyze Assess Assess Assay, Purity, and Degradants Analyze->Assess Compare Compare vs. Specifications Assess->Compare Pass Pass Fail Fail Investigate Investigate Fail->Investigate Investigate OOS Result

Caption: Workflow for a Long-Term Stability Study.

G Start Unexpected Peak in Chromatogram? IsBlank Inject Blank Solvent. Is Peak Present? Start->IsBlank Yes Carryover Source is Carryover or System Contamination IsBlank->Carryover Yes Degradant Peak is Likely a Degradation Product IsBlank->Degradant No Clean Action: Clean Injector and Flow Path Carryover->Clean Characterize Action: Proceed with Peak Purity & Characterization Degradant->Characterize

Caption: Troubleshooting Unknown HPLC Peaks.

References

Validation & Comparative

Imidocarb vs. Atovaquone for In Vivo Treatment of Babesia Infections: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of imidocarb (B33436) and atovaquone (B601224) for the treatment of Babesia infections in vivo. It synthesizes experimental data, presents detailed methodologies, and visualizes key processes to aid in research and development decisions.

Comparative Efficacy and Quantitative Data

This compound dipropionate and atovaquone are two of the most common drugs used to treat babesiosis. Their efficacy can vary depending on the Babesia species, host organism, and the severity of the infection.

A study directly comparing the efficacy of this compound dipropionate and atovaquone for the treatment of Babesia gibsoni in dogs showed that while both drugs were effective in reducing parasitemia, this compound often provides a more rapid initial clearance. However, atovaquone, particularly in combination with azithromycin, is also a widely used and effective treatment, especially for canine babesiosis.

Parameter This compound Dipropionate Atovaquone Reference
Dosage (Canine) 5.0-6.6 mg/kg13.5 mg/kg
Administration Intramuscular, SubcutaneousOral
Efficacy against B. gibsoni Effective in reducing parasitemiaEffective, often used with azithromycin
Time to Clearance Often results in rapid clearanceClearance may be slower than this compound
Relapse Rate Relapses can occurRelapses can occur

Experimental Protocols

Understanding the methodologies behind the efficacy data is crucial for interpretation and replication.

In Vivo Efficacy Study in a Canine Model of Babesia gibsoni

This protocol outlines a typical experimental design to compare the efficacy of this compound and atovaquone in dogs experimentally infected with Babesia gibsoni.

  • Animal Model: Healthy, adult dogs are randomly assigned to treatment groups.

  • Infection: Dogs are infected with B. gibsoni sporozoites or infected erythrocytes.

  • Monitoring: Parasitemia is monitored daily by microscopic examination of blood smears.

  • Treatment Initiation: Treatment is initiated when parasitemia reaches a predetermined level (e.g., 1%).

  • Drug Administration:

    • This compound Group: Receives this compound dipropionate at a dose of 5.0-6.6 mg/kg, typically via intramuscular injection.

    • Atovaquone Group: Receives atovaquone orally at a dose of 13.5 mg/kg, often in combination with azithromycin.

  • Post-Treatment Monitoring: Parasitemia and clinical signs are monitored for a set period (e.g., 30-60 days) to assess for clearance and potential relapse.

  • Outcome Measures: Primary outcomes include the rate of parasite clearance, reduction in clinical signs, and the occurrence of relapse.

Mechanism of Action and Experimental Workflows

Visualizing the therapeutic mechanisms and experimental processes can provide a clearer understanding of the comparison between these two compounds.

G cluster_this compound This compound Mechanism cluster_atovaquone Atovaquone Mechanism I_start This compound Administration (IM/SC) I_bind Binds to Babesia DNA (Minor Groove) I_start->I_bind I_inhibit Inhibits Nucleic Acid and Protein Synthesis I_bind->I_inhibit I_result Parasite Death I_inhibit->I_result A_start Atovaquone Administration (Oral) A_bind Inhibits Cytochrome bc1 Complex in Mitochondria A_start->A_bind A_inhibit Disrupts Electron Transport Chain and Pyrimidine Synthesis A_bind->A_inhibit A_result Parasite Death A_inhibit->A_result

Caption: Proposed mechanisms of action for this compound and atovaquone against Babesia.

G start Canine Model Selection (Healthy, Babesia-free) infection Experimental Infection (B. gibsoni) start->infection monitoring1 Monitor Parasitemia (Blood Smears) infection->monitoring1 treatment Treatment Initiation (Parasitemia > 1%) monitoring1->treatment group1 This compound Group (5.0-6.6 mg/kg IM) treatment->group1 group2 Atovaquone Group (13.5 mg/kg Oral) treatment->group2 monitoring2 Post-Treatment Monitoring (Parasitemia, Clinical Signs) group1->monitoring2 group2->monitoring2 outcome Efficacy Assessment (Clearance, Relapse) monitoring2->outcome

A Comparative Analysis of Imidocarb and Diminazene Aceturate in the Treatment of Trypanosomiasis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the therapeutic efficacy, mechanisms of action, and experimental protocols of two key trypanocidal agents.

In the ongoing battle against animal trypanosomiasis, a significant parasitic disease impacting livestock production, researchers and veterinarians rely on a limited arsenal (B13267) of therapeutic agents. Among these, Imidocarb dipropionate and Diminazene (B1218545) aceturate have been mainstays in the treatment of various trypanosome infections. This guide provides a detailed comparison of their efficacy, drawing upon experimental data from various animal models.

Comparative Efficacy in Different Trypanosomiasis Models

The therapeutic effectiveness of this compound and Diminazene aceturate has been evaluated in several experimental settings, with outcomes often depending on the Trypanosoma species, the host animal, and the drug dosage regimen.

Table 1: Efficacy of this compound vs. Diminazene Aceturate in Trypanosoma brucei Infection Models
Animal ModelDrugDosageOutcomeReference
RatsThis compound dipropionate24 mg/kg, subcutaneously, for 2 consecutive daysCurative effect, no relapse observed within 12 days.[1][2][1][2]
RatsThis compound dipropionate28 mg/kg, once daily for 3 daysComplete parasite clearance by day 7.[3]
RatsDiminazene aceturate7 mg/kg, single doseCleared parasitemia after 48 hours.
RatsThis compound dipropionateNot specifiedSignificant improvement in altered hematological values (PCV and Hb).
RatsDiminazene aceturateNot specifiedCurative, with improvement in PCV and Hb values.
Table 2: Efficacy of this compound vs. Diminazene Aceturate in Trypanosoma vivax and Trypanosoma evansi Infection Models
Animal ModelTrypanosoma SpeciesDrugDosageOutcomeReference
CalvesT. vivaxThis compound dipropionate4.8 mg/kg, subcutaneously, on Day 0 and D+14Relapse of T. vivax detected on the 10th and 14th days post-treatment.
CalvesT. vivaxDiminazene diaceturate7 mg/kg, intramuscularly, on Day 0100% efficacy, but failed to prevent reinfection on day 50 post-treatment.
RatsT. evansiThis compound dipropionateSingle doseNot curative, parasitemia reoccurred.
RatsT. evansiThis compound dipropionateFive consecutive daily dosesInfection recurred 30 days after administration.
RatsT. evansiDiminazene aceturateSingle doseNot curative, parasitemia reoccurred.
RatsT. evansiDiminazene aceturateFive consecutive daily dosesEliminated trypomastigotes from circulation, rats were euthanized after 90 days.
MiceT. evansiThis compound dipropionate20 mg/kg, two intraperitoneal injections 72h apartProlonged survival period by 20 days.

Mechanisms of Action: A Look into the Molecular Pathways

While the precise mechanisms of action for both drugs are not fully elucidated, several hypotheses have been proposed based on experimental evidence.

This compound Dipropionate: The mode of action for this compound is thought to involve interference with the production or utilization of polyamines by the parasite. Polyamines are essential for cell growth and proliferation. Another suggested mechanism is the blockage of inositol (B14025) entry into erythrocytes containing the parasite, leading to starvation of the parasite.

Diminazene Aceturate: Diminazene aceturate, an aromatic diamidine, is believed to exert its trypanocidal effect through multiple pathways. It has been shown to be predominantly transported into the trypanosome via the P2/TbAT1 adenosine (B11128) transporter. Resistance to diminazene has been linked to the loss of this transporter. Furthermore, diminazene has immunomodulatory effects, reducing the production of pro-inflammatory cytokines such as IL-6, IL-12, and TNF by downregulating the phosphorylation of MAPKs (ERK, p38, and JNK), STAT proteins (STAT1 and STAT3), and the NF-κB p65 subunit. This modulation of the host's immune response may contribute to its therapeutic effect.

G cluster_this compound This compound Dipropionate - Proposed Mechanisms cluster_diminazene Diminazene Aceturate - Proposed Mechanisms This compound This compound dipropionate Polyamines Polyamine Production/Utilization This compound->Polyamines Interferes with Inositol Inositol Uptake by Erythrocyte This compound->Inositol Blocks ParasiteStarvation Parasite Starvation Inositol->ParasiteStarvation Diminazene Diminazene aceturate Transporter P2/TbAT1 Transporter Diminazene->Transporter Enters via MAPK MAPK Pathway (ERK, p38, JNK) Diminazene->MAPK Downregulates STAT STAT Pathway (STAT1, STAT3) Diminazene->STAT Downregulates NFkB NF-κB Pathway Diminazene->NFkB Downregulates Trypanosome Trypanosome Transporter->Trypanosome Cytokines Pro-inflammatory Cytokines (IL-6, IL-12, TNF) MAPK->Cytokines STAT->Cytokines NFkB->Cytokines

Caption: Proposed mechanisms of action for this compound and Diminazene.

Experimental Protocols: A Step-by-Step Guide

The following outlines a general experimental workflow for evaluating the efficacy of trypanocidal drugs in a rat model, based on the methodologies described in the cited studies.

  • Animal Model and Acclimatization:

    • Acquire pathogen-free albino rats (e.g., Wistar strain).

    • Acclimatize the animals to the laboratory environment for a period of at least one week, providing standard feed and water ad libitum.

  • Parasite Inoculation:

    • Obtain a virulent strain of Trypanosoma spp. (e.g., T. brucei).

    • Infect the rats intraperitoneally with a standardized dose of trypanosomes (e.g., 1 x 10^6 trypomastigotes).

  • Monitoring of Parasitemia:

    • Starting from day 3 post-infection, monitor the development of parasitemia daily.

    • Collect a drop of blood from the tail vein and examine it under a microscope using the wet blood film method or by preparing a Giemsa-stained thin smear.

    • Quantify the parasite load using a hemocytometer or by estimating the number of parasites per field of view.

  • Drug Administration:

    • Once a stable and detectable parasitemia is established (e.g., on day 5 post-infection), randomly divide the infected rats into treatment groups and a control group.

    • Prepare fresh solutions of this compound dipropionate and Diminazene aceturate at the desired concentrations.

    • Administer the drugs to the respective treatment groups via the specified route (e.g., subcutaneous or intramuscular injection) and dosage regimen. The control group should receive a placebo (e.g., normal saline).

  • Post-Treatment Monitoring and Data Collection:

    • Continue to monitor parasitemia daily in all groups to assess the rate of parasite clearance.

    • Observe the animals for any clinical signs of infection or adverse drug reactions.

    • Monitor hematological parameters such as Packed Cell Volume (PCV) and Hemoglobin (Hb) concentration at regular intervals to assess the progression of anemia and recovery.

    • Record survival rates for all groups over a defined period (e.g., 30 days post-treatment) to determine the curative efficacy and check for any relapses.

  • Data Analysis:

    • Statistically analyze the data on parasitemia, hematological parameters, and survival rates to compare the efficacy of the different treatments.

G cluster_workflow Experimental Workflow for Efficacy Testing A Animal Acclimatization B Parasite Inoculation A->B C Monitoring of Parasitemia B->C D Drug Administration C->D E Post-Treatment Monitoring (Parasitemia, Hematology, Survival) D->E F Data Analysis and Comparison E->F

Caption: General experimental workflow for trypanocidal drug efficacy testing.

Conclusion

Both this compound dipropionate and Diminazene aceturate demonstrate significant trypanocidal activity, but their efficacy can vary depending on the specific trypanosome species and the treatment protocol. Diminazene aceturate appears to have a broader spectrum of high efficacy, particularly with multiple-dose regimens. However, the emergence of drug-resistant strains is a growing concern for diminazene. This compound shows promise as an alternative, especially in cases of resistance to other trypanocides, although its efficacy can be inconsistent, with relapses being reported in some studies. Further research is warranted to optimize the use of these drugs, potentially in combination therapies, and to elucidate their mechanisms of action more fully to aid in the development of new and more effective trypanocidal agents.

References

Rise of a Novel UPLC-MS/MS Method for Imidocarb Analysis in Bovine Tissue

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of a newly developed Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method with established analytical techniques for the detection and quantification of Imidocarb in bovine tissues reveals significant advancements in sensitivity, specificity, and sample throughput. This guide provides a detailed comparison with supporting experimental data for researchers, scientists, and drug development professionals.

This compound is a crucial veterinary drug for treating and preventing protozoal diseases in cattle, such as babesiosis and anaplasmosis.[1][2] However, concerns about its residues in edible tissues necessitate robust and sensitive analytical methods to ensure food safety and adherence to maximum residue limits (MRLs).[3][4] While High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) has been a common method, newer techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and particularly UPLC-MS/MS offer enhanced performance.[5]

Performance Comparison of Analytical Methods

A recently developed UPLC-MS/MS method for the determination of this compound in bovine tissues demonstrates superior performance in key validation parameters when compared to traditional HPLC-DAD and other LC-MS/MS methods. The following tables summarize the quantitative data from various studies.

Table 1: Comparison of Linearity and Limits of Detection/Quantification

MethodMatrixLinearity (r²)LODLOQReference
Novel UPLC-MS/MS Bovine Tissue (Muscle, Liver, Kidney, Fat)≥ 0.990.1 µg/kg0.5 µg/kg
LC-MS/MSBovine Tissue & Milk0.997–0.9990.5 ng/mL (standard)1.0 - 10 µg/kg
HPLC-DADBovine KidneyNot Specified0.001 mg/kgNot Specified
HPLC-DADBeef & Milk≥ 0.998Not Specified0.15 mg/kg (beef), 0.025 mg/kg (milk)

Table 2: Comparison of Recovery and Precision

MethodMatrixRecovery (%)Precision (RSD%)Reference
Novel UPLC-MS/MS Bovine Tissue85.2% - 108.6%< 15%
LC-MS/MSBovine Tissue & Milk73.3% - 98.6%Within-day: 1.0-6.7%, Between-day: 2.0-7.7%
HPLC-DADBovine Kidney76.3% - 77.5%Not Specified
HPLC-DADBeef & Milk80.1% - 89.5%Intra-day: 3.2-6.1%, Inter-day: 1.4-6.9%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the summarized experimental protocols for the novel UPLC-MS/MS method and a conventional HPLC-DAD method.

Novel UPLC-MS/MS Method Protocol
  • Sample Preparation:

    • Homogenize 2g of bovine tissue.

    • Add internal standard and subtilis proteinase for enzymatic digestion.

    • Incubate at 60°C for 1.5 hours.

    • Precipitate proteins with trichloroacetic acid.

    • Centrifuge and collect the supernatant.

    • Perform solid-phase extraction (SPE) for cleanup using a C18 cartridge.

    • Elute with methanol (B129727) containing 5% ammonia.

    • Evaporate the eluate and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Column: Waters ACQUITY UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm).

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B52724) (B).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.

Conventional HPLC-DAD Method Protocol
  • Sample Preparation:

    • Homogenize 5g of beef or milk sample.

    • Extract with a suitable solvent (e.g., acetonitrile).

    • Perform solid-phase extraction (SPE) for cleanup.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (4.6 mm × 250 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 0.1% trifluoroacetic acid in water and acetonitrile (85:15, v/v).

    • Flow Rate: 1 mL/min.

    • Column Temperature: 20°C.

  • Detection:

    • Detector: Diode-Array Detector (DAD).

    • Wavelength: 260 nm.

Experimental Workflow and Logical Relationships

To visualize the procedural flow of the novel UPLC-MS/MS method, the following diagram illustrates the key steps from sample receipt to final data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Bovine Tissue Sample homogenize Homogenization sample->homogenize digest Enzymatic Digestion homogenize->digest precipitate Protein Precipitation digest->precipitate cleanup Solid-Phase Extraction (SPE) precipitate->cleanup reconstitute Reconstitution cleanup->reconstitute uplc UPLC Separation reconstitute->uplc msms Tandem MS Detection uplc->msms quantify Quantification msms->quantify report Reporting quantify->report

Workflow of the novel UPLC-MS/MS method.

Conclusion

The novel UPLC-MS/MS method for the analysis of this compound in bovine tissue offers significant advantages over older techniques. Its higher sensitivity, specificity, and improved sample throughput make it a powerful tool for regulatory monitoring and pharmacokinetic studies. The detailed validation data and experimental protocols provided in this guide serve as a valuable resource for laboratories aiming to implement state-of-the-art analytical methods for veterinary drug residue analysis. The enhanced performance of this method will contribute to ensuring the safety of the food supply chain.

References

Investigating Cross-Resistance Between Imidocarb and Other Babesicidal Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant strains of Babesia, a tick-borne protozoan parasite, poses a significant threat to animal health and, in some cases, human health. Imidocarb (B33436) dipropionate has long been a primary therapeutic agent against babesiosis, particularly in cattle and dogs.[1][2] However, reports of treatment failure and suspected resistance necessitate a deeper understanding of its efficacy and the potential for cross-resistance with other babesicidal compounds.[2][3][4] This guide provides a comparative analysis of this compound's performance against other babesicidal drugs, supported by experimental data, to aid in the development of novel therapeutic strategies and resistance management.

Comparative Efficacy of Babesicidal Drugs

The following tables summarize quantitative data from various in vitro and in vivo studies, comparing the efficacy of this compound with other babesicidal agents against different Babesia species.

In Vitro Inhibitory Concentrations (IC50)

The IC50 value represents the concentration of a drug that is required for 50% inhibition of parasite growth in vitro. Lower IC50 values indicate higher potency.

Drug/CombinationBabesia SpeciesIC50 (nM)Reference
This compound (ID) B. bovis117.3
Buparvaquone (B1221023) (BPQ) B. bovis50.01
This compound (ID) B. bigemina61.5
ELQ-316 B. bigemina48.10
This compound + ELQ-316 B. bigemina9.2
Buparvaquone (BPQ) B. bigemina27.25
In Vivo Treatment Outcomes

This table outlines the results of in vivo studies, detailing drug dosages and their effects on parasite clearance and clinical outcomes.

Drug/CombinationBabesia SpeciesAnimal ModelDosageOutcomeReference
This compound B. canisDog2.1 - 7.7 mg/kg SCRepeated treatment failure in a clinical case.
Atovaquone (B601224)/Azithromycin (B1666446) B. canisDogNot specifiedSuccessful treatment after this compound failure.
Diminazene Aceturate (DA) + this compound Dipropionate (ID) B. microtiMiceDA: 6.25 mg/kg, ID: 8.5 mg/kgSynergistic and additive interactions, higher inhibition than monotherapies.
This compound B. equiDonkeysNot specifiedParasite clearance followed by recrudescence after 55-58 days.
Arteether + Buparvaquone B. equiDonkeysNot specifiedParasite clearance followed by recrudescence after 55-58 days; deemed safer than this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.

In Vitro Drug Susceptibility Assay

This protocol is based on methodologies used to determine the IC50 of various compounds against Babesia species in vitro.

  • Babesia Culture: Babesia parasites (e.g., B. bovis, B. bigemina) are cultured in vitro in bovine erythrocytes in a microaerophilous stationary phase culture system. The culture medium is typically composed of RPMI 1640 supplemented with bovine serum.

  • Drug Preparation: Stock solutions of the test drugs (this compound, Buparvaquone, ELQ-316, etc.) are prepared in a suitable solvent (e.g., DMSO). Serial dilutions of the drugs are then made to achieve the desired final concentrations for the assay.

  • Inhibition Assay:

    • Parasitized erythrocytes are seeded in 96-well plates at a starting parasitemia of 1-2%.

    • The prepared drug dilutions are added to the wells. Control wells with no drug and wells with only the solvent are included.

    • The plates are incubated for a period of four consecutive days under controlled conditions (e.g., 37°C, 5% CO2).

  • Parasitemia Measurement: Parasitemia is determined daily by microscopic examination of Giemsa-stained blood smears from each well. Alternatively, a fluorescence-based assay using a DNA-intercalating dye (e.g., SYBR Green I) can be used for higher throughput.

  • IC50 Calculation: The percentage of parasite growth inhibition for each drug concentration is calculated relative to the control. The IC50 values are then determined by non-linear regression analysis of the dose-response curves.

In Vivo Efficacy Study in a Murine Model

This protocol describes a general procedure for evaluating the in vivo efficacy of babesicidal drugs in mice.

  • Animal Model: BALB/c mice are commonly used as an animal model for Babesia microti infection.

  • Infection: Mice are infected intraperitoneally with B. microti-parasitized erythrocytes.

  • Drug Administration: Once a specific level of parasitemia is reached, the mice are divided into treatment and control groups. The test drugs (e.g., Diminazene Aceturate, this compound, or a combination) are administered via a specific route (e.g., subcutaneous injection). The control group receives a placebo.

  • Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained thin blood smears from the tail vein. Clinical signs and mortality are also recorded.

  • Data Analysis: The efficacy of the treatment is evaluated by comparing the course of parasitemia and survival rates between the treated and control groups.

Signaling Pathways and Resistance Mechanisms

The precise molecular mechanism of action for this compound is not yet fully understood, which complicates the study of resistance pathways. It is believed to act by interfering with nucleic acid metabolism or polyamine synthesis in the parasite.

While specific signaling pathways for this compound resistance in Babesia have not been elucidated, research on other antiprotozoal drugs offers insights into potential mechanisms. For instance, resistance to atovaquone in Babesia microti has been associated with mutations in the cytochrome b (cytb) gene, a key component of the mitochondrial electron transport chain.

The investigation of drug resistance in Babesia generally follows a structured workflow, as depicted in the diagram below.

experimental_workflow cluster_in_vivo In Vivo / Clinical Observation cluster_in_vitro In Vitro Characterization cluster_molecular Molecular Analysis cluster_validation Functional Validation A Treatment Failure with this compound in Infected Animals B Isolation of Suspected Resistant Parasites A->B C In Vitro Culture of Isolated Parasites B->C Establishment of in vitro culture D Drug Susceptibility Assays (IC50 Determination) C->D E Comparison with Susceptible Reference Strains D->E F Genomic DNA and RNA Extraction E->F Selection for molecular analysis G Whole-Genome or Targeted Gene Sequencing F->G I Transcriptomic Analysis (Gene Expression Profiling) F->I H Identification of Potential Resistance Markers (e.g., SNPs, CNVs) G->H J Reverse Genetics (e.g., CRISPR/Cas9) to Introduce Mutations H->J Hypothesized resistance gene I->H Identify differentially expressed genes K Functional Assays to Confirm Gene's Role in Resistance J->K

Caption: Experimental workflow for investigating drug resistance in Babesia.

Conclusion

The available data indicates a variable efficacy of this compound against different Babesia species and highlights the emergence of resistance. Combination therapies, such as this compound with ELQ-316 or Diminazene Aceturate, show promise in enhancing efficacy and potentially mitigating the development of resistance. The use of alternative treatments like atovaquone/azithromycin has proven effective in cases of this compound failure.

Further research is critically needed to elucidate the molecular mechanisms of this compound action and resistance. A comprehensive understanding of the genetic basis of resistance will be instrumental in developing rapid diagnostic tools to detect resistant strains and in designing novel therapeutic strategies to combat the growing challenge of drug-resistant babesiosis. The experimental workflow outlined in this guide provides a roadmap for future investigations in this crucial area of research.

References

A Comparative Guide to Imidocarb and Doxycycline Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of combination therapy using Imidocarb (B33436) dipropionate and doxycycline (B596269) versus monotherapy alternatives for treating hemoprotozoan diseases. The analysis is based on published clinical data, focusing on the rationale, efficacy, and underlying mechanisms of this therapeutic approach.

The combination of this compound, a potent antiprotozoal agent, and doxycycline, a broad-spectrum bacteriostatic antibiotic, is a common strategy in veterinary medicine for treating tick-borne diseases. The primary rationale for this combination is not based on a proven pharmacological synergy against a single pathogen but on the clinical advantage of simultaneously treating a primary protozoal infection (e.g., Babesia) and potential bacterial co-infections (e.g., Ehrlichia, Anaplasma) frequently transmitted by the same tick vector. This guide synthesizes available data to evaluate the clinical benefits of this dual approach.

Comparative Efficacy Data: Clinical and Hematological Outcomes

Clinical studies in canines provide the primary source of data for comparing this compound monotherapy with the this compound-doxycycline combination. While statistical significance is not always achieved due to sample sizes, a trend toward improved or faster recovery is often noted with the combination therapy.

Table 1: Comparison of Clinical Outcomes in Canine Babesiosis A study involving 60 dogs naturally infected with Babesia canis compared the efficacy of this compound monotherapy against a combination with doxycycline. Clinical response was categorized as Good (<24h), Moderate (<48h), or Poor (>72h).

Treatment GroupGood ResponseModerate ResponsePoor Response
Group 1: this compound Monotherapy35%Not ReportedNot Reported
Group 2: this compound + Doxycycline40%Not ReportedNot Reported
Data from a study on naturally occurring Babesia canis infections. The study noted that while there was no statistical difference, the clinical evolution was shorter in the combination therapy group.[1]

Table 2: Hematological Parameter Response in Canine Babesiosis The same study also measured key hematological indicators of recovery. The combination therapy group showed a better, though not statistically significant, response in hematocrit (HCT) and platelet (PLT) count recovery.[1]

Treatment GroupMean Hematocrit (HCT)Mean Platelet (PLT) Count
Group 1: this compound Monotherapy37.0%291.50 x 10⁹/L
Group 2: this compound + Doxycycline43.6%379.92 x 10⁹/L
These results suggest a trend toward better hematological recovery with the combination therapy.[1]

In studies concerning canine ehrlichiosis, no significant differences were found in the overall clinical responses between dogs treated with doxycycline alone, this compound alone, or a combination of both. However, the recovery of platelet counts was observed to be slower in dogs that received only this compound compared to the other treatment groups.

Detailed Experimental Protocols

The methodologies outlined below are derived from clinical trials investigating the efficacy of these drug regimens in canines.

Protocol 1: Treatment of Canine Babesiosis (B. canis) [1]

  • Study Population: 60 dogs of various ages and breeds with naturally occurring B. canis infection.

  • Diagnosis: Confirmation of infection was performed by identifying Babesia organisms within erythrocytes on May-Grünwald-Giemsa stained peripheral blood smears.

  • Group Allocation: Animals were randomly assigned to one of two treatment groups.

    • Group 1 (Monotherapy): Received this compound dipropionate at a dose of 5 mg/kg via subcutaneous (SC) injection, administered in two doses 15 days apart.

    • Group 2 (Combination Therapy): Received this compound dipropionate at the same dosage (5 mg/kg SC, two injections 15 days apart) plus doxycycline at a dose of 10 mg/kg administered orally (PO) once daily (SID) for 15 days. Both drugs were started on the same day.

  • Efficacy Indicators:

    • Clinical Evolution: Time to response, categorized as Good (<24h), Moderate (24-48h), or Poor (>72h).

    • Hematological Parameters: Hematocrit (HCT) and platelet counts were measured to assess recovery.

Protocol 2: Treatment of Canine Hepatozoonosis (H. canis) [2]

  • Study Population: Dogs diagnosed with Hepatozoon canis infection.

  • Diagnosis: Identification of H. canis gametocytes within neutrophils on microscopic examination of blood films.

  • Treatment Rationale: this compound dipropionate is the primary treatment for H. canis. Doxycycline is frequently added to treat common concomitant tick-borne infections.[2]

  • Treatment Regimen (Combination):

    • This compound dipropionate administered at 5-6 mg/kg (IM or SC) twice, 14 days apart.

    • Doxycycline administered at 10 mg/kg orally for 21 days.

  • Outcome: The study concluded that the combination of this compound dipropionate and doxycycline resulted in a better clinical response than this compound monotherapy for clearing Hepatozoon canis infection.[2]

Visualized Mechanisms and Workflows

Mechanism of Action: A Dual-Target Clinical Strategy The synergistic effect observed in clinical settings is best understood as a multi-pronged attack on co-infections. This compound directly targets the primary protozoan parasite, while doxycycline targets susceptible bacteria that are often co-transmitted.

G cluster_host Infected Host (Canine) cluster_therapy Combination Therapy Pathogen1 Protozoan Parasite (e.g., Babesia, Hepatozoon) Outcome Improved Clinical & Hematological Outcome Pathogen2 Bacterial Co-infection (e.g., Ehrlichia, Anaplasma) Drug1 This compound Dipropionate Drug1->Pathogen1 Primary Antiparasitic Effect (Mechanism: May involve inhibition of polyamine synthesis or anticholinesterase activity) Drug2 Doxycycline Drug2->Pathogen2 Antibacterial Effect (Mechanism: Targets apicoplast/bacterial ribosome, inhibiting protein synthesis)

Caption: Therapeutic rationale for combination therapy.

Experimental Workflow for Clinical Evaluation The following diagram illustrates a typical workflow for evaluating the efficacy of combination therapies in a clinical setting, based on the described protocols.

G cluster_groups Treatment Protocols A Patient Screening (Clinical Signs of Tick-Borne Disease) B Diagnostic Confirmation (e.g., Blood Smear Microscopy, PCR) A->B C Randomized Group Assignment B->C D1 Group 1: This compound Monotherapy C->D1 D2 Group 2: This compound + Doxycycline C->D2 E Monitoring & Data Collection (Clinical Response, Hematology at Day 0, Day 15, etc.) D1->E D2->E F Statistical Analysis (Comparison of Outcomes) E->F G Conclusion on Clinical Efficacy F->G

Caption: Workflow for a comparative clinical trial.

References

Head-to-head comparison of Imidocarb and buparvaquone against Babesia bovis

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Bovine babesiosis, caused by the intraerythrocytic parasite Babesia bovis, remains a significant threat to the global cattle industry, necessitating the development and evaluation of effective chemotherapeutic agents. This guide provides a detailed, data-driven comparison of two prominent drugs, Imidocarb (B33436) dipropionate and Buparvaquone (B1221023), for the treatment of B. bovis infections.

Executive Summary

This compound has long been the primary treatment for bovine babesiosis, though concerns about its toxicity and residues in edible tissues persist.[1] Buparvaquone, a hydroxynaphthoquinone traditionally used against the related Theileria spp. parasites, has emerged as a potent alternative. Recent in vitro studies demonstrate that Buparvaquone exhibits significantly higher efficacy in inhibiting the growth of B. bovis compared to this compound, as evidenced by lower 50% inhibitory concentration (IC50) values.[2][3] While this compound's precise mechanism of action is not fully elucidated, Buparvaquone is known to selectively inhibit the parasite's mitochondrial cytochrome bc1 complex. This guide synthesizes the latest experimental data to provide a clear comparison of their performance, offering valuable insights for future research and clinical application.

Quantitative Data Comparison

The following table summarizes the in vitro efficacy of this compound and Buparvaquone against Babesia bovis, primarily drawing from a 2024 study by Cardillo et al. and another key study.

ParameterThis compound Dipropionate (ID)Buparvaquone (BPQ)Study Notes
IC50 at 1% Initial Parasitemia 117.3 nM (Range: 77.35–140.2 nM)50.01 nM (Range: 48.75–50.81 nM)B. bovis Texas T2Bo strain, 96h post-treatment.
IC50 at 2% Initial Parasitemia 635.1 nM (95% CI: 280.9–2119 nM)77.06 nM (95% CI: 70.16–86.01 nM)B. bovis Texas strain, 4-day treatment.
IC50 at 0.2% Initial Parasitemia 12.99 nM (Range: 12.50–13.46 nM)Not calculable due to high lethalityBPQ demonstrated extraordinary lethality under these conditions.
Babesiacidal Concentration (1% Initial Parasitemia) 300 nM150 nMConcentration at which no parasite survival was detected.
Residual Effect Effective, but appears inferior to BPQAppears superior to IDBased on parasite regrowth after drug removal in vitro.

Mechanism of Action

The distinct mechanisms of action of this compound and Buparvaquone are crucial for understanding their efficacy and potential for combination therapies.

This compound: The precise mechanism of this compound is not fully understood. Two primary modes of action have been proposed:

  • Inositol (B14025) Starvation: It may block the entry of inositol into Babesia-infected erythrocytes, leading to parasite starvation.

  • DNA Interaction: It might bind to the parasite's nuclear DNA, causing damage and inhibiting cellular repair and replication.

Buparvaquone: Buparvaquone is a well-characterized inhibitor of the mitochondrial electron transport chain. It specifically targets the cytochrome bc1 complex (Complex III) at the Qo (quinone-outer) binding site. This inhibition disrupts ATP synthesis, leading to the parasite's death.

cluster_this compound This compound Mechanism cluster_buparvaquone Buparvaquone Mechanism This compound This compound Inositol Inositol Blockade This compound->Inositol DNA DNA Binding This compound->DNA Starvation Parasite Starvation Inositol->Starvation Replication_Inhibition Inhibition of Replication DNA->Replication_Inhibition Buparvaquone Buparvaquone Cyt_bc1 Cytochrome bc1 Complex (Qo site) Buparvaquone->Cyt_bc1 ETC_Disruption Electron Transport Chain Disruption Cyt_bc1->ETC_Disruption ATP_Depletion ATP Depletion ETC_Disruption->ATP_Depletion

Figure 1: Proposed mechanisms of action for this compound and Buparvaquone.

Experimental Protocols

The following methodologies are based on the in vitro studies comparing this compound and Buparvaquone.

In Vitro Drug Efficacy Assay (Cardillo et al., 2024)
  • Babesia bovis Culture: The Texas T2Bo strain of B. bovis was maintained in a long-term microaerophilous stationary-phase culture system. The culture medium consisted of M199 with 40% bovine serum, supplemented with antibiotics. Cultures were incubated at 37°C in a humidified atmosphere with 5% CO2, 5% O2, and 90% N2.

  • Drug Preparation: this compound dipropionate and Buparvaquone were dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions. Serial dilutions were prepared to achieve final concentrations ranging from 10 nM to 300 nM.

  • Inhibition Assay: B. bovis cultures were initiated at two different levels of parasitemia (Percentage of Parasitized Erythrocytes - PPE): 0.2% and 1%. The parasite cultures were then treated with the various concentrations of this compound or Buparvaquone for four consecutive days. Control groups included untreated cultures.

  • Parasitemia Evaluation: The percentage of parasitized erythrocytes was determined daily. This was done by microscopic examination of Giemsa-stained thin blood smears, where a minimum of 2,000 red blood cells were counted.

  • Data Analysis: The 50% inhibitory concentration (IC50) was calculated using non-linear regression analysis. Statistical comparisons between the treatment groups were performed using an independent Student's t-test.

cluster_workflow In Vitro Drug Efficacy Workflow Start Start: B. bovis Culture (Texas T2Bo Strain) Setup Initiate Cultures (0.2% & 1% PPE) Start->Setup Treatment Add Drug Dilutions (this compound or Buparvaquone) 10 nM - 300 nM Setup->Treatment Incubation Incubate for 4 Days (37°C, Gas Mixture) Treatment->Incubation Monitoring Daily Monitoring: Prepare Giemsa-stained smears Incubation->Monitoring Counting Microscopic Examination (Count >2,000 RBCs) Monitoring->Counting Analysis Data Analysis (Calculate IC50) Counting->Analysis End End: Determine Efficacy Analysis->End

Figure 2: Workflow for in vitro drug efficacy testing against Babesia bovis.

In Vivo Efficacy

Direct head-to-head in vivo comparative studies between this compound and Buparvaquone specifically for B. bovis are limited in the current literature. However, some insights can be drawn from studies on bovine babesiosis in clinical settings:

  • This compound Dipropionate: It is widely used for the treatment of babesiosis in cattle at a dose of 1.2 mg/kg. Studies have shown a recovery rate of approximately 85.7% in cattle treated for babesiosis with this compound. It also provides prophylactic protection for several weeks.

  • Buparvaquone: While highly effective against Theileria, its in vivo efficacy against B. bovis requires further investigation. One study on mixed infections treated cattle with a combination of this compound (1.2 mg/kg) and Buparvaquone (2.5 mg/kg), achieving a recovery rate of 72.7%. The promising in vitro results strongly support the need for dedicated in vivo trials for Buparvaquone as a standalone treatment for B. bovis.

Conclusion

The available in vitro evidence strongly suggests that Buparvaquone is a more potent inhibitor of Babesia bovis than this compound dipropionate . It demonstrates a significantly lower IC50 and achieves a babesiacidal effect at lower concentrations. Furthermore, Buparvaquone's residual effect appears superior in in vitro models.

For researchers and drug development professionals, Buparvaquone represents a highly promising candidate for an alternative, and potentially more effective, treatment for bovine babesiosis. Future research should prioritize in vivo studies to confirm these in vitro findings, evaluate optimal dosage and safety profiles in cattle, and explore its potential to mitigate the development of drug resistance. The synergistic effects of Buparvaquone in combination with other drugs, such as ELQ-316, also present an exciting avenue for developing next-generation therapies against this economically important disease.

References

A Comparative Analysis of the Safety and Tolerance of Imidocarb and Other Leading Antiprotozoal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the safety and tolerance profiles of four prominent antiprotozoal agents: Imidocarb (B33436), Atovaquone (B601224), Buparvaquone (B1221023), and Diminazene Aceturate. The information presented herein is intended to support researchers, scientists, and drug development professionals in making informed decisions regarding the selection and development of antiprotozoal therapies. This document summarizes key safety data from preclinical and clinical studies, details relevant experimental methodologies, and visualizes the primary mechanisms of action and toxicity pathways.

Executive Summary

The selection of an appropriate antiprotozoal agent requires a careful balance between efficacy and safety. This compound, a long-standing treatment for protozoal diseases in animals, is known for its efficacy but also for a narrow therapeutic index and potential for cholinergic side effects. In contrast, newer agents like Atovaquone and Buparvaquone offer different mechanisms of action, targeting mitochondrial function, which may present a more favorable safety profile in some instances. Diminazene Aceturate, another widely used antiprotozoal, is effective but carries a risk of neurotoxicity at higher doses. This guide provides a detailed examination of the available safety and tolerance data to facilitate a comprehensive understanding of these key therapeutic agents.

Comparative Safety and Tolerance Data

The following tables summarize the acute toxicity data and observed adverse effects of this compound and its comparators.

Table 1: Acute Toxicity (LD50) of Selected Antiprotozoal Agents

DrugSpeciesRoute of AdministrationLD50Reference(s)
This compound Dipropionate RatOral454 - 1251 mg/kg[1]
MouseOral646 - 723 mg/kg[1]
Buparvaquone RatOral> 8,000 mg/kg[2][3]
MouseOral> 50 mg/kg[2][4]
RatIntravenous2.5 mg/kg[2][4]
Diminazene Aceturate RatSubcutaneous663 mg/kg[5][6]
MouseSubcutaneous258 mg/kg[5][6]
Atovaquone --Data not readily available in cited literature-

Table 2: Common Adverse Effects of Selected Antiprotozoal Agents

DrugSpeciesCommon Adverse EffectsReference(s)
This compound Dipropionate DogsPain at injection site, salivation, drooling, nasal drip, vomiting. Less common: panting, diarrhea, injection site swelling, restlessness. Rare: injection site wound formation.[7][8]
CatsSalivation, drooling, tearing, vomiting, diarrhea, muscle tremors, restlessness, rapid heart rate, difficulty breathing.[7]
CattleCholinergic signs (salivation, lacrimation, defecation), restlessness.[9][10]
Atovaquone Humans (for malaria prophylaxis)Headache, abdominal pain, diarrhea.[4][11]
Buparvaquone CattleLocalized and transient pain, swelling, and inflammation at the injection site.[2]
Diminazene Aceturate Dogs, Cattle, DonkeysNeurotoxicity at high doses (cerebellar hemorrhages and edema), hepatotoxicity.[12]
CamelsHepatotoxicity.[12]
VariousVomiting, diarrhea, hypotension.[13]

Table 3: Comparative Clinical Trial Adverse Event Rates in Dogs with Babesiosis

Adverse EventThis compound Dipropionate (IMI)Atovaquone/Azithromycin (B1666446) (ATO)Buparvaquone/Azithromycin (BUP)Reference(s)
Clinical Relapse8/17 dogsNot reportedNot reported[14][15][16]
Adverse EventsCholinergic signs (not quantified)Not reportedNo adverse events observed[14][15][16]

Note: This table is based on a study in dogs naturally infected with Babesia microti-like piroplasm. The study reported good tolerance for all three treatments with scarce adverse events observed overall.[14][15][16]

Experimental Protocols

The assessment of safety and tolerance for antiprotozoal drugs relies on a battery of standardized in vitro and in vivo assays. The following are detailed methodologies for key experiments.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[15] The concentration of the formazan, which is dissolved in a solubilizing solution, is quantified by measuring the absorbance at a specific wavelength (typically between 500 and 600 nm). The intensity of the purple color is directly proportional to the number of viable cells.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to various concentrations of the antiprotozoal drug for a defined period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 1-4 hours at 37°C.

  • Formazan Solubilization: After incubation, add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. The 50% cytotoxic concentration (CC50) is then determined.

In Vivo Acute Systemic Toxicity Study (Following OECD Guideline 407)

This study provides information on the potential health hazards likely to arise from repeated exposure to a substance over a short period.

Protocol:

  • Animal Selection: Use a rodent species (e.g., rats or mice) of a single strain, young and healthy.

  • Dose Groups: Assign animals to at least three dose groups and a control group. The doses should be selected to produce a range of toxic effects, with the highest dose expected to cause some mortality and the lowest dose showing no observable adverse effects.

  • Administration: Administer the test substance daily for at least 28 days by an appropriate route (e.g., oral gavage, in feed).

  • Observations: Conduct daily clinical observations for signs of toxicity. Record body weight and food consumption weekly.

  • Clinical Pathology: At the end of the study, collect blood samples for hematology and clinical chemistry analysis.

  • Pathology: Perform a full necropsy on all animals. Preserve organs and tissues for histopathological examination.

  • Data Analysis: Analyze the data for dose-related effects on all parameters. Determine the No-Observed-Adverse-Effect-Level (NOAEL).

Reproductive and Developmental Toxicity Screening Test (Following OECD Guideline 421)

This screening test provides preliminary information on the potential effects of a substance on male and female reproductive performance, such as gonadal function, mating behavior, conception, and parturition.[17]

Protocol:

  • Animal Selection and Dosing: Use sexually mature male and female rats. Administer the test substance at three different dose levels to both sexes for a specified period before mating, during mating, and for females, throughout gestation and lactation.

  • Mating: Pair one male and one female from the same dose group.

  • Observations: Monitor animals for clinical signs of toxicity, effects on mating performance, fertility, length of gestation, and parturition.

  • Litter Examination: Record the number of pups, sex, viability, and any gross abnormalities. Monitor pup weight and survival.

  • Pathology: Conduct a gross necropsy on all adult animals and a histopathological examination of reproductive organs.

  • Data Analysis: Evaluate the data for any adverse effects on reproduction and development.

Mechanisms of Action and Toxicity Pathways

The following diagrams, generated using Graphviz, illustrate the known or proposed mechanisms of action and toxicity pathways for this compound, Atovaquone, Buparvaquone, and Diminazene Aceturate.

Imidocarb_Mechanism This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Breaks down Cholinergic_Receptors Cholinergic Receptors (Muscarinic & Nicotinic) ACh->Cholinergic_Receptors Activates Parasympathetic_Stimulation Increased Parasympathetic Nervous System Activity Cholinergic_Receptors->Parasympathetic_Stimulation Leads to Adverse_Effects Adverse Effects: - Salivation - Vomiting - Diarrhea - Bradycardia Parasympathetic_Stimulation->Adverse_Effects Results in

This compound's anticholinesterase activity leading to cholinergic side effects.

Atovaquone_Buparvaquone_Mechanism cluster_ETC Mitochondrial Electron Transport Chain (ETC) Complex_III Complex III (Cytochrome bc1) Cytochrome_c Cytochrome c Complex_III->Cytochrome_c Electron transfer ATP_Synthesis ATP Synthesis Complex_III->ATP_Synthesis Disrupts proton gradient for Pyrimidine_Biosynthesis Pyrimidine Biosynthesis Complex_III->Pyrimidine_Biosynthesis Inhibits via DHODH dependence Ubiquinone Ubiquinone (Coenzyme Q) Ubiquinone->Complex_III Electron transfer Atovaquone Atovaquone Atovaquone->Complex_III Inhibits Buparvaquone Buparvaquone Buparvaquone->Complex_III Inhibits Parasite_Death Parasite Death ATP_Synthesis->Parasite_Death Leads to Pyrimidine_Biosynthesis->Parasite_Death Leads to

Mechanism of Atovaquone and Buparvaquone via inhibition of the mitochondrial electron transport chain.

Diminazene_Mechanism Diminazene Diminazene Aceturate DNA Parasite DNA (AT-rich regions) Diminazene->DNA Binds to CNS Central Nervous System Diminazene->CNS Can cross blood-brain barrier at high doses DNA_Replication DNA Replication & Transcription DNA->DNA_Replication Inhibition of Protein_Synthesis Protein Synthesis DNA_Replication->Protein_Synthesis Prevents Parasite_Death Parasite Death Protein_Synthesis->Parasite_Death Leads to High_Doses High Doses Neurotoxicity Neurotoxicity: - Ataxia - Seizures - Cerebellar hemorrhage CNS->Neurotoxicity Causes

Mechanism of action and potential neurotoxicity of Diminazene Aceturate.

Conclusion

This comparative guide highlights the distinct safety and tolerance profiles of this compound, Atovaquone, Buparvaquone, and Diminazene Aceturate. This compound's efficacy is tempered by its potential for cholinergic adverse effects. Atovaquone and Buparvaquone present a targeted mechanism against the parasite's mitochondria, which may offer a wider therapeutic window, although further comparative veterinary clinical data is needed to fully establish their superiority in terms of safety. Diminazene Aceturate remains a valuable therapeutic option, but its use requires careful dose management to avoid potential neurotoxicity.

The selection of an antiprotozoal agent should be based on a thorough risk-benefit assessment, considering the target parasite, the host species, and the specific clinical context. The data and experimental protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals in the ongoing effort to develop safer and more effective treatments for protozoal diseases.

References

A Comparative Guide to Immunobiosensor Assays for Rapid Imidocarb Residue Detection

Author: BenchChem Technical Support Team. Date: December 2025

The demand for rapid, sensitive, and reliable methods for detecting veterinary drug residues in food products is ever-increasing. Imidocarb, a broad-spectrum antiprotozoan agent, is widely used in cattle, and its residues in milk and tissues pose a potential risk to human health. This guide provides a comparative analysis of an immunobiosensor-based assay for the rapid detection of this compound residues against conventional methods like High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA).

Performance Comparison

The following table summarizes the key performance characteristics of the immunobiosensor assay, HPLC, and ELISA for the detection of this compound residues in milk and beef/bovine tissues.

Performance MetricImmunobiosensor (Lateral Flow Immunoassay)HPLCELISA (ic-ELISA)
Limit of Detection (LOD) Milk: 5 ng/mL (visual)[1][2] Beef: 10 ng/mL (visual)[1][2]Milk: 0.025 mg/kg (25 ng/mL)[3] Beef: 0.15 mg/kg (150 ng/mL)[3]0.45 ng/mL[1][2]
Limit of Quantification (LOQ) Not typically reported for qualitative assaysMilk: 0.025 mg/kg[3] Beef: 0.15 mg/kg[3]Not explicitly stated
Assay Time 5-10 minutes[2]Several hours2-4 hours
Recovery Rate Not applicable for qualitative screeningMilk: 80.1-89.5%[3] Beef: 80.4-82.2%[3]Milk: 86.0–93.5%[1][2] Beef: 84.5–101.2%[1][2]
Specificity/Cross-Reactivity Low cross-reactivity with other analogues (<0.1%)[1][2]HighLow cross-reactivity with other analogues (<0.1%)[1][2]
Sample Preparation Simple extractionComplex, multi-step extraction and clean-up[3][4]Requires sample dilution and buffering
Equipment Simple, portable reader (optional)Sophisticated laboratory equipmentMicroplate reader
Expertise Required MinimalHighModerate

Experimental Protocols

Immunobiosensor Assay (Lateral Flow Immunoassay)

This protocol is based on a competitive lateral flow immunoassay using gold nanoparticles.

1. Sample Preparation:

  • Milk: Centrifuge the milk sample to remove fat. The supernatant can be used directly.
  • Beef: Homogenize the tissue sample. Extract with a suitable buffer (e.g., PBS with an organic solvent), vortex, and centrifuge. The supernatant is used for analysis.

2. Assay Procedure:

  • Bring the test strip and sample to room temperature.
  • Apply a specific volume of the prepared sample extract onto the sample pad of the test strip.
  • Allow the strip to develop for 5-10 minutes at room temperature.
  • Visually inspect the test line and control line. The presence of a visible test line indicates a negative result, while the absence or a significantly weaker test line compared to the control line indicates a positive result for this compound.

High-Performance Liquid Chromatography (HPLC)

This is a generalized protocol for the quantitative analysis of this compound.

1. Sample Preparation (Solid-Phase Extraction):

  • Homogenize the tissue or milk sample.
  • Extract this compound from the sample using an appropriate solvent (e.g., acetone (B3395972) in the presence of a base).[4][5]
  • Perform a liquid-liquid partition and evaporate the organic layer.
  • The residue is then subjected to a solid-phase extraction (SPE) clean-up procedure.[3]
  • Elute the analyte and evaporate to dryness. Reconstitute in the mobile phase for injection.

2. Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 4.6×250 mm, 5 μm).[3]
  • Mobile Phase: A mixture of 0.1% trifluoroacetic acid and acetonitrile (B52724) (e.g., 85:15 v/v).[3]
  • Flow Rate: 1 mL/min.[3]
  • Detection: UV detector at 260 nm.[3]
  • Quantification: Based on the peak area of the analyte compared to a standard curve.

Enzyme-Linked Immunosorbent Assay (ic-ELISA)

This protocol describes an indirect competitive ELISA (ic-ELISA).

1. Plate Coating:

  • Coat a 96-well microtiter plate with an this compound-protein conjugate (e.g., this compound-OVA) diluted in coating buffer.
  • Incubate for 2 hours at 37°C.[1]
  • Wash the plate three times with a wash buffer (e.g., PBS with Tween 20).

2. Blocking:

  • Add a blocking buffer (e.g., BSA in PBS) to each well to block non-specific binding sites.
  • Incubate for 2 hours at 37°C.[1]
  • Wash the plate as described above.

3. Competitive Reaction:

  • Add the this compound standards or prepared samples to the wells, followed by the addition of a specific monoclonal antibody against this compound.
  • Incubate for 30 minutes at 37°C.[1]
  • Wash the plate to remove unbound antibodies.

4. Detection:

  • Add an enzyme-conjugated secondary antibody (e.g., HRP-goat anti-mouse IgG).
  • Incubate and wash the plate.
  • Add the substrate solution (e.g., TMB) and incubate until color develops.
  • Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader. The color intensity is inversely proportional to the this compound concentration.

Visualizing the Workflow

Immunobiosensor Assay Workflow

Immunobiosensor_Workflow cluster_prep Sample Preparation cluster_assay Assay Procedure cluster_results Results Sample Milk or Beef Sample Extraction Extraction & Centrifugation Sample->Extraction Apply_Sample Apply Sample to Strip Extraction->Apply_Sample Incubation Incubate (5-10 min) Apply_Sample->Incubation Readout Visual Inspection of Test and Control Lines Incubation->Readout Interpretation Qualitative Result (+/-) Readout->Interpretation

Caption: Workflow of the immunobiosensor assay.

Conclusion

The immunobiosensor assay presents a compelling alternative to traditional methods for the rapid screening of this compound residues. Its primary advantages lie in its speed, ease of use, and portability, making it highly suitable for on-site testing and high-throughput screening. While HPLC remains the gold standard for quantitative analysis due to its high precision and accuracy, it is time-consuming, requires expensive equipment, and involves complex sample preparation. ELISA offers a sensitive and quantitative alternative but is more labor-intensive and less rapid than the immunobiosensor. The choice of method will ultimately depend on the specific application, required throughput, and the need for quantitative versus qualitative results. For rapid screening purposes to ensure food safety and compliance with maximum residue limits, the immunobiosensor assay is a highly effective and efficient tool.

References

Safety Operating Guide

Safe Disposal of Imidocarb: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Imidocarb is crucial for ensuring laboratory safety and environmental protection. All waste, including unused product, contaminated materials, and empty containers, must be managed in accordance with local, state, and federal regulations[1]. The primary directive for this compound waste is to dispose of it through an approved and licensed waste disposal company[2][3][4][5]. Under no circumstances should this compound or its washings be allowed to enter drains or waterways.

Essential Safety and Handling Equipment

Before beginning any waste handling procedures, ensure the appropriate personal protective equipment (PPE) and spill control materials are readily available.

CategoryItemSpecification/Purpose
Personal Protective Equipment (PPE) Chemical-resistant glovesNitrile or butyl rubber
Protective clothingLaboratory coat, apron, or disposable suit to prevent skin contact
Eye/Face ProtectionSafety glasses with side shields or chemical splash goggles
Respiratory ProtectionUse in a well-ventilated area; avoid breathing mist or vapors
Spill Control Materials Inert Absorbent MaterialDiatomite, universal binders, or sand for containing liquid spills
Sealable Waste ContainersProperly labeled, leak-proof containers for contaminated materials
Decontamination SolutionSoap and plenty of water for skin flushing

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the standard operating procedure for the segregation and preparation of this compound waste for professional disposal. This process is designed to minimize exposure and ensure regulatory compliance.

1.0 Waste Identification and Segregation 1.1. Identify all waste streams containing this compound. This includes:

  • Unused or expired this compound solutions.
  • Contaminated labware (e.g., vials, pipettes, slides).
  • Contaminated PPE (e.g., gloves, disposable coats).
  • Materials used for cleaning spills (e.g., absorbent pads). 1.2. Segregate this compound waste from other laboratory waste streams to prevent unintentional chemical reactions. 1.3. Avoid mixing this compound waste with incompatible materials such as strong oxidizing agents, strong acids, or strong alkalis.

2.0 Packaging and Labeling 2.1. Place all this compound waste into a designated, sealable, and chemically resistant container. 2.2. Ensure the container is clearly labeled. The label should include:

  • The words "Hazardous Waste".
  • The full chemical name: "this compound" or "this compound Dipropionate".
  • Associated hazards (e.g., "Toxic," "Suspected of damaging the unborn child").
  • The accumulation start date. 2.3. If using original containers for disposal, ensure the manufacturer's label is intact and legible.

3.0 Spill Decontamination 3.1. In the event of a spill, immediately alert personnel in the area. 3.2. Wearing appropriate PPE, prevent the spill from spreading by containing it with an inert absorbent material. 3.3. Collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container. 3.4. Decontaminate the spill surface with soap and water, collecting the contaminated wash water for disposal as hazardous waste. Do not flush to the sewer.

4.0 Temporary Storage 4.1. Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste. 4.2. The storage area should be secure and inaccessible to unauthorized personnel ("Store locked up"). 4.3. Store away from incompatible materials and foodstuffs.

5.0 Final Disposal 5.1. Arrange for the collection of the waste container by a licensed hazardous waste disposal contractor. 5.2. Provide the contractor with the Safety Data Sheet (SDS) for this compound to ensure they have all necessary handling information. 5.3. Follow all institutional and regulatory procedures for waste manifest and tracking. The final disposal method will be determined by the waste management facility, which may include high-temperature incineration.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the safe handling and disposal of this compound waste in a laboratory setting.

Imidocarb_Disposal_Workflow start Start: this compound Waste Generated assess 1. Assess & Identify Waste (Unused product, contaminated items) start->assess segregate 2. Segregate Waste (Keep separate from other chemicals) assess->segregate package 3. Package & Label Container (Use sealed, compatible container. Label as 'Hazardous Waste - this compound') segregate->package spill Spill Occurs package->spill store 4. Store Securely (Locked, ventilated, cool, dry area) package->store contain_spill Contain & Clean Spill (Use inert absorbent. Collect all materials for disposal) spill->contain_spill Yes spill->store No contain_spill->package Package contaminated cleanup materials disposal 5. Arrange Professional Disposal (Contact licensed waste contractor) store->disposal end End: Waste Transferred to Contractor disposal->end

Caption: Logical workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Imidocarb

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential procedural information for the safe use of Imidocarb, a substance suspected of damaging unborn children and causing organ damage with prolonged exposure.[1][2][3][4] Adherence to these guidelines is critical for laboratory safety.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the primary defense against exposure to this compound. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommendationSpecifications & Rationale
Hand Protection Chemical-resistant glovesUse unlined nitrile gloves.[5] Always inspect gloves for tears or pinholes before use. If contact with the material occurs, change gloves immediately.
Eye and Face Protection Safety glasses with side shields or goggles; face shieldANSI Z87.1 certified eyewear is required to protect against splashes. A face shield should be worn in addition to safety glasses or goggles when there is a significant risk of splashing.
Skin and Body Protection Laboratory coat, coveralls, or a chemical-resistant apronA lab coat or coveralls should be worn over personal clothing. For tasks with a higher risk of splashes, such as mixing or loading, a chemical-resistant apron is recommended.
Respiratory Protection Air-purifying respirator with organic vapor cartridgesTo be used in poorly ventilated areas or when engineering controls are not sufficient to maintain exposure below acceptable limits. A fit test is mandatory before initial use to ensure a proper seal.
Experimental Protocol: Safe Handling of this compound

The following protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.

1. Preparation and Precautionary Measures

  • Review Safety Data Sheet (SDS): Before handling this compound, thoroughly read and understand its SDS.

  • Designate a Work Area: Conduct all work with this compound in a well-ventilated area, such as a chemical fume hood.

  • Assemble PPE: Put on all required PPE as specified in the table above.

  • Prepare for Spills: Ensure a spill kit with absorbent materials is readily accessible.

2. Handling and Usage

  • Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.

  • Prevent Inhalation: Do not breathe mist or vapors.

  • No Consumption: Do not eat, drink, or smoke in the designated work area.

  • Careful Transfer: When transferring the substance, do so carefully to avoid splashes and the creation of aerosols.

3. Post-Handling Procedures

  • Decontamination: After handling, thoroughly wash hands and any exposed skin with soap and water.

  • Remove PPE: Remove PPE in a manner that avoids contaminating yourself. Contaminated disposable PPE should be placed in a designated hazardous waste container.

  • Clean Work Area: Decontaminate the work surface before and after use.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Chemical Waste: Collect all residual chemical and contaminated materials in a clearly labeled, sealed, and compatible waste container.

  • Contaminated PPE: Used gloves, aprons, and other disposable PPE should be collected in a designated hazardous waste container.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved chemical waste disposal vendor in accordance with local, state, and federal regulations. Do not dispose of waste into the sewer system.

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is critical.

Exposure TypeFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the skin with plenty of soap and water. Remove contaminated clothing and shoes. Get medical attention.
Eye Contact Flush eyes with water as a precaution. Get medical attention if irritation develops and persists.
Ingestion DO NOT induce vomiting. Rinse mouth thoroughly with water. Seek immediate medical attention.

For a significant spill, evacuate the immediate area and alert the designated emergency response team. Do not attempt to clean up a large spill without proper training and equipment.

Visual Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Imidocarb_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Prepare Workspace prep2->prep3 handle1 Chemical Transfer and Use prep3->handle1 post1 Decontaminate Workspace handle1->post1 emergency Emergency (Spill or Exposure) handle1->emergency If Occurs post2 Doff PPE post1->post2 post3 Personal Hygiene (Wash Hands) post2->post3 disp1 Segregate Hazardous Waste post3->disp1 Waste Generation disp2 Store in Labeled, Sealed Containers disp1->disp2 disp3 Dispose via Approved Vendor disp2->disp3

Caption: Workflow for the safe handling of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.